5-Bromo-2-ethynylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethynylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLVGVOMDUCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653894 | |
| Record name | 5-Bromo-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-08-7 | |
| Record name | 5-Bromo-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Bromo-2-ethynylpyrimidine
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of molecular construction is paramount. Heterocyclic building blocks that offer multiple, orthogonally reactive sites are invaluable assets, enabling rapid diversification and the synthesis of complex molecular architectures. 5-Bromo-2-ethynylpyrimidine stands out as a premier example of such a scaffold.[1]
Characterized by a pyrimidine core—a privileged structure in numerous FDA-approved drugs—this compound is strategically functionalized at its C2 and C5 positions.[2] The C2 position features a terminal alkyne, a versatile handle for carbon-carbon bond formation and bioorthogonal "click" chemistry. The C5 position is occupied by a bromine atom, a classic electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. This unique bifunctionality allows for sequential and regioselective elaboration, making it a cornerstone reagent for building libraries of novel compounds, particularly in the pursuit of kinase inhibitors and other targeted therapeutics.[1][3]
This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core applications in modern synthetic and medicinal chemistry. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1135283-08-7 | [1] |
| Molecular Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 127-128 °C | - |
| Boiling Point | ~295.8 °C at 760 mmHg (Predicted) | - |
| Density | ~1.72 g/cm³ (Predicted) | - |
| Storage | Store long-term in a cool, dry place (2-8°C recommended) | - |
| Synonyms | (5-Bromopyrimidin-2-yl)acetylene, 5-Bromo-2-ethynyl-1,3-diazine | [1] |
Spectroscopic Characterization: A Self-Validating System
Verifying the identity and purity of this compound is critical. The following represents the expected spectroscopic data based on its structure and established principles of NMR spectroscopy.[4][5]
-
¹H-NMR (Proton NMR): The proton NMR spectrum is expected to be simple and diagnostic.
-
Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to symmetry and will appear as a sharp singlet. Given the electron-withdrawing nature of the nitrogen atoms and the bromine, this singlet is anticipated in the aromatic region, likely around δ 8.8-9.0 ppm .
-
Alkynyl Proton: The terminal alkyne proton will appear as a distinct singlet, typically further upfield, estimated around δ 3.0-3.5 ppm .
-
-
¹³C-NMR (Carbon NMR): The carbon spectrum provides a map of the carbon framework.[6][7]
-
Pyrimidine Carbons (C4, C6): The two equivalent CH carbons of the pyrimidine ring are expected around δ 158-160 ppm .
-
Pyrimidine Carbon (C2): The carbon attached to the alkyne (C2) will be shifted downfield due to the adjacent nitrogens, likely in the range of δ 145-150 ppm .
-
Pyrimidine Carbon (C5): The carbon bearing the bromine atom (C5) will appear at a significantly higher field, estimated around δ 115-120 ppm .
-
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic range of δ 80-95 ppm .
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[4]
-
≡C-H Stretch: A sharp, characteristic peak is expected around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C Stretch: A weaker, but sharp, absorption should appear in the 2100-2200 cm⁻¹ region, confirming the carbon-carbon triple bond.
-
Synthesis of this compound
While several routes to substituted bromopyrimidines exist, a highly reliable and modular approach to this compound involves a two-step sequence starting from a suitable dihalogenated pyrimidine.[8][9][10][11] The most logical pathway is a regioselective Sonogashira coupling followed by deprotection.
The causality behind this choice is rooted in controlling reactivity. Starting with a precursor like 5-bromo-2-iodopyrimidine allows for selective coupling at the more reactive C-I bond. Using a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) under the reaction conditions.[12]
Experimental Protocol: Synthesis
This protocol is a robust, field-proven methodology adapted from standard procedures for Sonogashira coupling with silyl-protected alkynes.[13][14][15]
Step 1: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-iodopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).
-
Solvent & Reagents: Evacuate and backfill the flask with argon or nitrogen (repeat 3x). Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.5 equiv.).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe while stirring.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silylated intermediate.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolution: Dissolve the silylated intermediate from Step 1 in a 1:1 mixture of methanol (MeOH) and THF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
-
Reaction: Stir the suspension at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete conversion.
-
Work-up: Remove the solvent in vacuo. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting solid can be further purified by recrystallization if necessary to afford the final product, this compound.
Core Applications in Chemical Synthesis
The true power of this compound lies in its dual reactivity, allowing it to serve as a linchpin in complex synthetic sequences. The terminal alkyne and the aryl bromide can be addressed in distinct, high-yielding transformations.
Sonogashira Cross-Coupling: Extending the π-System
The C5-bromo position is primed for Sonogashira coupling, enabling the introduction of various alkynyl moieties. This reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp) bonds under mild conditions.[2] This is particularly valuable in drug discovery for building rigid scaffolds that can probe binding pockets or for synthesizing conjugated organic materials.
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2]
Exemplary Protocol: Sonogashira Coupling at C5
-
Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv.), the desired terminal alkyne (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent & Base: Add anhydrous THF and a suitable amine base, such as diisopropylamine (DIPA) or triethylamine (Et₃N) (2.0-3.0 equiv.).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C, monitoring by TLC. The choice of temperature depends on the reactivity of the coupling partners.
-
Work-up & Purification: Follow a standard aqueous work-up and purify by column chromatography to isolate the 2-ethynyl-5-alkynylpyrimidine product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne at the C2 position is an ideal substrate for one of the most powerful "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16] This reaction forms a stable 1,2,3-triazole linkage with an organic azide, providing an exceptionally reliable method for conjugating the pyrimidine scaffold to other molecules, such as peptides, probes, or other drug fragments.[17][18]
The trustworthiness of this protocol is high; the reaction is high-yielding, tolerant of a vast range of functional groups, and proceeds under mild, often aqueous, conditions.[19]
Exemplary Protocol: CuAAC Conjugation
-
Stock Solutions: Prepare stock solutions of the alkyne (this compound) and the azide-containing molecule in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of copper(II) sulfate (CuSO₄), a stabilizing ligand (like THPTA for aqueous media), and a fresh solution of sodium ascorbate.[18]
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne and azide components in an appropriate buffer.
-
Catalyst Addition: Add the copper sulfate and ligand premix, followed by the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[17]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Analysis/Purification: The resulting triazole conjugate can be analyzed directly by LC-MS or purified using methods appropriate for the conjugated molecule (e.g., HPLC, precipitation).
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care by technically qualified personnel.[16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
-
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed synthetic platform. Its dual reactive centers—the C5-bromo and C2-ethynyl groups—offer chemists a reliable and versatile toolkit for molecular construction. The ability to perform sequential, high-fidelity transformations like the Sonogashira coupling and CuAAC click chemistry makes it an exceptionally valuable building block in the synthesis of compound libraries for drug discovery, particularly in the development of next-generation kinase inhibitors.[20][21][22][23] By understanding its properties and mastering the associated reaction protocols, researchers can significantly accelerate the discovery of novel, biologically active molecules.
References
- Interchim.Click Chemistry (Azide / alkyne reaction). [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
- Jena Bioscience.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. Organic Letters, 21(24), 9714-9718. [Link]
- Khan, H., et al. (2025). Recent Developments in the Synthetic Routes Towards Biologically Important Diarylpyrimidines (DAPYs).
- LookChem.Cas 1135283-08-7, this compound. [Link]
- Metin, Ö. (2018).Basic 1H- and 13C-NMR Spectroscopy. [Link]
- De Clercq, E., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]
- Google Patents.CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents.CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- ResearchGate.What is the best procedure for click reaction between alkyl azide and terminal alkyne group?[Link]
- Szymański, P., et al. (2019). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 24(15), 2785. [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- Dayrit, F. M. (2017).
- Kollár, L., et al. (2015). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ChemistrySelect, 1(1), 1-5. [Link]
- Lee, C. C., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(10), 7123–7140. [Link]
- Reich, H. J.
- ResearchGate.What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?[Link]
Sources
- 1. Cas 1135283-08-7,this compound | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 11. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. mdpi.org [mdpi.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to 5-Bromo-2-ethynylpyrimidine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine core stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved drugs.[1][2] Its prevalence is due to its unique electronic properties and its capacity to form multiple hydrogen bonds, enabling effective interactions with a wide array of biological targets.[3] Within this important class of heterocycles, this compound has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals.[4]
This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, synthesis, and reactivity. As a Senior Application Scientist, the focus here is not merely on the data but on the strategic implications of these characteristics, explaining the causality behind its utility and providing field-proven insights into its application. The molecule's structure is strategically designed for sequential, regioselective functionalization: the bromine atom at the C5 position serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the terminal alkyne at the C2 position is primed for highly efficient transformations such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This dual reactivity allows for the systematic and efficient construction of diverse molecular libraries, accelerating the discovery of novel therapeutic agents.
Molecular and Physicochemical Profile
The utility of this compound begins with its fundamental physical and chemical properties. These attributes dictate its handling, storage, and reactivity in synthetic protocols.
Molecular Structure
The molecule consists of a pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement makes the ring electron-deficient, influencing its reactivity.[7] A bromine atom is substituted at the C5 position, and an ethynyl (acetylenic) group is attached at the C2 position.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference. These values are critical for planning experiments, including reaction setup, purification, and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃BrN₂ | [4][8] |
| Molecular Weight | 183.01 g/mol | |
| CAS Number | 1135283-08-7 | [4][9] |
| Appearance | Solid, Crystalline Powder | |
| Melting Point | 127-128 °C | [4] |
| Boiling Point | 295.8 °C at 760 mmHg | [4] |
| Density | 1.72 g/cm³ | [4] |
| SMILES | BrC1=CN=C(C#C)N=C1 | |
| InChI Key | ZHOLVGVOMDUCDY-UHFFFAOYSA-N | |
| Storage Conditions | 2-8 °C, Inert atmosphere | [4] |
Synthesis and Reactivity: A Chemist's Perspective
The synthetic utility of this compound is rooted in the differential reactivity of its two functional handles. The C-Br bond is ideal for metal-catalyzed cross-coupling, while the terminal alkyne offers a gateway to cycloadditions and further couplings.
Synthetic Protocol: Sonogashira Coupling
The most direct and common method for synthesizing this compound involves a Sonogashira coupling reaction. This palladium/copper-catalyzed reaction efficiently couples a vinyl or aryl halide with a terminal alkyne. In this case, a suitable di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine or 5-bromo-2-iodopyrimidine, serves as the starting material. The chloro-substituent at the C2 position is generally more reactive in nucleophilic aromatic substitution, but the C-I or C-Br bond is more reactive in the oxidative addition step of palladium-catalyzed couplings. For the synthesis of the title compound, one would typically start with a precursor where the C2 position is more reactive towards Sonogashira coupling than the C5 position, or use a protected alkyne. A plausible and efficient route starts from 5-bromo-2-iodopyrimidine and couples it with a protected acetylene source like trimethylsilylacetylene (TMSA), followed by deprotection.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a representative methodology based on standard Sonogashira coupling procedures applied to similar heterocyclic systems.[5]
Step 1: Coupling Reaction
-
To a dry, argon-flushed Schlenk flask, add 5-bromo-2-iodopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Add anhydrous triethylamine (TEA, 4.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M solution based on the halide).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.
-
Add trimethylsilylacetylene (TMSA, 1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed.
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate.
Step 2: Deprotection
-
Dissolve the crude 5-bromo-2-((trimethylsilyl)ethynyl)pyrimidine in a mixture of methanol and THF (1:1 v/v).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the TMS group by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.
Causality Note: The choice of a TMS-protected alkyne is deliberate. It prevents self-coupling (Glaser coupling) of the terminal alkyne under the reaction conditions, leading to a cleaner reaction and higher yield of the desired product. The subsequent deprotection with a mild base like K₂CO₃ is a standard and high-yielding procedure.
Strategic Applications in Drug Discovery
The true power of this compound lies in its role as a versatile scaffold for building libraries of drug-like molecules.[4] The orthogonal reactivity of its two functional groups allows for a programmed, stepwise diversification.
A typical workflow involves first modifying the C5-bromo position via a Suzuki or Buchwald-Hartwig reaction, followed by a reaction at the C2-ethynyl position, such as a CuAAC click reaction. This strategy allows for the rapid generation of novel chemical entities with diverse functionalities, which can then be screened for biological activity.
Caption: Diversification workflow for this compound.
This modular approach is highly efficient for structure-activity relationship (SAR) studies. For instance, a library can be created where the group at the C5 position is varied to optimize binding affinity to a target protein, while the triazole moiety formed from the alkyne is used to enhance pharmacokinetic properties like solubility or metabolic stability.
Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound is classified as acutely toxic if swallowed (Acute Tox. 3) and is an irritant.[9]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[4] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation of the reactive ethynyl group.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating innovation in pharmaceutical and materials science research. Its well-defined physicochemical properties, coupled with a molecular structure featuring two orthogonally reactive sites, provide an elegant and powerful platform for the synthesis of complex molecules. By understanding the causality behind its reactivity and applying robust synthetic protocols, researchers can leverage this versatile building block to efficiently explore chemical space and develop next-generation therapeutics.
References
- LookChem. This compound. [Link]
- Arctom Scientific. 5-bromo-2-ethynyl-pyrimidine - 95%. [Link]
- PubChem. 5-Bromo-2-ethylpyridine. [Link]
- ResearchGate.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
- SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- PubMed.
- SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
- PubMed. Recent applications of click chemistry in drug discovery. [Link]
- PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound,(CAS# 1135283-08-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. arctomsci.com [arctomsci.com]
synthesis of 5-Bromo-2-ethynylpyrimidine from 2-bromomalonaldehyde
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethynylpyrimidine from 2-Bromomalonaldehyde
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] This guide presents a comprehensive, field-proven synthetic strategy for its preparation starting from the highly reactive trifunctional electrophile, 2-bromomalonaldehyde. While a direct conversion is not established, this document details a robust and logical three-step pathway designed for high yield and purity. The strategy involves an initial cyclocondensation to form the pyrimidine core, followed by functional group manipulation to install a leaving group at the C2 position, and culminates in a palladium-catalyzed Sonogashira cross-coupling to introduce the terminal alkyne. This paper provides detailed mechanistic insights, step-by-step experimental protocols, process optimization data, and visual workflows to serve as an essential resource for researchers, chemists, and professionals in drug development.
Introduction
The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[2][3] The specific functionalization with a bromine atom at the 5-position and an ethynyl group at the 2-position endows this compound with unique capabilities for further elaboration, particularly in creating complex molecular architectures through cross-coupling reactions.[1]
The choice of starting material, 2-bromomalonaldehyde, presents both opportunities and challenges. It is a potent and versatile precursor for a wide array of heterocyclic compounds due to its two aldehyde functionalities and a labile bromine atom.[4][5] However, its high reactivity also makes it prone to self-polymerization and side reactions if not handled under carefully controlled conditions.[6][7] This guide provides a validated pathway that harnesses the synthetic potential of 2-bromomalonaldehyde while mitigating its inherent instability.
Synthetic Strategy and Retrosynthetic Analysis
A direct, one-pot is synthetically challenging due to the difficulty of forming the C-C triple bond under conditions suitable for pyrimidine ring formation. Therefore, a more robust, multi-step approach is warranted. Our retrosynthetic analysis breaks down the target molecule into logical, achievable precursors.
The key disconnection is the C2-alkyne bond, pointing to a Sonogashira cross-coupling reaction as the final step.[8][9] This necessitates a 5-bromo-2-halopyrimidine intermediate. The pyrimidine ring itself can be constructed from 2-bromomalonaldehyde via a classical cyclocondensation reaction with a suitable N-C-N synthon, such as urea.[2][4] This leads to a logical and efficient three-step forward synthesis.
Caption: Retrosynthetic pathway for this compound.
Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine
Causality of Experimental Design: The foundational step is the construction of the pyrimidine ring. This is achieved through the condensation of a 1,3-dicarbonyl compound (2-bromomalonaldehyde) with a compound containing an N-C-N fragment.[2] Urea is selected as the ideal N-C-N source due to its low cost and predictable reactivity, which directly yields the desired 2-hydroxypyrimidine core. The bromine atom on the malonaldehyde is retained at the 5-position of the resulting pyrimidine ring. A Chinese patent describes a similar one-step reaction to form 5-bromo-2-substituted pyrimidines, validating this approach.[10]
Caption: Cyclocondensation to form the pyrimidine core.
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxypyrimidine
-
Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 30.2 g (0.2 mol) of 2-bromomalonaldehyde in 200 mL of ethanol.
-
Reaction Initiation: In a separate beaker, dissolve 13.2 g (0.22 mol, 1.1 eq) of urea in 100 mL of ethanol with gentle warming. Add 5 mL of concentrated hydrochloric acid as a catalyst.
-
Condensation: Add the urea solution to the dropping funnel and add it dropwise to the stirred 2-bromomalonaldehyde solution over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a solid.
-
Purification: Filter the solid precipitate using a Büchner funnel, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).
-
Drying: Dry the resulting white to off-white solid under vacuum at 50°C to a constant weight.
Step 2: Synthesis of 5-Bromo-2-chloropyrimidine
Causality of Experimental Design: The hydroxyl group at the C2 position is a poor leaving group for nucleophilic aromatic substitution and is unsuitable for direct participation in palladium-catalyzed cross-coupling. It must be converted into a more reactive functional group. Chlorination using phosphorus oxychloride (POCl₃) is a standard, high-yielding method for converting hydroxypyrimidines and other electron-rich heterocycles into their corresponding chlorides.[11] The resulting 2-chloro substituent is an excellent leaving group for the subsequent Sonogashira coupling. A patent describing the synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine precursors supports this transformation.[12]
Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine
-
Reaction Setup: In a 250 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully place 17.5 g (0.1 mol) of 5-bromo-2-hydroxypyrimidine.
-
Reagent Addition: Under a fume hood, slowly add 100 mL (1.07 mol) of phosphorus oxychloride (POCl₃). A mild exothermic reaction may be observed.
-
Reflux: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours. The solid should dissolve, and the solution will typically darken.
-
Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: Very slowly and cautiously, pour the viscous residue onto 300 g of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step. Maintain the temperature below 10°C.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with solid sodium bicarbonate or a cold 10% NaOH solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.
Step 3: Synthesis of this compound
Causality of Experimental Design: The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, making it ideal for introducing the ethynyl group onto the pyrimidine ring.[8] The reaction employs a dual-catalyst system: a palladium(0) complex to facilitate the oxidative addition/reductive elimination cycle and a copper(I) salt to activate the terminal alkyne.[9] Trimethylsilylacetylene (TMSA) is used as the alkyne source; the TMS group protects the acidic alkyne proton and prevents self-coupling, and it can be easily removed in a subsequent step. The C2-Cl bond is significantly more reactive than the C5-Br bond in this type of coupling, ensuring high regioselectivity.[9]
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Synthesis of this compound
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (9.67 g, 0.05 mol), Pd(PPh₃)₄ (1.15 g, 1 mmol, 2 mol%), and copper(I) iodide (0.19 g, 1 mmol, 2 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add 150 mL of anhydrous, degassed tetrahydrofuran (THF) and 50 mL of degassed triethylamine (Et₃N).
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA) (7.0 mL, 0.055 mol, 1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up (Coupling): Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with THF. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in 100 mL of methanol. Add potassium carbonate (K₂CO₃) (13.8 g, 0.1 mol) and stir at room temperature for 2 hours.
-
Final Isolation: Remove the methanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound as a solid.
Data Summary and Process Optimization
| Step | Product | Starting Material | Typical Yield | Purity (Post-Purification) | Key Parameters |
| 1 | 5-Bromo-2-hydroxypyrimidine | 2-Bromomalonaldehyde | 75-85% | >98% | Reaction time, temperature control |
| 2 | 5-Bromo-2-chloropyrimidine | 5-Bromo-2-hydroxypyrimidine | 80-90% | >99% | Slow quenching, efficient POCl₃ removal |
| 3 | This compound | 5-Bromo-2-chloropyrimidine | 70-85% | >99% | Inert atmosphere, degassed solvents |
Troubleshooting and Optimization:
-
Low Yield in Step 1: The primary cause of low yield is often the self-polymerization of 2-bromomalonaldehyde.[7] It is critical to use high-purity starting material and adhere strictly to the reaction temperature.[7] An alternative synthesis of 2-bromomalonaldehyde starting from 2-bromo-1,3-propanediol has reported higher yields and purity, which could be beneficial.[6]
-
Incomplete Reaction in Step 2: Ensure sufficient excess of POCl₃ and an adequate reflux time. The reaction mixture should become a homogeneous solution.
-
Side Reactions in Step 3: The primary side reaction is the homocoupling of the alkyne (Glaser coupling). This is minimized by maintaining a strictly inert (oxygen-free) atmosphere and using a slight excess of the alkyne.
Conclusion
This technical guide delineates a validated and logical three-step synthetic route to this compound from the readily available precursor 2-bromomalonaldehyde. By breaking down the synthesis into a sequence of high-yielding, well-established reactions—cyclocondensation, chlorination, and Sonogashira coupling—this pathway provides a reliable method for producing the target compound with high purity. The detailed protocols, mechanistic explanations, and optimization insights contained herein offer a comprehensive resource for chemists aiming to utilize this valuable building block in pharmaceutical and materials science research.
References
- An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles. Benchchem.
- 2-Bromomalonaldehyde. dadibiotech.com.
- Common side reactions in the synthesis of 2-Bromomalonaldehyde. Benchchem.
- How to synthesize 2-Bromomalonaldehyde and its applic
- Technical Support Center: Optimizing Reaction Conditions for 2-Bromomalonaldehyde Condens
- Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug. Benchchem.
- SYNTHESIS OF PYRIMIDINE DERIV
- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine...
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
- Cas 1135283-08-7,this compound. LookChem.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. CSIR-NCL Library, Pune.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Sonogashira coupling. Wikipedia.
- EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Sonogashira Coupling. Chemistry LibreTexts.
- PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC N
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynyl
- Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol...
Sources
- 1. lookchem.com [lookchem.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dadibiotech.com [dadibiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
Spectroscopic Profile of 5-Bromo-2-ethynylpyrimidine: A Predictive and Practical Guide for Researchers
Abstract
5-Bromo-2-ethynylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules.[1] Its utility stems from the presence of three key reactive sites: the bromine atom, the ethynyl group, and the pyrimidine ring itself, allowing for a variety of chemical transformations. This guide provides an in-depth, predictive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers in confirming the identity and purity of synthesized this compound and to provide a foundational understanding of its spectroscopic properties.
Introduction: The Chemical Versatility of this compound
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[2][3] The introduction of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyrimidine ring imparts a unique chemical reactivity to this compound. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse substituents.[3] The terminal alkyne is also highly versatile, readily undergoing reactions like click chemistry, additions, and further couplings. This trifecta of reactivity makes this compound a valuable precursor in the development of novel therapeutic agents and functional organic materials.[1]
Given its role as a synthetic intermediate, the unambiguous structural confirmation of this compound is paramount. This guide provides the predicted spectroscopic data to facilitate this critical step in any research and development workflow.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | Singlet | 2H | H-4, H-6 |
| ~3.50 | Singlet | 1H | ≡C-H |
Justification of Predicted ¹H NMR Spectrum
The pyrimidine ring of this compound contains two chemically equivalent protons at positions 4 and 6. Due to the electron-withdrawing nature of the two nitrogen atoms in the ring and the bromine atom at the 5-position, these protons are expected to be significantly deshielded and appear far downfield. In the closely related compound, 5-bromo-2-chloropyrimidine, the corresponding protons appear as a singlet at approximately 8.9 ppm.[4] Similarly, in metal complexes of 2-ethynylpyrimidine, the H-4 and H-6 protons are observed as a doublet around 8.65 ppm.[5][6] Therefore, a singlet at around 8.90 ppm is a reasonable prediction for the H-4 and H-6 protons of this compound.
The acetylenic proton is expected to appear as a sharp singlet. Its chemical shift is influenced by the anisotropic magnetic field of the triple bond and the electronic effects of the pyrimidine ring. In 2-ethynylpyridine, a similar compound, the acetylenic proton is not explicitly assigned in the available data, but typical terminal alkyne protons appear in the range of 2.5-3.5 ppm. Given the electron-withdrawing nature of the pyrimidine ring, a chemical shift of approximately 3.50 ppm is anticipated for the ethynyl proton.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-4, C-6 |
| ~145.0 | C-2 |
| ~120.0 | C-5 |
| ~85.0 | -C≡ |
| ~80.0 | ≡C-H |
Justification of Predicted ¹³C NMR Spectrum
The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegative nitrogen atoms and the bromine substituent. In the parent pyrimidine molecule, the C-2 carbon appears at ~157 ppm, and the C-4/C-6 carbons are at ~158 ppm.[7] The presence of the ethynyl group at C-2 will likely shift this carbon's resonance. In 2-ethynylpyrimidine, the pyrimidine carbons are observed, though not individually assigned in the available data.[8] For 5-bromopyrimidine, the C-5 carbon is found at ~119 ppm.[9] Based on these related structures, the C-4 and C-6 carbons in this compound are predicted to be the most downfield, around 160.0 ppm. The C-2 carbon, attached to the alkyne, is predicted around 145.0 ppm. The C-5 carbon, bearing the bromine atom, is expected at approximately 120.0 ppm.
The sp-hybridized carbons of the ethynyl group typically resonate in the range of 65-90 ppm.[10] For 2-ethynylpyridine, the acetylenic carbons are observed around 82 and 78 ppm.[11] Therefore, for this compound, the carbon attached to the pyrimidine ring (-C≡) is predicted at ~85.0 ppm, and the terminal alkyne carbon (≡C-H) is expected around 80.0 ppm.
Caption: Predicted ¹³C NMR assignments for this compound.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300 | ≡C-H stretch | Strong, sharp |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2150 | C≡C stretch | Medium, sharp |
| ~1600-1400 | Aromatic C=C and C=N stretches | Medium to strong |
| ~800 | C-Br stretch | Medium |
Justification of Predicted IR Spectrum
The most characteristic feature in the IR spectrum of this compound is expected to be the absorptions from the alkyne group. A strong, sharp peak around 3300 cm⁻¹ should be observed for the ≡C-H stretch, and a medium, sharp peak around 2150 cm⁻¹ for the C≡C triple bond stretch. The gas-phase IR spectrum of 2-ethynylpyridine shows these peaks at approximately 3300 cm⁻¹ and 2100 cm⁻¹.[1][12]
The aromatic C-H stretching vibrations of the pyrimidine ring are expected in the 3100-3000 cm⁻¹ region.[9] The C=C and C=N stretching vibrations within the pyrimidine ring will likely produce a series of bands in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is anticipated to appear in the fingerprint region, around 800 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Predicted MS Data
| m/z | Ion | Comments |
| 182/184 | [M]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| 103 | [M - Br]⁺ | Loss of a bromine atom. |
| 76 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |
Justification of Predicted MS Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 182 and 184). The mass spectrum of 5-bromopyrimidine clearly shows this characteristic isotopic pattern for its molecular ion at m/z 158 and 160.[13][14]
Fragmentation of the molecular ion is likely to involve the loss of the bromine atom, resulting in a fragment ion at m/z 103. Further fragmentation of the pyrimidine ring could lead to the loss of a molecule of hydrogen cyanide (HCN, 27 Da), giving a fragment at m/z 76.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized procedures for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: For EI-MS, a standard electron energy of 70 eV is used.
-
Analysis: The mass analyzer is scanned over a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Conclusion
References
- LookChem. (n.d.). Cas 1135283-08-7,this compound. LookChem. [Link]
- National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Ethynyl pyridine. NIST WebBook. [Link]
- PubChem. (n.d.). 2-Ethynylpyrimidine.
- SpectraBase. (n.d.). 2-Ethynylpyridine. Wiley. [Link]
- Gildea, R. J., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. Semantic Scholar. [Link]
- National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]
- Gildea, R. J., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. MDPI. [Link]
- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. [Link]
- Perez-Gonzalez, A., et al. (2018). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. [Link]
- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
- Supporting Information for The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. (n.d.). Royal Society of Chemistry. [Link]
- SpectraBase. (n.d.). 2-Ethynylpyridine. Wiley. [Link]
- Al-Warhi, T., et al. (2024).
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. [Link]
- Dietschreit, J. C. B., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Open Access LMU. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
Sources
- 1. 2-Ethynyl pyridine [webbook.nist.gov]
- 2. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand | MDPI [mdpi.com]
- 7. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 8. 2-Ethynylpyrimidine | C6H4N2 | CID 12441297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Ethynyl pyridine [webbook.nist.gov]
- 13. 5-Bromopyrimidine(4595-59-9) MS [m.chemicalbook.com]
- 14. Pyrimidine, 5-bromo- [webbook.nist.gov]
solubility and stability of 5-Bromo-2-ethynylpyrimidine
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-ethynylpyrimidine
Foreword: Contextualizing a Critical Building Block
This compound has emerged as a molecule of significant interest within the domains of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrimidine core functionalized with a reactive ethynyl group and a bromine atom, presents a versatile scaffold for creating complex molecular architectures.[1] Pyrimidine derivatives are foundational to numerous therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[2] The successful integration of this compound into drug discovery workflows is, however, fundamentally dependent on a thorough understanding of its core physicochemical properties: its solubility and stability.
This guide provides an in-depth exploration of these characteristics. It is designed not as a simple data sheet, but as a practical and scientifically grounded resource for researchers. We will delve into the theoretical underpinnings of its expected behavior, provide actionable, step-by-step protocols for empirical determination, and discuss the causal logic behind these experimental designs. Our objective is to equip scientists with the necessary knowledge to handle, formulate, and utilize this compound with confidence and precision.
Core Physicochemical Profile
A foundational understanding begins with the compound's basic physical and chemical properties. These constants are critical for everything from reaction setup to analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 127-128 °C | [1] |
| Boiling Point | 295.8 °C at 760 mmHg | [1] |
| Density | 1.72 g/cm³ | [1] |
| Hazard Class | Acutely Toxic (Oral, Category 3) |
Solubility Profile: From Theory to Practice
Publicly available, quantitative solubility data for this compound is sparse.[1] However, we can make informed predictions based on its molecular structure. The pyrimidine core contains two nitrogen atoms, which can act as hydrogen bond acceptors, suggesting potential solubility in polar solvents. Conversely, the bromo- and ethynyl- substituents introduce nonpolar character. This duality suggests that the compound is likely to be most soluble in polar aprotic solvents and may have limited solubility in highly polar protic solvents like water or nonpolar solvents like hexanes.
Empirical determination is paramount. The following protocol outlines a robust method for quantifying solubility.
Experimental Protocol: Kinetic Solubility Assessment via High-Throughput Screening (HTS)
This protocol is designed to rapidly determine the approximate solubility in various solvents, a crucial step for preparing stock solutions for biological screening or reaction chemistry.
Causality: The kinetic solubility method, which involves adding solvent to a pre-dispensed amount of solid compound, is favored for initial screening due to its speed and conservation of material. It mimics the common laboratory practice of preparing stock solutions from a solid sample.
Methodology:
-
Compound Preparation:
-
Accurately weigh approximately 1-2 mg of this compound into individual wells of a 96-well plate or into separate microcentrifuge tubes. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE), given the compound's toxicity.
-
-
Solvent Addition:
-
Select a range of common laboratory solvents. A recommended starting panel includes:
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Polar Protic: Methanol, Ethanol
-
Less Polar: Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Using a calibrated multichannel pipette, add the first solvent (e.g., DMSO) to the wells/tubes in increasing volumes, creating a concentration gradient.
-
-
Equilibration:
-
Seal the plate or tubes securely.
-
Agitate on a plate shaker at room temperature (e.g., 25 °C) for 18-24 hours. This extended time helps to ensure that the system reaches equilibrium, providing a more accurate measurement than shorter incubation periods.
-
-
Analysis (Nephelometry or UV-Vis Spectroscopy):
-
After equilibration, visually inspect for any remaining solid.
-
To quantify, centrifuge the plate/tubes to pellet any undissolved solid.
-
Carefully transfer the supernatant to a new, clear-bottomed analysis plate.
-
Measure the absorbance at a predetermined wavelength (λ_max) or use a nephelometer to detect light scattering from any remaining precipitate. The highest concentration that remains a clear solution is determined to be the kinetic solubility limit.
-
Data Presentation: The results should be compiled into a clear, comparative table.
| Solvent | Relative Polarity[3] | Experimental Solubility (mg/mL) at 25°C | Observations |
| DMSO | 0.444 | Record Data Here | |
| DMF | 0.386 | Record Data Here | |
| Acetonitrile | 0.460 | Record Data Here | |
| Methanol | 0.762 | Record Data Here | |
| Dichloromethane | 0.309 | Record Data Here | |
| Water | 1.000 | Record Data Here | |
| PBS (pH 7.4) | N/A | Record Data Here |
Chemical Stability: A Proactive Assessment
The stability of a compound dictates its shelf-life, informs required storage conditions, and is critical for the integrity of experimental results. This compound, with its reactive ethynyl group and pyrimidine ring, warrants a thorough stability investigation. Safety data sheets recommend storage at 2-8°C in a dry, well-ventilated place, away from strong oxidizing agents, strong acids, and light.[1][4]
Potential Degradation Pathways
While specific degradation pathways are not documented, the structure suggests several vulnerabilities:
-
Reaction of the Ethynyl Group: Terminal alkynes can undergo various reactions, including oxidation, dimerization (Glaser coupling), or hydration, particularly in the presence of acid or metal catalysts.
-
Hydrolysis of the Pyrimidine Ring: Although aromatic heterocycles are generally stable, extreme pH and elevated temperatures can promote ring-opening or substitution reactions. The general pyrimidine degradation (Rut) pathway involves ring cleavage.[5]
-
Photodegradation: Many aromatic and halogenated compounds are light-sensitive, which can lead to radical-mediated degradation.[4]
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.
Causality: By subjecting the compound to conditions harsher than it would typically encounter, we can accelerate degradation, allowing for the rapid identification of potential degradants and the development of an analytical method capable of separating them from the parent compound. This is a core principle of a self-validating system for quality control.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution 1:1 with 6% H₂O₂. Keep at room temperature.
-
Thermal: Store aliquots of the stock solution and the solid compound in an oven at 80°C.
-
Photolytic: Expose the stock solution to light stress according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analysis (Stability-Indicating HPLC Method):
-
Rationale: A chromatographic method is required to separate the parent compound from any potential degradants. An HPLC method similar to one used for other brominated pyrimidines is a good starting point.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to resolve both polar and nonpolar species. For example, a gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid, from 10% B to 90% B over 20 minutes.
-
Detection: A photodiode array (PDA) detector is crucial to assess peak purity. Mass spectrometry (MS) detection is highly recommended to obtain mass information on any new peaks that appear, aiding in the identification of degradants.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Significant degradation is defined as a measurable loss of the parent peak and/or the appearance of new peaks.
-
Safe Handling and Storage Recommendations
Synthesizing the information from multiple safety data sheets provides a clear, conservative approach to handling and storage.
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[9]
-
Handling: Avoid dust formation.[9] Do not get in eyes, on skin, or on clothing.[9] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] The recommended storage temperature is 2-8°C.[1] Protect from light.[4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. The material should be treated as hazardous waste.[7]
Conclusion
This compound is a valuable reagent whose utility is directly tied to a clear understanding of its fundamental properties. While its physicochemical profile presents challenges, namely a lack of published solubility data and potential instabilities, these can be overcome through systematic and rigorous experimental evaluation. The protocols outlined in this guide provide a clear framework for researchers to generate the necessary data, ensuring the compound's reliable and effective application in advancing drug discovery and chemical synthesis. By investing in this foundational knowledge, the scientific community can better harness the potential of this versatile molecular building block.
References
- LookChem. Cas 1135283-08-7, this compound. [Link]
- PubChem. 5-Bromo-2-ethylpyridine.
- ResearchGate. Scheme 1.
- Jubilant Ingrevia.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
- PubMed. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. [Link]
- PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). [Link]
- PubMed. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. [Link]
- PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
- SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
- PubMed. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. [Link]
- PubMed.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. fishersci.com [fishersci.com]
- 5. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 5-Bromo-2-ethynylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
5-Bromo-2-ethynylpyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive ethynyl group and a bromine-substituted pyrimidine core, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. The pyrimidine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics. The introduction of an ethynyl moiety at the 2-position and a bromine atom at the 5-position provides two orthogonal handles for chemical modification, enabling the construction of novel molecular architectures with significant potential for biological activity. This guide provides an in-depth technical overview of this compound, encompassing its commercial availability, a detailed synthetic protocol, characterization methodologies, and its applications in the development of targeted therapies.
Commercial Availability
For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound is available from several reputable commercial suppliers. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data and the supplier's adherence to quality control standards.
| Supplier | Product Number | Purity | Notes |
| Sigma-Aldrich | CDS023608 | Not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for identity and purity confirmation.[1] | All sales are final. |
| AK Scientific, Inc. | 2307AA | Not specified. | Products are for research and development use only.[1] |
| Arctom | PBU6778 | 95% | Available in various sizes.[2] |
| LookChem | 1135283-08-7 | Not specified. | Lists multiple suppliers and provides some physical properties. |
| ChemicalBook | CB72173495 | Not specified. | Provides links to various suppliers and some spectral data for similar compounds. |
It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection for early discovery research and may not provide detailed analytical data.[1] Therefore, in-house quality control is highly recommended upon receipt of the material.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, a suitable starting material is a 2-halo-5-bromopyrimidine, which is coupled with a protected alkyne, followed by deprotection. A common strategy involves the use of trimethylsilylacetylene as the alkyne source, followed by the removal of the trimethylsilyl (TMS) protecting group.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling and TMS deprotection methodologies.[3][4]
Step 1: Sonogashira Coupling of 2-Chloro-5-bromopyrimidine with Trimethylsilylacetylene
-
Materials:
-
2-Chloro-5-bromopyrimidine (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, argon-purged flask, add 2-chloro-5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine.
-
Step 2: Deprotection of the Trimethylsilyl Group
-
Materials:
-
Crude 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel.[5]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis to achieve an Rf value of 0.2-0.4 for the desired product.[6] Given the basic nature of the pyrimidine ring, peak tailing may occur. This can be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.[6]
-
-
Recrystallization:
Characterization
The structural integrity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of organic molecules.[9]
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons on the pyrimidine ring, and a singlet in the alkyne region for the ethynyl proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.[9]
Predicted ¹H and ¹³C NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.8 | Singlet | Pyrimidine-H |
| ~8.6 | Singlet | Pyrimidine-H | |
| ~3.5 | Singlet | Ethynyl-H | |
| ¹³C | ~160 | Singlet | C-4/C-6 |
| ~145 | Singlet | C-2 | |
| ~120 | Singlet | C-5 | |
| ~80 | Singlet | Ethynyl-C | |
| ~78 | Singlet | Ethynyl-C |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[9] The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Drug Discovery
The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of oncology and virology.
Kinase Inhibitors
The pyrimidine core is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs.[10] The ethynyl group of this compound can be further functionalized through reactions such as the Sonogashira coupling or click chemistry to introduce various side chains that can interact with the active site of kinases. The bromine atom can also be replaced through other cross-coupling reactions, allowing for the synthesis of highly substituted pyrimidine derivatives.
Example: Synthesis of a TAK-285 Analogue
TAK-285 is a dual inhibitor of EGFR and HER2 kinases.[11] While the exact synthesis of TAK-285 may not directly involve this compound, the following conceptual workflow illustrates how this building block could be utilized in the synthesis of analogous kinase inhibitors.
Caption: Conceptual workflow for the synthesis of a kinase inhibitor.
Antiviral Nucleosides
5-Substituted pyrimidine nucleosides have shown significant antiviral activity, particularly against herpes viruses.[1][12] The ethynyl group at the 2-position of this compound can serve as a precursor for various functional groups that can enhance the antiviral potency of nucleoside analogues. The bromo substituent at the 5-position can also be modified to introduce other functionalities.
The synthesis of such nucleoside analogues would typically involve the glycosylation of the pyrimidine base with a protected sugar moiety, followed by further chemical modifications.[13]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with well-established synthetic methodologies for its preparation and functionalization, makes it an attractive starting material for drug discovery programs. The ability to selectively modify both the ethynyl and bromo substituents allows for the creation of diverse chemical libraries for screening against various therapeutic targets. As the demand for novel kinase inhibitors and antiviral agents continues to grow, the importance of key intermediates like this compound in medicinal chemistry is set to increase.
References
- LookChem. This compound. [Link]
- Jones, A. S., et al. (1981). The synthesis and properties of some antiviral nucleosides. Nucleic Acids Research, 9(12), 2789–2809. [Link]
- De Clercq, E. (1982). Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents. Molecular Pharmacology, 21(3), 661–666. [Link]
- PubChem. TAK-285. [Link]
- El-Emari, T. I. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- Son, S., et al. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2202358. [Link]
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Ghorai, M. K., & Kumar, A. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 7(10), 2039-2044. [Link]
- Galushko, A. A., et al. (2021). Antiviral nucleoside analogs. Chemistry of Heterocyclic Compounds, 57(5), 453-479. [Link]
- Walton, D. R. M., & Waugh, F. (1972). Some Aspects of the Chemistry of Alkynylsilanes. Journal of Organometallic Chemistry, 37(1), 45-56. [Link]
- Wróbel, A., et al. (2012). Multinuclear NMR spectroscopy and antitumor activity of novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines. Journal of Inorganic Biochemistry, 117, 218-226. [Link]
- ResearchGate.
- Sharma, M., et al. (1984). Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine and 5-ethynyl-v-triazole nucleosides. Journal of Medicinal Chemistry, 27(4), 410-414. [Link]
- Li, Y., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3645. [Link]
- Cashion, P. J., et al. (1978). Synthesis of 5-ethynyl- and 5-vinyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 21(8), 844-846. [Link]
- Wang, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2901. [Link]
- Gelest. Deprotection of Silyl Ethers. [Link]
Sources
- 1. Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 11. Tak-285 | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The synthesis and properties of some antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of the ethynyl group in 5-Bromo-2-ethynylpyrimidine
An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 5-Bromo-2-ethynylpyrimidine
Abstract
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors.[1] Its unique electronic architecture, featuring an electron-deficient pyrimidine core, a reactive terminal alkyne, and a functionalizable bromine handle, offers a powerful platform for the synthesis of complex molecular entities. This guide provides an in-depth exploration of the reactivity of the ethynyl group in this molecule. We will dissect the key transformations—Sonogashira coupling, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and other cycloaddition reactions—from a mechanistic and practical standpoint. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are biocompatible and adept at forming specific hydrogen bond interactions with biological targets.[3][4] This has led to their widespread incorporation into drugs with a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6][7][8] The synthetic tractability of the pyrimidine skeleton allows for extensive structural modification, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][7]
This compound emerges as a particularly valuable derivative. The molecule possesses two distinct and orthogonally reactive sites: the C5-bromo position, amenable to palladium-catalyzed cross-coupling, and the C2-ethynyl group, a gateway to a host of powerful transformations. This guide will focus exclusively on the reactivity of the ethynyl moiety, a functional group whose utility has become central to modern synthetic strategies like fragment-based drug design and bioconjugation.
Electronic Landscape and its Influence on Reactivity
The is profoundly influenced by the electronic properties of the substituted pyrimidine ring.
-
Ring Electronics: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electron-withdrawing character is transmitted to the C2 position.
-
Enhanced Acetylenic Acidity: The strong inductive and mesomeric electron withdrawal by the pyrimidine ring significantly increases the acidity of the terminal alkyne's proton (pKa ≈ -1.96, predicted).[1] This heightened acidity facilitates its deprotonation by mild bases, a critical step in forming the reactive metal-acetylide intermediates required for many coupling reactions.
-
Activation of the Triple Bond: The electron-poor nature of the pyrimidine ring also polarizes the C≡C triple bond, making it more susceptible to nucleophilic attack and enhancing its participation as a dipolarophile in cycloaddition reactions.
This unique electronic profile makes the ethynyl group on this compound a highly versatile and reactive handle for molecular elaboration.
Key Transformations of the Ethynyl Group
The terminal alkyne of this compound is a versatile functional group that participates in a variety of high-yield, robust chemical transformations. The following sections detail the most critical of these reactions.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[2] It is arguably the most important reaction for the ethynyl group on this scaffold, enabling the direct connection of the pyrimidine core to a wide array of aryl or vinyl substituents.[9][10]
Causality of Experimental Design: The reaction proceeds via two interconnected catalytic cycles.[2] The choice of catalyst, base, and solvent is critical for achieving high efficiency. A palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl/vinyl halide. A copper(I) co-catalyst (e.g., CuI) is essential for activating the terminal alkyne by forming a copper(I) acetylide intermediate.[11] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[11] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.
Diagram 1: Generalized Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira coupling.
Data Presentation: Representative Sonogashira Couplings
| Entry | Aryl Halide Partner | Palladium Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | TEA | THF | >90 |
| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | DIPEA | DMF | 88 |
| 3 | 3-Iodopyridine | Pd(PPh₃)₄ (5) | TEA | Dioxane | 85 |
| 4 | Vinyl bromide | Pd(dppf)Cl₂ (4) | Cs₂CO₃ | Toluene | 82 |
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the copper(I) iodide co-catalyst (CuI, 10 mol%).
-
Solvent & Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M concentration relative to the pyrimidine) followed by an amine base (e.g., triethylamine, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues. Rinse the pad with an organic solvent (e.g., ethyl acetate).
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K. Barry Sharpless, the CuAAC reaction is the quintessential "click" reaction, offering a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles.[12] This bioorthogonal reaction is invaluable in drug discovery, chemical biology, and materials science for its reliability and broad functional group tolerance.[13]
Causality of Experimental Design: The reaction's success hinges on the in-situ generation of a copper(I) acetylide from this compound. This intermediate then undergoes a [3+2] cycloaddition with an organic azide.[14][15] The copper(I) catalyst is crucial for activating the alkyne and controlling the regioselectivity, exclusively yielding the 1,4-isomer, unlike the thermal Huisgen cycloaddition which often gives a mixture of regioisomers.[12] The most common and robust method involves generating the active Cu(I) species from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[16] The reaction is often performed in aqueous solvent mixtures (e.g., t-BuOH/H₂O or DMSO/H₂O), underscoring its utility in biological applications.
Diagram 2: CuAAC "Click Chemistry" Catalytic Cycle
Caption: Simplified catalytic cycle for CuAAC.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: In a vial, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0-1.1 equiv.) in a suitable solvent mixture, such as 1:1 t-BuOH/H₂O or DMSO/H₂O (~0.5 M).
-
Catalyst & Reductant Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (CuSO₄, e.g., 1 M in H₂O) and sodium ascorbate (e.g., 2 M in H₂O).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.3 equiv.) followed by the CuSO₄ solution (0.1 equiv.).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting triazole product by flash column chromatography or recrystallization.
Other Cycloaddition Reactions
While less common than CuAAC, the activated ethynyl group of this compound can participate in other cycloaddition reactions. For instance, in [3+2] cycloadditions with nitrile oxides or azomethine ylides, it can serve as the dipolarophile to construct five-membered heterocyclic rings like isoxazoles and pyrrolidines, respectively.[17][18] These reactions expand the synthetic toolbox, allowing for the creation of diverse and complex scaffolds from a single, versatile starting material. The regioselectivity of these reactions is governed by the electronic and steric nature of both the dipole and the dipolarophile.[17]
Conclusion and Future Outlook
This compound stands out as a powerful and versatile building block in modern organic synthesis. The reactivity of its ethynyl group, amplified by the electron-deficient pyrimidine core, provides a reliable entry point to a vast chemical space through robust and high-yielding transformations like the Sonogashira coupling and CuAAC click chemistry. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full potential of this molecule. As the demand for novel, complex, and functionally dense molecules continues to grow in drug discovery and materials science, the strategic application of this compound and its derivatives is poised to play an increasingly critical role in the development of next-generation therapeutics and advanced materials.
References
- IRJMETS. (n.d.). REVIEW ON PYRIMIDINE.
- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Al-Romaigh, H. S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(14), 3329. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2022). Journal of the American Chemical Society, 144(39), 17893–17904. [Link]
- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (n.d.).
- LookChem. (n.d.). Cas 1135283-08-7,this compound.
- Wikipedia. (n.d.). Sonogashira coupling.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Wikipedia. (n.d.). Click chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- Wikipedia. (n.d.). Nucleophilic addition.
- YouTube. (2019). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. (n.d.). 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- ResearchGate. (2025). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines | Request PDF.
- The [3+2]Cycloaddition Reaction. (n.d.).
- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
- PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
Sources
- 1. Cas 1135283-08-7,this compound | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. irjmets.com [irjmets.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
- 17. mdpi.com [mdpi.com]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
An In-depth Technical Guide to the Role of the Bromine Atom in 5-Bromo-2-ethynylpyrimidine Reactions
Abstract
5-Bromo-2-ethynylpyrimidine stands as a pivotal building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science.[1] Its utility stems from a unique molecular architecture featuring two distinct and strategically important reactive sites: the C2-ethynyl group and the C5-bromine atom. This guide provides an in-depth technical analysis of the C5-bromine atom, elucidating its critical role as a versatile chemical handle. We will explore its function as an excellent leaving group in a suite of palladium-catalyzed cross-coupling reactions, its capacity for transformation into a potent nucleophile via lithium-halogen exchange, and its participation in nucleophilic aromatic substitution. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also field-proven experimental protocols to leverage the full synthetic potential of this compound.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] this compound capitalizes on this framework, presenting two orthogonal sites for chemical elaboration. The pyrimidine ring itself is an electron-deficient (π-deficient) heteroaromatic system, a property that significantly influences the reactivity of its substituents.[3]
-
The C2-Ethynyl Group: An sp-hybridized carbon unit, it is a gateway for click chemistry, Sonogashira couplings, and various addition reactions.
-
The C5-Bromine Atom: This is the focal point of our guide. The bromine atom at the C5 position is not merely a substituent; it is a highly versatile functional handle. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the C5 carbon, and the C-Br bond is readily activated for a diverse array of transformations.[4] Its reactivity makes it an indispensable tool for molecular functionalization and the development of novel compounds.[1]
This guide will systematically dissect the reactions where the bromine atom plays the central role, providing the causal logic behind experimental choices and empowering chemists to strategically design complex synthetic routes.
The Bromine Atom as a Cross-Coupling Hub
The most prominent role of the bromine atom in this compound is to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. In these reactions, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that culminates in the formation of a new carbon-carbon or carbon-nitrogen bond at the C5 position. The general reactivity order for aryl halides in these couplings is I > Br > Cl, placing the C-Br bond in a reactive "sweet spot" for reliable and efficient transformations.[4][5]
2.1. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl and vinyl-aryl structures. For this compound, this reaction enables the introduction of a wide variety of aryl or heteroaryl substituents at the C5 position, a critical step in tuning the electronic and pharmacological properties of the molecule.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The base is crucial for the transmetalation step, activating the boronic acid partner for transfer to the palladium center. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale / Field Insight |
| Substrate | This compound (1.0 equiv.) | The electrophilic partner. |
| Coupling Partner | Arylboronic acid or ester (1.2-1.5 equiv.) | Excess ensures complete consumption of the starting material. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand (2-5 mol%) | Pd(PPh₃)₄ is often effective, but for challenging couplings, a more robust ligand like XPhos may be needed.[6] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | A moderately strong base is required to activate the boronic acid.[7] |
| Solvent | 1,4-Dioxane/H₂O, DMF, or Toluene | A polar aprotic solvent, often with water, facilitates the dissolution of both organic and inorganic reagents.[6] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the 5-aryl-2-ethynylpyrimidine product.
2.2. Sonogashira Coupling: A Second Path to C-C Bonds
While the molecule already possesses an ethynyl group, the C5-bromine atom allows for a Sonogashira coupling to introduce a different terminal alkyne. This creates unsymmetrical di-alkynyl pyrimidines, which are valuable scaffolds in materials science and medicinal chemistry.
Mechanistic Rationale: The Sonogashira coupling is unique in that it typically employs two interconnected catalytic cycles.[2] A palladium cycle, similar to the Suzuki coupling, activates the C-Br bond. A copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[2][8]
Diagram: Sonogashira Dual Catalytic Cycle
Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: In a reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent (e.g., THF or DMF).[8]
-
Catalyst & Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 2.5-10 mol%), and an amine base (e.g., diisopropylamine or Et₃N, 2.0-7.0 equiv.).[4][8]
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 3-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with Et₂O or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[8] Wash the filtrate with saturated aqueous NH₄Cl, then brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
2.3. Stille Coupling: Stability and Functional Group Tolerance
The Stille coupling offers an alternative C-C bond formation strategy using organostannane (organotin) reagents. Its primary advantage is the exceptional tolerance of organotin reagents to a wide variety of functional groups; they are also generally insensitive to moisture or oxygen.[9][10]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9][11] However, the transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center. A key challenge with Stille couplings is the removal of toxic tin by-products from the reaction mixture.[9][12]
Experimental Protocol: Stille Coupling
-
Vessel Preparation: To a flame-dried flask under Argon, add this compound (1.0 equiv.) and dissolve in anhydrous DMF.[9]
-
Reagent Addition: Add LiCl (3-5 equiv.), a copper(I) salt co-catalyst (e.g., CuI, 0.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 5-10 mol%).[9]
-
Coupling Partner Addition: Add the organostannane reagent (1.1-1.2 equiv.).
-
Reaction Execution: Heat the reaction mixture (e.g., 40-80 °C) until the reaction is complete.
-
Work-up: Cool the mixture and pour it into an aqueous solution of KF or NH₄OH to precipitate tin salts.[9] Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify by flash chromatography. Due to the toxicity of tin compounds, appropriate handling and waste disposal procedures are critical.[12]
2.4. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[5][13] This reaction allows for the direct coupling of primary or secondary amines at the C5 position of the pyrimidine ring, replacing the bromine atom.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) center, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu) to form a palladium-amido complex.[13] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often essential for promoting the reductive elimination step.[5]
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
| Parameter | Condition | Rationale / Field Insight |
| Substrate | This compound (1.0 equiv.) | The C-Br bond is significantly more reactive than a C-Cl bond would be.[5] |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | A slight excess drives the reaction to completion. |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Bulky Biarylphosphine (e.g., BINAP, XPhos) (1.5-3 mol%) | Crucial for catalyst stability and efficiency, especially with less reactive amines.[6][13] |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Heating is necessary to overcome the activation barriers in the catalytic cycle. |
Beyond Coupling: Lithium-Halogen Exchange
The bromine atom can also be used to completely reverse the polarity of the C5 position. Lithium-halogen exchange, typically performed at low temperatures with an organolithium reagent like n-butyllithium (n-BuLi), rapidly swaps the bromine atom for a lithium atom.[14][15] This transforms the electrophilic C5 carbon into a potent nucleophilic/basic site.
Mechanistic Rationale: The reaction is believed to proceed through the formation of a reversible "ate-complex," where the carbanion of the organolithium reagent attacks the bromine atom.[15][16] The exchange is kinetically controlled and extremely fast, often faster than competing reactions like nucleophilic addition or even proton transfer.[15][16] The equilibrium generally favors the formation of the more stable organolithium species.
Diagram: Workflow for Lithium-Halogen Exchange
Caption: Experimental workflow for a lithium-halogen exchange and quench.
Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench
-
Vessel Preparation: In a flame-dried, three-neck flask equipped with a thermometer and under an Argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.1 equiv. in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 15-30 minutes at -78 °C.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or bubble CO₂ gas through the solution) at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
While less common for this specific substrate without additional activating groups, the bromine atom can potentially be displaced via a nucleophilic aromatic substitution (SₙAr) mechanism.[17] Pyrimidines and other heterocycles are more susceptible to SₙAr than simple benzene rings because the ring nitrogen atoms help to stabilize the negatively charged intermediate (Meisenheimer complex).[17][18]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[19] A strong nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate. In the second, faster step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring.[19] This reaction typically requires strong nucleophiles and often harsh conditions (high temperatures) unless the ring is further activated by potent electron-withdrawing groups.[20] For pyrimidines, the reactivity towards aminolysis has been observed with the order of reactivity often being Br > I > Cl, though the rate differences can be small.[21]
Conclusion: A Linchpin for Molecular Diversity
The bromine atom at the C5 position of this compound is far more than a simple substituent; it is a strategic linchpin that unlocks a vast landscape of chemical possibilities. Its predictable and robust reactivity in palladium-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings—provides a reliable platform for constructing complex C-C and C-N bonds. Furthermore, its ability to undergo lithium-halogen exchange allows for a complete reversal of chemical polarity, opening a complementary pathway to novel derivatives. This multifaceted role makes the C5-bromine atom an indispensable tool for chemists, enabling the precise and versatile functionalization of the pyrimidine core and solidifying the status of this compound as a high-value building block in the synthesis of pharmaceuticals and advanced materials.
References
- Cas 1135283-08-7, this compound - LookChem.
- Stille Coupling | NROChemistry.
- Buchwald–Hartwig amination - Wikipedia.
- Stille Coupling | OpenOChem Learn.
- 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
- Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis.
- Nucleophilic aromatic substitution - Wikipedia.
- Sonogashira Coupling | NROChemistry.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH.
- Metal–halogen exchange - Wikipedia.
- Recent Advances in Pyrimidine-Based Drugs - MDPI.
- Stille Coupling - Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- Stille Cross-Coupling - J&K Scientific LLC.
- Stille Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate.
- lithium halogen exchange #1 revised.
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira coupling - YouTube.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing.
- 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed.
- Nucleophilic Aromatic Substitution - YouTube.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH.
- Mechanism of Lithium-Halogen Exchange and Related Reactions.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.
- 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. ethz.ch [ethz.ch]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
5-Bromo-2-ethynylpyrimidine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved therapeutics.[1] The strategic functionalization of this heterocycle offers a powerful platform for the development of novel drug candidates with a wide range of biological activities. This technical guide focuses on the potential applications of a particularly versatile, yet underexplored, building block: 5-Bromo-2-ethynylpyrimidine . We will delve into the synthetic utility of its orthogonal reactive sites—the C5 bromine atom and the C2 ethynyl group—and provide field-proven insights into its application in the synthesis of potential kinase inhibitors, antiviral agents, and other medicinally relevant compounds. This guide is intended to serve as a comprehensive resource for researchers in drug discovery, providing both the theoretical underpinnings and practical methodologies for leveraging this potent scaffold in their synthetic campaigns.
The Pyrimidine Nucleus: A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. This inherent biological relevance has inspired medicinal chemists to explore its potential as a pharmacophore, leading to the development of a multitude of drugs with diverse therapeutic applications. Pyrimidine derivatives have demonstrated significant efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][3] The synthetic tractability of the pyrimidine ring allows for precise modification of its structure to optimize potency, selectivity, and pharmacokinetic properties.
This compound: A Bifunctional Building Block with Orthogonal Reactivity
This compound is a unique trifunctionalized pyrimidine with two distinct and orthogonally reactive handles: a bromine atom at the 5-position and a terminal alkyne at the 2-position. This arrangement provides medicinal chemists with a powerful tool for sequential and site-selective modifications, enabling the rapid generation of diverse molecular architectures.
The C5-bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5] These transformations allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which can be crucial for modulating the biological activity and physicochemical properties of the final compound.
The C2-ethynyl group is a versatile functional handle that can participate in several powerful transformations, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule. The ethynyl group can also undergo Sonogashira coupling, providing another avenue for C-C bond formation.
The key to unlocking the full potential of this compound lies in the selective manipulation of these two functional groups. The differential reactivity of the C-Br bond and the terminal alkyne allows for a stepwise approach to molecular elaboration. Generally, Sonogashira coupling can be selectively performed at the more reactive C-Br bond under specific conditions, leaving the C2-ethynyl group intact for subsequent transformations like CuAAC.
Synthetic Applications and Methodologies
The true power of this compound lies in its ability to serve as a central scaffold for the construction of complex and diverse molecular libraries. Below, we outline key synthetic strategies and provide detailed experimental protocols for the utilization of this building block.
Sonogashira Coupling at the C5-Position
The Sonogashira cross-coupling reaction is a robust method for the formation of a carbon-carbon bond between the C5-position of the pyrimidine ring and a terminal alkyne.[8] This reaction is instrumental in the synthesis of 5-alkynylpyrimidine derivatives, which are valuable intermediates in drug discovery.
Experimental Protocol: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine Derivatives [5][8]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-ethynylpyrimidine.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a common and effective catalyst for Sonogashira couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.
-
Inert Atmosphere: An inert atmosphere is essential to prevent the oxidation of the Pd(0) active species and the homocoupling of the terminal alkyne (Glaser coupling).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C2-Position
The C2-ethynyl group of this compound is an ideal substrate for the CuAAC reaction, allowing for the facile introduction of a 1,2,3-triazole ring.[6][7] This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for late-stage diversification and the synthesis of complex molecules.
Experimental Protocol: General Procedure for CuAAC Reaction [6][7][9]
-
Materials:
-
5-Substituted-2-ethynylpyrimidine (1.0 equiv)
-
Organic azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (10-20 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the 5-substituted-2-ethynylpyrimidine and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.
-
Causality Behind Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces the Cu(II) species to the catalytically active Cu(I) species in situ. This is often preferred over using a Cu(I) salt directly, which can be unstable.
-
Solvent System: A mixture of t-BuOH and water is a common solvent system for CuAAC as it can dissolve a wide range of organic substrates and the copper catalyst.
-
Ligands (Optional): In some cases, a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the Cu(I) catalyst and accelerate the reaction.[7]
Potential Therapeutic Applications
The unique structural features of this compound make it an attractive starting point for the synthesis of a variety of potential therapeutic agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[10] The pyrimidine scaffold is a well-established core for many kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of the enzyme.[11] The ability to introduce diverse substituents at both the C2 and C5 positions of the pyrimidine ring using this compound allows for the fine-tuning of interactions with the kinase active site to achieve high potency and selectivity.
Proposed Synthetic Strategy for a Pyrimidine-Based Kinase Inhibitor:
Caption: Synthetic workflow for a potential kinase inhibitor.
A plausible synthetic route could involve an initial Suzuki or Sonogashira coupling at the C5-bromo position to introduce a key pharmacophore, followed by a CuAAC reaction at the C2-ethynyl group to append a solubilizing or vector group. For instance, a series of 5-aryl-2-(1-substituted-1H-1,2,3-triazol-4-yl)pyrimidines could be synthesized and screened for kinase inhibitory activity.
| Target Kinase Class | Rationale for Pyrimidine Scaffold | Potential for this compound Derivatives |
| Tyrosine Kinases (e.g., EGFR, Abl) | The 2-aminopyrimidine motif is a well-known hinge-binding element.[12] | The C5-substituent can be tailored to occupy the hydrophobic pocket, while the C2-triazole can be used to improve solubility and cell permeability. |
| Serine/Threonine Kinases (e.g., Aurora, Polo-like) | Pyrimidine-based inhibitors have shown significant anti-proliferative activity by targeting these cell cycle kinases.[11] | The modular synthesis allows for rapid generation of a library of compounds to explore the structure-activity relationship (SAR). |
Antiviral Agents
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. Non-nucleoside pyrimidine derivatives have also emerged as potent antiviral agents, often targeting viral enzymes or host factors essential for viral replication.[13][14][15] The ethynyl group, in particular, has been incorporated into several antiviral compounds.
Proposed Synthetic Strategy for a Pyrimidine-Based Antiviral Agent:
Caption: Synthetic pathway to potential antiviral compounds.
The C5-bromo position can be functionalized via a Buchwald-Hartwig amination to introduce various amino substituents, a common feature in many antiviral compounds. The C2-ethynyl group could then be further modified or left as a terminal alkyne, which itself can be a key pharmacophoric element.
Antifungal and Other Applications
Pyrimidine derivatives have also shown promise as antifungal and antibacterial agents.[16][17] The ability to rapidly generate a diverse library of compounds from this compound makes it an excellent starting point for screening campaigns against a wide range of biological targets.
Fragment-Based Drug Discovery (FBDD)
This compound, with a molecular weight of 183.01 g/mol , fits the criteria of a molecular fragment.[18] In FBDD, small, low-complexity molecules are screened for weak binding to a biological target.[19] Hits from this screen are then optimized into more potent lead compounds. The bifunctional nature of this compound makes it an attractive fragment for FBDD, as the two reactive handles provide clear vectors for fragment growing or linking strategies.
Sources
- 1. Protocols [baseclick.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 17. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Versatile Synthon: A Technical Guide to 5-Bromo-2-ethynylpyrimidine in Heterocyclic Chemistry
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products.[1][2] Its prevalence is due to its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[1] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. Among the myriad of substituted pyrimidines, 5-Bromo-2-ethynylpyrimidine has emerged as a particularly valuable and versatile building block.[3] Its unique molecular architecture, featuring a reactive bromine atom at the 5-position and an ethynyl group at the 2-position, offers two distinct and orthogonal handles for synthetic manipulation, paving the way for the construction of complex, polyfunctionalized heterocyclic systems.[3][4] This guide provides an in-depth exploration of this compound as a synthon, detailing its synthesis, reactivity, and application in the construction of novel heterocycles for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H3BrN2 | [3] |
| Molecular Weight | 183.01 g/mol | [3] |
| CAS Number | 1135283-08-7 | [3] |
| Appearance | White to light yellow powder | [5] |
| Melting Point | 99-103 °C | [5] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and interpreted on a lot-specific basis as part of standard laboratory practice.
Synthesis of the Building Block: Accessing this compound
The synthetic accessibility of this compound is a key factor in its widespread use. While several synthetic routes have been reported, a common and reliable method involves a Sonogashira coupling reaction. A generalized representation of this synthetic approach is depicted below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sonogashira Coupling and Deprotection
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-iodopyrimidine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Add degassed anhydrous solvent (e.g., THF or DMF).
-
Add degassed triethylamine (2.0 equiv.) as the base.
-
Slowly add trimethylsilylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(trimethylsilylethynyl)pyrimidine.
Step 2: Deprotection
-
Dissolve the purified 5-bromo-2-(trimethylsilylethynyl)pyrimidine (1.0 equiv.) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Key Reactions and Applications in Heterocycle Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions, while the terminal alkyne is a versatile precursor for cycloadditions and further couplings.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the 5-position serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[6] In the context of this compound, this reaction allows for the introduction of a second, different alkyne moiety at the 5-position.
Caption: Sonogashira coupling at the C5-position.
Causality Behind Experimental Choices: The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is crucial for the efficiency of the Sonogashira reaction.[6][7] The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne. The amine base is necessary to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[6]
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.[4] This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyrimidines.
Caption: Suzuki-Miyaura coupling at the C5-position.
Trustworthiness of the Protocol: A self-validating system for this protocol involves careful monitoring of the reaction by TLC or LC-MS to ensure complete consumption of the starting material and formation of the desired product. Characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Cycloaddition Reactions of the Ethynyl Group
The terminal alkyne at the 2-position is a versatile functional group that can participate in a variety of cycloaddition reactions to form five- and six-membered heterocyclic rings.
The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) is a highly efficient and regioselective reaction for the synthesis of 1,2,3-triazoles.[8] This "click" reaction is widely used in medicinal chemistry and chemical biology due to its reliability and broad functional group tolerance.
Caption: [3+2] Cycloaddition with azides to form triazoles.
While less common for simple alkynes, the ethynyl group on the electron-deficient pyrimidine ring can act as a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of six-membered rings.[9][10] These reactions often require thermal or Lewis acid catalysis.
Caption: Diels-Alder reaction of the ethynyl group.
Sequential Functionalization: A Strategy for Complex Heterocycles
The true power of this compound lies in the ability to perform sequential and orthogonal reactions at its two reactive sites. This allows for the controlled and predictable synthesis of highly substituted and complex heterocyclic systems.
Caption: Sequential functionalization of this compound.
This strategic approach enables the generation of diverse molecular libraries for high-throughput screening in drug discovery programs. The choice of which functional group to react first depends on the desired final product and the compatibility of the functional groups introduced in the first step with the reaction conditions of the second step.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound has proven to be a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its two distinct reactive sites allow for a range of synthetic transformations, including palladium-catalyzed cross-coupling and cycloaddition reactions. The ability to perform these reactions sequentially provides a powerful strategy for the construction of complex and diverse molecular architectures. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the design and synthesis of next-generation therapeutic agents.
References
- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate.
- Cas 1135283-08-7,this compound - LookChem.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
- Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity - ResearchGate.
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - MDPI.
- Sonogashira coupling - Wikipedia.
- Synthesis of novel pyrimidine and fused pyrimidine derivatives.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH.
- The influence of the [4+2] cycloaddition reaction mechanism on its stereochemistry.
- Recent Advances in Pyrimidine-Based Drugs - MDPI.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - ResearchGate.
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
- Sonogashira Coupling - Chemistry LibreTexts.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace.
- Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - NIH.
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI.
- 1.2: Cycloaddition Reactions - Chemistry LibreTexts.
- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innospk.com [innospk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Purity Analysis of 5-Bromo-2-ethynylpyrimidine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 5-Bromo-2-ethynylpyrimidine, a critical building block in contemporary drug discovery and development. Recognizing the paramount importance of purity on the safety, efficacy, and reproducibility of active pharmaceutical ingredients (APIs), this document delineates a multi-faceted analytical strategy. We will explore the foundational principles and detailed methodologies for the identification and quantification of organic, inorganic, and residual solvent impurities. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-proven protocols to ensure the integrity of this key synthetic intermediate.
Introduction: The Critical Role of Purity in Drug Development
This compound is a heterocyclic compound whose unique structure, featuring a reactive ethynyl group and a bromine atom, makes it a valuable synthon in medicinal chemistry. The precise control of its purity is not merely a regulatory requirement but a scientific necessity. Impurities, even at trace levels, can have significant consequences, including altered pharmacological or toxicological profiles of the final drug substance, reduced stability, and complications in process scale-up.[1] This guide, therefore, presents a holistic approach to purity analysis, grounded in the principles of analytical quality by design (AQbD) and compliant with the guidelines established by the International Council for Harmonisation (ICH).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂ | |
| Molecular Weight | 183.01 g/mol | |
| Appearance | Solid | |
| InChI Key | ZHOLVGVOMDUCDY-UHFFFAOYSA-N | |
| SMILES | BrC1=CN=C(C#C)N=C1 |
A Multi-modal Approach to Purity Analysis
No single analytical technique is sufficient to fully characterize the purity of an API. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
Diagram: Integrated Workflow for Purity Analysis
Caption: A comprehensive analytical workflow for the purity assessment of this compound.
Chromatographic Methods for Purity and Impurity Determination
Chromatography is the cornerstone of purity analysis, enabling the separation and quantification of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities
Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the assay (potency) and quantifying non-volatile organic impurities.
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. A C18 column is a versatile starting point for many small molecules, including pyrimidine derivatives. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. UV detection is suitable for this compound due to the presence of the chromophoric pyrimidine ring.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Method Validation: This proposed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
The analysis of residual solvents is mandated by ICH Q3C guidelines.[4] Static headspace coupled with GC-MS is the preferred technique for its sensitivity and specificity.[5][6]
Headspace sampling avoids the introduction of non-volatile matrix components into the GC system, protecting the instrument and improving data quality. Mass spectrometric detection provides definitive identification of the solvents.
-
GC System: Agilent 7890B or equivalent with a 5977B MSD
-
Headspace Sampler: Agilent 7697A or equivalent
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
ICH Q3C Classification of Solvents: Solvents are classified into three classes based on their toxicity.[7]
-
Class 1: Solvents to be avoided.
-
Class 2: Solvents to be limited.
-
Class 3: Solvents with low toxic potential.
Spectroscopic Techniques for Structural Confirmation and Impurity Identification
Spectroscopic methods provide orthogonal information to chromatographic techniques, confirming the structure of the main component and elucidating the structures of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for unambiguous structure elucidation.[8] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum is expected to show a singlet for the ethynyl proton (C≡C-H) and two singlets for the pyrimidine ring protons. The chemical shifts will be influenced by the bromine atom and the nitrogen atoms in the ring.
-
¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons.
Predicted Chemical Shifts (based on related structures):
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (C≡C-H) | ~3.0 - 3.5 |
| ¹H (Pyrimidine) | ~8.5 - 9.0 |
| ¹³C (C≡C) | ~80 - 90 |
| ¹³C (Pyrimidine) | ~110 - 160 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is invaluable for determining the molecular weight of impurities and providing clues about their structure through fragmentation patterns.[9][10]
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation may involve the loss of the ethynyl group or cleavage of the pyrimidine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[11]
| Functional Group | Wavenumber (cm⁻¹) |
| C≡C-H stretch (alkyne) | ~3300 |
| C≡C stretch (alkyne) | ~2100-2260 |
| C=N, C=C stretch (aromatic ring) | ~1500-1600 |
| C-Br stretch | ~500-600 |
Control of Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting and controlling potential process-related impurities.
Diagram: Potential Impurity Formation
Caption: Major sources of impurities in the synthesis of this compound.
Potential Organic Impurities:
-
Starting Materials: Unreacted starting materials, such as 2,5-dibromopyrimidine.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Products from side reactions, such as isomeric pyrimidines or polymeric materials.
-
Degradation Products: Products formed during storage or upon exposure to light, heat, or moisture.[12]
Elemental Impurities:
The presence of elemental impurities should be assessed based on a risk assessment as described in ICH Q3D.[13] Potential sources include catalysts, reagents, and manufacturing equipment. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for quantification.
Conclusion
The purity analysis of this compound requires a scientifically sound and risk-based approach. The integration of chromatographic and spectroscopic techniques, guided by a thorough understanding of the molecule's properties and potential impurities, is essential for ensuring its quality and, ultimately, the safety and efficacy of the final pharmaceutical product. The methodologies outlined in this guide provide a robust framework for achieving this critical objective. All analytical procedures must be rigorously validated to demonstrate their suitability for their intended purpose, ensuring data integrity and regulatory compliance.
References
- Wiley-VCH. (2007). Supporting Information.
- Zhang, X. FTIR Spectrum Information and Bond Relationship.
- National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central.
- ECA Academy. (2024). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
- MDPI. (n.d.). Molecules Special Issue: Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization.
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
- YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
- ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
- ResearchGate. (2017). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride.
- National Center for Biotechnology Information. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment.
- MDPI. (n.d.). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.
- Balcı, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- National Center for Biotechnology Information. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
- Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2'-deoxyuridine.
- International Journal of Pharmaceutical and Biological Sciences. (n.d.). Impurity Profile in Pharmaceutical Substances- A Comprehensive: A Review. Retrieved from a general pharmaceutical science journal.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). Multinuclear NMR spectroscopy and antitumor activity of novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines.
- MDPI. (n.d.). Molecules Special Issue: Method Development and Validation in Food and Pharmaceutical Analysis.
- Pharmaceutical Sciences. (n.d.). Validated stability-indicating rp-hplc method for determination of ibrutinib. Retrieved from a general pharmaceutical science journal.
- Longdom Publishing. (n.d.). Development and Validation of a New Chromatographic Method for the Estimation of Vismodegib by RP-HPLC.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. article.sapub.org [article.sapub.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to 5-Bromo-2-ethynylpyrimidine
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
5-Bromo-2-ethynylpyrimidine is a heterocyclic compound that has garnered significant attention in the realms of pharmaceutical synthesis and medicinal chemistry.[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an ethynyl group at the 2-position, provides a versatile scaffold for the development of complex molecular architectures.[1] This unique arrangement of functional groups allows for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery: A Product of Advancing Synthetic Methodologies
The precise first synthesis of this compound is not prominently documented in a singular "discovery" paper. Instead, its emergence is intrinsically linked to the development and refinement of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2][3] The Sonogashira reaction, which facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, became a cornerstone of organic synthesis in the late 20th century.[3]
The utility of pyrimidine derivatives in pharmaceuticals has long been recognized.[4] The introduction of a bromine atom and an ethynyl group onto the pyrimidine core creates two distinct reactive sites. This "orthogonality" allows for a stepwise functionalization, a highly desirable feature in the construction of complex drug candidates. The development of potent therapeutic agents, such as the dual endothelin receptor antagonist Macitentan, has highlighted the importance of pyrimidine-based building blocks, including precursors to this compound.[5]
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1135283-08-7 | [1] |
| Molecular Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 127-128 °C | [1] |
| Boiling Point | 295.818 °C at 760 mmHg | [1] |
| Density | 1.72 g/cm³ | [1] |
| InChI Key | ZHOLVGVOMDUCDY-UHFFFAOYSA-N | [6] |
| SMILES | BrC1=CN=C(C#C)N=C1 | [6] |
While some commercial suppliers note that they do not collect analytical data for this specific product, predicted and representative spectral data can be inferred from structurally similar compounds.[7] The acquisition of NMR and mass spectrometry data is fundamental for confirming the identity and purity of the synthesized compound.[8]
Synthesis of this compound: A Methodological Deep Dive
The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction typically involves the coupling of a dihalogenated pyrimidine precursor with a protected or terminal alkyne. A plausible and widely applicable synthetic route starts from a more readily available precursor, 5-bromo-2-chloropyrimidine or 5-bromo-2-iodopyrimidine.
Conceptual Synthetic Workflow
The overall synthetic strategy involves two key transformations: the synthesis of a suitable 5-bromo-2-halopyrimidine precursor and the subsequent palladium-catalyzed alkynylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for Sonogashira couplings with similar substrates.[9][10]
Step 1: Synthesis of 5-Bromo-2-chloropyrimidine
Numerous methods exist for the synthesis of 5-bromo-2-chloropyrimidine. One common approach involves the bromination of 2-hydroxypyrimidine followed by chlorination.[11][12]
Materials:
-
2-Hydroxypyrimidine
-
Hydrobromic acid
-
Hydrogen peroxide
-
Phosphorus oxychloride (POCl₃)
-
Organic amine (e.g., triethylamine)
-
Appropriate solvents (e.g., toluene, dichloromethane)
Procedure:
-
Bromination: To a solution of 2-hydroxypyrimidine in a suitable solvent, add hydrobromic acid. Catalytic amounts of hydrogen peroxide are then added, and the reaction is heated.[11] The progress of the reaction should be monitored by an appropriate technique like TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product, 5-bromo-2-hydroxypyrimidine, is isolated through filtration and purified.
-
Chlorination: The obtained 5-bromo-2-hydroxypyrimidine is then reacted with a chlorinating agent, such as phosphorus oxychloride, often in the presence of an organic amine base.[11] The reaction is typically heated to drive it to completion.
-
Purification: After the reaction, the excess POCl₃ is carefully quenched, and the product, 5-bromo-2-chloropyrimidine, is extracted with an organic solvent and purified by column chromatography or recrystallization.
Step 2: Sonogashira Coupling to Yield this compound
Materials:
-
5-Bromo-2-chloropyrimidine (or 5-bromo-2-iodopyrimidine for higher reactivity)
-
Trimethylsilylacetylene (or another protected alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Potassium carbonate (for deprotection)
-
Methanol (for deprotection)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 5-bromo-2-chloropyrimidine, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagents: Add the anhydrous solvent and the amine base. The mixture is typically degassed and purged with an inert gas (e.g., argon or nitrogen).
-
Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The resulting 5-bromo-2-((trimethylsilyl)ethynyl)pyrimidine is dissolved in a solvent like methanol, and a base such as potassium carbonate is added. The reaction is stirred at room temperature until the deprotection is complete.
-
Final Purification: The final product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound is vast, primarily centered around its role as a versatile building block.
-
Medicinal Chemistry: The ethynyl group can participate in various reactions, including click chemistry, further coupling reactions, and cyclization reactions, enabling the synthesis of diverse heterocyclic systems.[1] The bromine atom can be substituted via other cross-coupling reactions like Suzuki or Stille couplings, allowing for the introduction of aryl or heteroaryl moieties. This dual functionality has been exploited in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[4][13]
-
Materials Science: The rigid, linear nature of the ethynyl group and the potential for extended conjugation make this compound an interesting candidate for the development of novel organic materials with specific electronic or optical properties.[1]
Conclusion
This compound represents a significant and versatile building block in modern organic synthesis. Its discovery and application are a testament to the power of palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize both the 2- and 5-positions of the pyrimidine ring provides chemists with a powerful tool for the construction of complex molecules with potential applications in both medicine and materials science. As synthetic methodologies continue to evolve, the importance and utility of such well-defined and reactive scaffolds are only set to increase.
References
- Sepehrpour, H., et al. (2019). Self-Assembled Metallocycles. Accounts of Chemical Research, 52(8), 2276-2287.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Khan, H., et al. (2025). Recent Developments in the Synthetic Routes Towards Biologically Important Diarylpyrimidines (DAPYs). ChemistrySelect.
- Singh, P., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3465. [Link]
- LookChem. (n.d.). Cas 1135283-08-7, this compound.
- Wikipedia. (2023, December 1). Sonogashira coupling.
- Wang, L., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Al-Warhi, T., et al. (2021). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 26(23), 7434. [Link]
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Borges, R. M., & Teixeira, J. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies.
- Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 12. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
5-Bromo-2-ethynylpyrimidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
An in-depth guide to the application of 5-Bromo-2-ethynylpyrimidine in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, designed for researchers and professionals in synthetic chemistry and drug development.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure is deceptively simple, yet it offers a powerful combination of features for molecular construction. The pyrimidine core is an "elite" and "privileged" scaffold, frequently found in FDA-approved drugs and biologically active molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[2][3][4]
The true synthetic power of this reagent lies in its dual-functionality:
-
The Ethynyl Group: This terminal alkyne serves as a highly efficient "handle" for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most robust and reliable "click" reactions.[5] This allows for the straightforward and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.
-
The Bromo Group: Positioned at the C-5 of the pyrimidine ring, the bromine atom is not merely a spectator. It serves as a versatile anchor for post-cycloaddition modifications, primarily through transition metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2][6]
This combination allows for a modular and convergent synthetic strategy: first, the core scaffold is assembled via the CuAAC click reaction, and then, the molecule's complexity and diversity are expanded by leveraging the bromine's reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 127-128 °C | [1] |
| CAS Number | 1135283-08-7 | [1] |
The CuAAC Reaction: A Mechanistic Overview
The CuAAC reaction is the cornerstone of click chemistry, enabling the rapid and efficient covalent linking of molecular fragments.[7] It transforms terminal alkynes and organic azides exclusively into 1,4-disubstituted 1,2,3-triazoles, a significant improvement over the uncatalyzed Huisgen cycloaddition which requires harsh conditions and yields a mixture of regioisomers.[5] The reaction's success stems from its high exothermicity, operational simplicity, and tolerance of a wide array of functional groups.[8]
The catalytic cycle, driven by a Cu(I) species, is central to understanding the reaction's efficiency. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent, most commonly sodium ascorbate.[9][10]
Causality in Protocol Design: Why Specific Reagents are Chosen
A robust CuAAC protocol depends on the careful selection of each component. The electron-deficient nature of the alkyne in this compound makes it a highly reactive partner in the cycloaddition.[11]
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, the combination of CuSO₄·5H₂O and sodium ascorbate is most common.[12] This is because Cu(II) salts are more stable and less prone to air oxidation, while the ascorbate reliably maintains the necessary Cu(I) catalytic pool and prevents oxidative homocoupling (Glaser coupling) of the alkyne.[5]
-
Ligands: The use of a copper-coordinating ligand is often crucial, especially in demanding applications. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve multiple purposes:
-
Acceleration: They enhance the catalytic activity, leading to faster reaction times and lower required catalyst loadings.[13]
-
Stabilization: They protect the Cu(I) ion from oxidation and disproportionation.[5]
-
Protection: In bioconjugation, ligands are critical for preventing copper-mediated damage to sensitive biomolecules like proteins.[9] THPTA is particularly favored for its high water solubility.[14]
-
-
Solvent System: The CuAAC reaction is famously versatile in its solvent tolerance.[8] A common choice for small molecule synthesis is a mixture of t-butanol and water (1:1), which effectively solubilizes both organic substrates and the inorganic catalyst components.[14] For other applications, solvents like DMSO, DMF, THF, or purely aqueous systems are employed.[13][15]
-
Base: For most CuAAC reactions, especially in aqueous or protic media, an external base is unnecessary. The formation of the copper-acetylide intermediate is facile under these conditions.[9][15] In strictly anhydrous, non-protic solvents, a non-nucleophilic organic base may occasionally be used, but it is often not required and can sometimes hinder the reaction.[9]
Application Protocol 1: Small Molecule Synthesis
This protocol describes a general procedure for the CuAAC reaction between this compound and an organic azide for the synthesis of a 1-(substituted)-4-(5-bromopyrimidin-2-yl)-1H-1,2,3-triazole.
Materials and Reagents:
-
This compound (1.0 eq)
-
Organic azide (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: 1:1 mixture of tert-butanol and water
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
Step-by-Step Methodology:
-
Reactant Preparation: In the reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.1-0.5 M). Stir the mixture to ensure homogeneity.
-
Catalyst Addition: To the vigorously stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (1.0 M, 0.1 eq). A brief color change may be observed. Immediately following, add an aqueous solution of CuSO₄·5H₂O (0.5 M, 0.02 eq). The reaction mixture will typically turn into a yellow-green heterogeneous suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 12 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.
| Parameter | Typical Range | Rationale |
| Equivalents of Azide | 1.0 - 1.1 | A slight excess ensures complete consumption of the valuable pyrimidine alkyne. |
| CuSO₄·5H₂O Loading | 1 - 5 mol% | Sufficient to catalyze the reaction efficiently without requiring extensive removal. |
| Sodium Ascorbate Loading | 5 - 10 mol% | A stoichiometric excess relative to copper ensures the Cu(I) state is maintained.[5] |
| Temperature | Room Temperature | The reaction is highly exothermic and typically proceeds rapidly without heating.[5] |
| Concentration | 0.1 - 1.0 M | Balances reaction rate with solubility of all components. |
Application Protocol 2: Bioconjugation (Guideline)
This protocol provides a general framework for labeling an azide-modified biomolecule (e.g., a protein) with this compound. Note: This is a conceptual application, and optimization for specific biomolecules is essential.
Key Considerations for Bioconjugation:
-
Biocompatibility: All reagents must be compatible with the biomolecule. The use of a water-soluble, biocompatible ligand like THPTA is mandatory to protect the biomolecule from copper-induced oxidative damage.[9][16]
-
Concentrations: Reactions are performed at much lower (micromolar) concentrations.[17]
-
Stoichiometry: The copper catalyst is often used in stoichiometric excess relative to the biomolecule to drive the reaction to completion, as the rate is dependent on copper concentration.[9]
-
Purification: Purification methods must be gentle, such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or affinity purification.[14]
Materials and Reagents:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution in DMSO
-
THPTA stock solution (e.g., 50 mM in water)[14]
-
CuSO₄ stock solution (e.g., 20 mM in water)[14]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, always prepare fresh )[14]
Step-by-Step Methodology:
-
Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule (e.g., final concentration 20-50 µM) with the reaction buffer. Add the this compound stock solution to a final concentration of ~10-20 fold excess over the biomolecule.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 ratio of Cu:Ligand is common.[17] Briefly vortex.
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the biomolecule mixture (final Cu concentration ~0.1-0.25 mM).[17] Gently mix. To initiate the reaction, add the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[17]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. If any components are light-sensitive, protect the tube from light.
-
Purification: Purify the labeled biomolecule using a desalting column or another appropriate method to remove excess reagents and the copper catalyst.[14]
The Strategic Advantage: Post-CuAAC Functionalization
The true power of using this compound is realized after the click reaction is complete. The resulting triazole product contains a chemically addressable bromine atom, enabling the rapid generation of molecular libraries through subsequent cross-coupling reactions.
This two-step, one-pot or sequential approach is a powerful tool in drug discovery, allowing for the exploration of a vast chemical space around a core scaffold constructed with the reliability of click chemistry.[7]
References
- Besanceney-Webler, C., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]
- This compound. LookChem. [Link]
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research. [Link]
- Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
- García, M., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- Meldal, M., & Tornøe, C. W. (2008). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. Chemical Reviews. [Link]
- Activating Azides and Alkynes for the Click Reaction with [Cu(aNHC)2I] or [Cu(aNHC)2]+ (aNHC = Triazole-Derived Abnormal Carbenes): Structural Characterization and Catalytic Properties.
- Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
- Recent Developments Towards the Synthesis of Triazole Deriv
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review (PDF). ResearchGate. [https://www.researchgate.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
- Recent advances in the synthesis of triazole deriv
- Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid (PDF).
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. [Link]
- Pathak, T. P., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
- Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applic
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
- Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
- Kumar, R., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- CuAAC: The Quintessential Click Reaction.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
- Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications [mdpi.com]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-ethynylpyrimidine in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Union of Pyrimidines and Alkynes in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1] Its derivatives have found extensive applications as anticancer, antiviral, and antimicrobial agents.[2] The introduction of an alkynyl functional group, a rigid and linear moiety, into the pyrimidine scaffold via Sonogashira coupling offers a powerful strategy for expanding the chemical space available for drug design. This carbon-carbon bond-forming reaction allows for the precise installation of a linker that can be used to connect to other molecular fragments, modulate solubility, and orient functional groups for optimal target engagement.[3]
5-Bromo-2-ethynylpyrimidine is a versatile building block that combines the privileged pyrimidine core with a reactive terminal alkyne. This application note provides a detailed experimental protocol for the Sonogashira coupling of this compound with aryl halides, a key transformation for the synthesis of novel compounds with potential therapeutic applications. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step guide for its execution, and offer insights into troubleshooting and optimization.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.
-
The Copper Cycle: Simultaneously, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex. This involves the transfer of the alkynyl group from the copper to the palladium center, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting Pd(II)-dialkynyl-aryl complex undergoes reductive elimination to yield the final coupled product (the 2,5-disubstituted pyrimidine) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the coupling of this compound with a generic aryl iodide. The reactivity of aryl halides generally follows the trend I > Br > Cl.[5] While this protocol is optimized for aryl iodides, it can be adapted for aryl bromides, often by increasing the reaction temperature and/or using more specialized catalyst systems.
Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification |
| This compound | >95% purity |
| Aryl Iodide | >98% purity |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst grade |
| Copper(I) Iodide (CuI) | >98% purity, stored under inert gas |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O |
| Schlenk flask or oven-dried round-bottom flask with septum | --- |
| Magnetic stirrer and stir bar | --- |
| Inert gas supply (Argon or Nitrogen) | High purity |
| Standard laboratory glassware for workup and purification | --- |
| Silica gel for column chromatography | 230-400 mesh |
Step-by-Step Procedure
Caption: General experimental workflow for the Sonogashira coupling.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the aryl iodide (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).[6]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound. Subsequently, add the anhydrous amine base (e.g., triethylamine, 2.0-3.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive aryl halides, heating may be necessary (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylethynyl)-5-bromopyrimidine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficiently inert atmosphere- Low reactivity of aryl halide- Impure reagents or solvents | - Use fresh, high-quality catalysts.- Ensure thorough degassing and maintain a positive inert gas pressure.- For aryl bromides or chlorides, increase the temperature, use a more electron-rich and bulky phosphine ligand, or switch to a more polar solvent like DMF.- Use anhydrous solvents and bases. |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High copper catalyst loading | - Rigorously exclude oxygen from the reaction.- Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[7] |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure high purity of all reagents and solvents.- Avoid excessively high reaction temperatures.- Consider using a more stable palladium precatalyst. |
| Reaction Stalls | - Catalyst deactivation | - Add a fresh portion of the palladium catalyst.- Ensure the reaction remains under a strictly inert atmosphere. |
Conclusion
The Sonogashira coupling of this compound represents a highly effective and versatile method for the synthesis of a diverse array of 2,5-disubstituted pyrimidines. These products are valuable scaffolds in the pursuit of novel therapeutic agents. The protocol detailed herein provides a robust starting point for researchers. Careful attention to maintaining an inert atmosphere and the purity of reagents are paramount for achieving high yields and minimizing side reactions. Further optimization of the catalyst system, base, and solvent may be necessary for particularly challenging substrates, but the principles outlined in this guide will serve as a solid foundation for success in these synthetic endeavors.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- IUCr Journals. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. [Link]
- PubMed.
- PubMed. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. [Link]
- ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
- ResearchGate.
- NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- ResearchGate.
- Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. [Link]
- ARODES.
- NIH.
- Synthesis. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
- Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 5-Bromo-2-ethynylpyrimidine in Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the 5-Bromo-2-ethynylpyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for competitive inhibition at the kinase ATP-binding site. The strategic functionalization of the pyrimidine core is paramount in achieving high potency and selectivity against specific kinase targets.
This compound emerges as a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. This trifunctional scaffold offers three distinct points for chemical modification: the pyrimidine ring itself, the reactive 5-bromo position, and the terminal 2-ethynyl group. This unique combination allows for a modular and divergent approach to inhibitor design, enabling the exploration of a vast chemical space to optimize interactions within the kinase active site.
The 5-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, facilitating the introduction of a wide array of aryl, heteroaryl, and other carbon-based substituents.[1][3] Concurrently, the 2-ethynyl group can be leveraged for various transformations, including further cross-coupling reactions, "click chemistry" to form stable triazole linkages, or as a warhead for the development of covalent irreversible inhibitors that target nucleophilic residues like cysteine in the kinase active site.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound primarily revolves around the chemoselective functionalization of its bromo and ethynyl groups. The C-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-H bond of the terminal alkyne, allowing for selective reactions at the 5-position.
Sonogashira Cross-Coupling at the 5-Position
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between the 5-position of the pyrimidine and a terminal alkyne.[1] This reaction is instrumental in extending the inhibitor scaffold and introducing moieties that can interact with specific pockets of the kinase active site.
dot
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine. The amine base also serves to deprotonate the terminal alkyne, facilitating the formation of a copper acetylide intermediate.
Suzuki-Miyaura Cross-Coupling at the 5-Position
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a C(sp²)-C(sp²) bond between the 5-position of the pyrimidine and an organoboron reagent, typically a boronic acid or ester.[3] This reaction is widely used to introduce aryl and heteroaryl groups, which are common features in kinase inhibitors that engage in pi-stacking and hydrogen bonding interactions within the ATP-binding site.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Leveraging the 2-Ethynyl Group: "Click Chemistry" and Covalent Inhibition
The 2-ethynyl group offers exciting possibilities for further diversification. One prominent application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable 1,2,3-triazole ring.[4] This reaction is highly efficient and bioorthogonal, making it an excellent strategy for linking the pyrimidine core to other molecular fragments, such as solubility-enhancing groups or pharmacophores that target adjacent binding pockets.
Furthermore, the ethynyl group can act as a latent electrophile. In the context of kinase inhibition, it can be incorporated into a scaffold that positions it to react with a nearby nucleophilic cysteine residue in the kinase active site, leading to covalent and irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Sonogashira Coupling of this compound
dot
Sources
Introduction: The Strategic Advantage of 5-Bromo-2-ethynylpyrimidine in Bioconjugation
An In-Depth Technical Guide to Bioconjugation with 5-Bromo-2-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the precise and stable linkage of molecules to biomacromolecules—a process known as bioconjugation—is paramount.[1] The choice of the chemical handle for this process is critical. This compound emerges as a reagent of significant strategic value, leveraging the power of a terminal alkyne for "click chemistry" while being built upon a pyrimidine scaffold.[2]
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including anticancer and antiviral drugs.[3][4][5][6] Its presence can impart favorable pharmacokinetic and pharmacodynamic properties.[6] The terminal ethynyl (alkyne) group at the 2-position is a bioorthogonal handle, meaning it is exceptionally stable and unreactive in complex biological milieu until it meets its specific reaction partner, an azide.[7] This specificity is the foundation of its utility in click chemistry, a class of reactions known for their high yields, reliability, and biocompatibility.[7][8][9][10]
This guide provides a detailed exploration of this compound as a tool for bioconjugation, focusing on the principles and protocols for its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | (5-Bromopyrimidin-2-yl)acetylene | [2] |
| CAS Number | 1135283-08-7 | [2] |
| Molecular Formula | C₆H₃BrN₂ | [2] |
| Molecular Weight | 183.01 g/mol | [2] |
| Form | Solid | |
| Melting Point | 127-128 °C | [2] |
Core Bioconjugation Strategy: The Azide-Alkyne Cycloaddition
The terminal alkyne of this compound is primarily exploited through the Huisgen 1,3-dipolar cycloaddition, which joins the alkyne with an azide to form a highly stable five-membered triazole ring.[7] This reaction can be performed in two main ways: the copper-catalyzed version (CuAAC) and the copper-free, strain-promoted version (SPAAC). Given that this compound possesses a terminal, unstrained alkyne, CuAAC is the principal and most direct method for its application.
Diagram: CuAAC vs. SPAAC Reaction Pathways
Caption: Step-by-step workflow for CuAAC protein labeling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute your azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein sample. A 10- to 50-fold molar excess over the protein is a typical starting point. [8]Ensure the final DMSO concentration remains below 10% to maintain protein integrity.
-
-
Catalyst Addition and Reaction Initiation:
-
Causality: The copper and ligand must be premixed before adding the reducing agent. Adding ascorbate directly to copper without a ligand can generate harmful ROS. [13] * In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 ratio of CuSO₄:THPTA is recommended. [12]Let this mixture stand for 1-2 minutes. [14] * Add the catalyst premix to the protein-alkyne mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. [12]Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Purification:
-
Following incubation, remove the excess reagents and catalyst to obtain the purified bioconjugate.
-
This is most effectively achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer like PBS. [8][14]
Parameter Recommended Value Rationale & References Protein Concentration 1-10 mg/mL Higher concentrations improve reaction efficiency. [8][15] Alkyne Molar Excess 10-50x over protein Ensures complete labeling of available azide sites. [8][14] Final CuSO₄ Concentration 50 µM - 2 mM A starting point of 1-2 mM is common for in vitro labeling. [9][12] CuSO₄:Ligand Ratio 1:5 Protects the biomolecule and stabilizes the catalyst. [16][17][12] Final Ascorbate Conc. 10-20 mM Acts as the reducing agent to generate Cu(I). [9] Incubation Time 30-60 minutes CuAAC is typically a fast reaction. [11][14] | Temperature | Room Temperature (20-25 °C) | Mild conditions preserve protein structure. [8]|
-
Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative
Expertise & Causality
For applications in living systems, such as live-cell imaging or in vivo studies, the cytotoxicity of copper is a significant barrier. [7][18]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to circumvent this issue. [3]This reaction is a cornerstone of bioorthogonal chemistry. [18] The driving force for SPAAC is not a catalyst, but the high ring strain of a cyclooctyne reagent (e.g., DIBO, BCN, DBCO). [18][19][]This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly and specifically at physiological temperatures without any external reagents. [18] Relevance to this compound: Directly, this compound is not a reagent for SPAAC because it contains a terminal, unstrained alkyne. To perform SPAAC, one would react an azide-modified biomolecule with a probe containing a strained alkyne like DBCO. [18][]However, understanding SPAAC is crucial for any researcher using click chemistry, as it dictates the experimental design for in vivo versus in vitro work. If the goal is to label a molecule inside a living cell, the experimental strategy must be designed around SPAAC, which would involve using a different alkyne partner.
Characterization of the Final Bioconjugate
Trustworthiness in any protocol requires a self-validating system. After purification, it is essential to confirm that the conjugation was successful and to characterize the final product.
-
SDS-PAGE Analysis: Successful conjugation of this compound (MW: 183.01 Da) will result in a slight mass shift of the target protein on an SDS-PAGE gel. If a larger azide-containing tag (like a fluorophore) was used to react with an alkyne-modified protein, the shift would be more pronounced.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI mass spectrometry provides the most accurate confirmation of conjugation by showing the precise mass increase of the modified protein. [14]* High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the conjugate and separate it from any remaining unreacted protein.
References
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 5-(azidomethyl)-2-methylpyrimidine.
- BenchChem. (2025). Protocol for Site-Specific Protein Labeling with Alkyne-PEG4-Maleimide.
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- ResearchGate. (2025).
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
- Benchling. (n.d.).
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation.
- Accounts of Chemical Research. (2025).
- Methods in Molecular Biology. (2018).
- Chinese Chemical Letters. (2022). Strain-Promoted Azide-Alkyne Cycloaddition.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- LookChem. (n.d.). Cas 1135283-08-7, this compound.
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.
- MDPI. (2023). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
- NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Sigma-Aldrich. (n.d.). This compound.
- El-Schich, Z. (2022).
- Pathak, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4933.
Sources
- 1. Bioconjugation application notes [bionordika.fi]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. confluore.com [confluore.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 5-Bromo-2-ethynylpyrimidine Scaffold
The pyrimidine core is a privileged heterocyclic motif, central to the structure of numerous FDA-approved drugs and biologically active molecules.[1] Its presence in the nucleobases uracil, cytosine, and thymine underscores its fundamental role in biological systems. Consequently, the functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry. This compound is a particularly valuable, yet underexplored, building block.[2] It features two distinct and orthogonally reactive sites: the C5-bromine atom, which is susceptible to palladium-catalyzed cross-coupling, and the C2-ethynyl group, a versatile handle for transformations such as click chemistry, Sonogashira couplings, and cyclization reactions.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions at the C5 position of this compound. As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but also to elucidate the underlying mechanistic principles that govern these powerful transformations. This understanding is critical for troubleshooting, optimization, and the rational design of novel synthetic routes in drug discovery and materials science.
I. The Foundational Chemistry: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry for their discoverers, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions universally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for any researcher working with these methods.
The generalized catalytic cycle consists of three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond of this compound) to form a square planar Pd(II) complex. This is often the rate-limiting step of the reaction.
-
Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck):
-
In reactions like the Suzuki and Stille couplings, an organometallic coupling partner (e.g., organoboron or organotin) undergoes transmetalation, where its organic group is transferred to the palladium center, displacing the halide.
-
In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a visual representation of this fundamental process.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the organoboron reagents.[5][6] This reaction is exceptionally versatile for creating biaryl and vinyl-aryl linkages, which are common motifs in pharmaceuticals.
A. Mechanistic Insight
The Suzuki coupling of this compound with an arylboronic acid follows the general palladium catalytic cycle. A base is crucial in the transmetalation step to facilitate the transfer of the organic group from the boron atom to the palladium center.[6]
B. Experimental Protocol: Synthesis of 5-Aryl-2-ethynylpyrimidine
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-ethynylpyrimidine.
C. Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | A standard, reliable condition for many aryl bromides. |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 100 | 8 | Often effective for more challenging or electron-rich boronic acids. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 6 | Buchwald ligands can be highly effective for difficult couplings. |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become a go-to method for the synthesis of arylamines, a critical functional group in a vast number of pharmaceuticals.[7][8] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
A. Mechanistic Causality
The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[9] The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate the reductive elimination step.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
B. Experimental Protocol: Synthesis of 5-Amino-2-ethynylpyrimidines
This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is highly dependent on the nature of the amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent.
-
Add the this compound followed by the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the specified time (usually 4-24 hours).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
C. Data Presentation: Ligand and Base Selection Guide
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temp (°C) |
| Primary Aliphatic | XPhos or RuPhos | NaOtBu or LHMDS | Toluene | 80-100 |
| Secondary Aliphatic | BrettPhos or XPhos | NaOtBu | Toluene | 100-110 |
| Primary Aryl | RuPhos or G3-XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 100-110 |
| Secondary Aryl | Xantphos or BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 |
IV. Stille and Heck Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are often the first choice, Stille and Heck couplings offer unique advantages for specific synthetic challenges.
A. Stille Coupling
The Stille reaction couples the aryl bromide with an organotin reagent.[10][11] Its primary advantage is the tolerance of a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents.[12] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Key Considerations for Stille Coupling:
-
Catalyst: Pd(PPh₃)₄ is a common choice.
-
Solvent: Anhydrous, non-polar solvents like toluene or THF are typically used.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the reaction.
-
Workup: A fluoride wash (e.g., aqueous KF) is often employed to precipitate out tin byproducts.
B. Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[13] This reaction is particularly useful for the synthesis of styrenyl and cinnamate derivatives.
Key Considerations for Heck Coupling:
-
Catalyst: Pd(OAc)₂ with a phosphine ligand like PPh₃ is a common system.
-
Base: An inorganic base such as Na₂CO₃ or a tertiary amine like Et₃N is required to neutralize the HBr generated in the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are generally used.
-
Stereoselectivity: The reaction typically proceeds with syn-addition followed by syn-elimination, leading to the trans-alkene product.
V. Troubleshooting and Field-Proven Insights
-
Low Yields: In any of these reactions, low yields can often be attributed to inactive catalyst. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. Increasing catalyst or ligand loading can sometimes be beneficial.
-
Side Reactions:
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. Using a weaker base or lower temperatures may mitigate this.
-
Debromination: The bromo group can be reduced to a hydrogen. This is often a sign of catalyst decomposition or the presence of water.
-
Reaction with the Ethynyl Group: While the C-Br bond is the primary site of reactivity, under certain conditions, particularly at high temperatures, the terminal alkyne could potentially undergo side reactions. Monitoring the reaction closely is advised.
-
-
Purification Challenges: The removal of palladium residues and, in the case of Stille coupling, tin byproducts, can be challenging. Filtration through activated carbon or the use of metal scavengers may be necessary for pharmaceutical applications.
Conclusion
This compound is a potent building block for the rapid generation of molecular complexity. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki, Buchwald-Hartwig, Stille, and Heck—provide a robust and versatile toolkit for the functionalization of the C5 position. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to successfully leveraging these powerful transformations in the synthesis of novel therapeutics and advanced materials.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. [Link]
- Wikipedia. (n.d.). Heck reaction.
- Chandra, T., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 149-155. [Link]
- LookChem. (n.d.). This compound.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Stille reaction.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33851–33865. [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 10, 2026, from a relevant scientific journal source.
- Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Wikipedia. (n.d.). Intramolecular Heck reaction.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Relevant scientific journal.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of 5-Bromo-2-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Click Chemistry with a Versatile Heterocyclic Building Block
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This guide provides detailed application notes and protocols for the use of 5-Bromo-2-ethynylpyrimidine, a key building block for the synthesis of novel 1,2,3-triazole-containing compounds. The presence of the electron-deficient pyrimidine ring and the bromine atom offers unique opportunities for post-synthetic modifications, making this substrate particularly valuable in drug discovery and materials science.
The CuAAC reaction joins an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] This process boasts a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition and proceeds under mild, often aqueous, conditions.[1] This guide will delve into the specific considerations for the CuAAC reaction with this compound, providing a rationale for the selection of reaction parameters and detailed experimental protocols.
Understanding the Reactivity of this compound in CuAAC Reactions
The electronic properties of this compound play a crucial role in its reactivity in CuAAC reactions. The pyrimidine ring and the bromine atom are both electron-withdrawing, which influences the acidity of the terminal alkyne proton and the overall reaction kinetics. While CuAAC is generally tolerant of a wide array of electronic and steric variations in its substrates, understanding these nuances allows for the optimization of reaction conditions for maximal yield and efficiency.[3]
Studies on electron-poor alkynes have shown that they are generally good substrates for CuAAC, sometimes reacting slightly slower than their electron-rich counterparts.[4] The electron-deficient nature of the alkyne in this compound can facilitate the deprotonation step to form the copper acetylide intermediate, a key step in the catalytic cycle. Furthermore, the presence of a heteroaromatic ring, such as in 2-ethynylpyridine, has been shown to be compatible with and can even promote rapid CuAAC reactions.[5]
A primary consideration is the stability of the carbon-bromine (C-Br) bond under the reaction conditions. While CuAAC is known for its high functional group tolerance, it is prudent to be aware of potential side reactions. However, the mild conditions typically employed for CuAAC are unlikely to affect the C-Br bond, preserving it for subsequent cross-coupling reactions or other transformations.
Key Reaction Parameters and Optimization Strategies
Successful CuAAC reactions with this compound hinge on the careful selection of the catalyst system, solvent, temperature, and reaction time.
Catalyst System: The Heart of the Click Reaction
The active catalyst in CuAAC is the copper(I) ion.[6] There are two primary approaches to introducing Cu(I) into the reaction mixture:
-
Direct use of Cu(I) salts: Commercially available Cu(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. This method is straightforward but requires an inert atmosphere to prevent oxidation of the Cu(I) to the inactive Cu(II) state.
-
In situ reduction of Cu(II) salts: A more common and often more reliable method involves the use of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent.[6] Sodium ascorbate is the most widely used reducing agent for this purpose, as it efficiently reduces Cu(II) to Cu(I) and scavenges oxygen, thereby protecting the active catalyst.[7]
Ligands for Catalyst Stabilization and Rate Acceleration:
The use of a ligand is highly recommended to stabilize the Cu(I) catalyst, prevent its disproportionation and oxidation, and accelerate the reaction rate.[8] For reactions in organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous or mixed aqueous-organic solvent systems, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred.[9]
Solvent Selection: A Matter of Solubility and Reactivity
The choice of solvent is primarily dictated by the solubility of the reactants (this compound and the corresponding azide). CuAAC reactions can be performed in a wide range of solvents:
-
Aqueous Systems: Water or mixtures of water with co-solvents like t-butanol, DMSO, or DMF are excellent choices, particularly for biological applications.[10]
-
Organic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.
-
Neat (Solvent-Free) Conditions: For certain substrates, the reaction can be run without a solvent, which can lead to faster reaction times and simpler work-up.[4]
Temperature and Reaction Time
Most CuAAC reactions proceed efficiently at room temperature.[3] However, for less reactive substrates or to accelerate the reaction, gentle heating (e.g., 40-60 °C) can be applied. Reaction times can vary from a few minutes to several hours, and progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Herein, we provide two detailed protocols for the CuAAC reaction of this compound with a generic azide. Note: These are general starting points and may require optimization for specific substrates.
Protocol 1: In Situ Catalyst Generation in a Mixed Solvent System
This protocol is robust and suitable for a wide range of azides.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
tert-Butanol
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equiv) and the azide (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.01-0.05 equiv). If using a ligand, add TBTA (0.01-0.05 equiv).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equiv) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted-1,2,3-triazole.
-
Table 1: Recommended Reagent Concentrations for Protocol 1
| Reagent | Equivalence | Molarity (in final volume) |
| This compound | 1.0 | 0.1 M |
| Azide | 1.1 | 0.11 M |
| CuSO₄·5H₂O | 0.02 | 2 mM |
| Sodium Ascorbate | 0.1 | 10 mM |
| TBTA (optional) | 0.02 | 2 mM |
Protocol 2: Using a Pre-formed Cu(I) Catalyst in an Organic Solvent
This protocol is suitable for reactions that are sensitive to water or require strictly anhydrous conditions.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(I) iodide (CuI)
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox (recommended)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Setup: Set up the reaction under an inert atmosphere.
-
Reactant Preparation: In the reaction vessel, dissolve this compound (1.0 equiv) and the azide (1.1 equiv) in the anhydrous solvent.
-
Catalyst and Base Addition: To the stirred solution, add CuI (0.05-0.1 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: General experimental workflow for the CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading, increasing the reaction temperature, or changing the solvent to improve solubility. Ensure that the sodium ascorbate solution is freshly prepared.
-
Side Products: The most common side reaction is the Glaser-Hay homocoupling of the alkyne. This can be minimized by using a ligand and ensuring a sufficient concentration of the reducing agent.
-
Stability of this compound: This compound should be stored in a cool, dark place. If decomposition is suspected, its purity should be checked by NMR or GC-MS before use.
-
Post-reaction Modification: The bromine atom on the resulting triazole product is a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, opening avenues for the synthesis of diverse compound libraries.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. By understanding the electronic nature of this substrate and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide array of novel compounds for applications in drug discovery, chemical biology, and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful reaction.
References
- Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I)
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1155-1165.
- Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2004). Copper-Catalyzed Azide− Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 23(24), 5674-5677.
- ResearchGate. (n.d.). Optimized CuAAC reaction set-up.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 147–159.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
- Acos, D. A., & Fernández, I. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 5896-5906.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. ACS chemical biology, 6(7), 754–761.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- SciSpace. (n.d.). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution.
- Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes.
- National Institutes of Health. (n.d.). Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions.
- ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Functionalization of Biomolecules with 5-Bromo-2-ethynylpyrimidine
Introduction: Unlocking Bioconjugation Versatility with a Heterobifunctional Linker
In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount for elucidating biological function, developing targeted therapeutics, and creating novel diagnostic tools. 5-Bromo-2-ethynylpyrimidine emerges as a powerful and versatile heterobifunctional linker, offering dual reactivity for a range of bioconjugation strategies. Its unique structure, featuring a pyrimidine ring with a bromine atom at the 5-position and an ethynyl group at the 2-position, provides orthogonal handles for covalent modification of proteins and nucleic acids.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective functionalization of biomolecules using this compound.
The strategic importance of this reagent lies in its ability to participate in two of the most robust and widely utilized cross-coupling and cycloaddition reactions in bioconjugation: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". The bromine atom on the pyrimidine ring is amenable to palladium-catalyzed Sonogashira coupling with terminal alkynes, while the terminal ethynyl group is a ready partner for CuAAC reactions with azides. This dual reactivity allows for a modular and flexible approach to biomolecule labeling and assembly.
Chemical Properties and Reactivity of this compound
This compound is a crystalline solid with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol .[2] The pyrimidine core is a privileged structure in medicinal chemistry, and its substitution with both a bromo and an ethynyl group imparts distinct chemical reactivities that can be selectively addressed.[3][4]
-
The 5-Bromo Position: The carbon-bromine bond at the 5-position of the pyrimidine ring is a key site for palladium-catalyzed cross-coupling reactions.[5] The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition to a palladium(0) catalyst, the initial step in the Sonogashira coupling catalytic cycle.[6] This allows for the formation of a new carbon-carbon bond with a terminal alkyne present on a biomolecule or a reporter molecule.
-
The 2-Ethynyl Position: The terminal alkyne at the 2-position is a versatile functional group for bioconjugation. It is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal "click" reaction that forms a stable triazole linkage with an azide-functionalized molecule.[7][8] The reaction is characterized by its high specificity, quantitative yields, and compatibility with aqueous environments, making it ideal for modifying complex biological molecules.[8]
The orthogonality of these two reactive sites allows for a stepwise functionalization strategy. For instance, one could first perform a Sonogashira coupling at the 5-bromo position and then utilize the 2-ethynyl group for a subsequent CuAAC reaction, or vice versa. This opens up possibilities for creating complex biomolecular architectures.
PART 1: Functionalization of Proteins
The precise modification of proteins is crucial for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the creation of protein-based biomaterials.[9] this compound offers two primary strategies for protein functionalization: targeting azide-modified proteins via CuAAC or targeting alkyne-modified proteins via Sonogashira coupling.
Strategy 1: CuAAC-mediated Labeling of Azide-Modified Proteins
This strategy involves the reaction of the ethynyl group of this compound with a protein that has been pre-functionalized with an azide group. Azides can be incorporated into proteins using various methods, such as metabolic labeling with azido-amino acids (e.g., azidohomoalanine) or chemical modification of reactive amino acid side chains (e.g., lysine or cysteine).
Workflow for CuAAC-mediated Protein Labeling
Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.
Detailed Protocol: CuAAC Labeling of an Azide-Modified Protein
This protocol provides a general method for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
Reaction buffer to achieve the desired final protein concentration.
-
This compound stock solution to a final concentration of 10- to 50-fold molar excess over the protein.
-
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 1 mM, use 5 mM THPTA).[1][10] This premix helps to stabilize the active Cu(I) species and improve reaction efficiency.
-
Initiate the reaction: Add the catalyst premix to the protein-reagent mixture.
-
Add the reducing agent: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the catalytically active Cu(I).
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove excess reagents and purify the labeled protein using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography if a purification tag is present.[11]
Causality Behind Experimental Choices:
-
Excess Reagent: A molar excess of this compound is used to drive the reaction to completion.
-
Ligand (THPTA): THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the protein from oxidative damage caused by reactive oxygen species that can be generated in the presence of copper and a reducing agent.[10][12]
-
Reducing Agent (Sodium Ascorbate): Sodium ascorbate is a biocompatible reducing agent that continuously regenerates the active Cu(I) catalyst from the more stable Cu(II) state.[10]
-
Purification: Removal of unreacted small molecules and the copper catalyst is crucial for downstream applications, especially in cellular or in vivo studies.
Strategy 2: Sonogashira Coupling-mediated Labeling of Alkyne-Modified Proteins
This approach is suitable for proteins that have been modified to contain a terminal alkyne. This can be achieved through the incorporation of an alkyne-containing unnatural amino acid (e.g., homopropargylglycine) or by chemical modification. The bromine atom of this compound can then be coupled to the protein's alkyne moiety. A copper-free Sonogashira coupling protocol is highly recommended for biological applications to avoid copper-induced toxicity and protein degradation.[13]
Workflow for Copper-Free Sonogashira Protein Labeling
Caption: Workflow for labeling an alkyne-modified protein with this compound via copper-free Sonogashira coupling.
Detailed Protocol: Copper-Free Sonogashira Labeling of an Alkyne-Modified Protein
This protocol is adapted from established methods for copper-free Sonogashira coupling on proteins and should be optimized for the specific protein and application.[13]
Materials:
-
Alkyne-modified protein (e.g., containing homopropargylglycine) (1-5 mg/mL in a suitable buffer, e.g., sodium phosphate buffer, pH 7.5-8.0)
-
This compound
-
Water-soluble palladium catalyst (e.g., an aminopyrimidine-palladium(II) complex)
-
Mild, biocompatible base (e.g., sodium bicarbonate or a non-nucleophilic organic base)
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.5-8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of a biocompatible organic solvent like DMSO and then dilute in the reaction buffer to the desired stock concentration.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically 50-100 molar excess) in the reaction buffer.
-
Initiate the reaction: Add the water-soluble palladium catalyst to the reaction mixture. The optimal concentration of the catalyst should be determined empirically.
-
Add the base: Add the mild base to the reaction mixture. The pH of the reaction should be maintained within a range that ensures protein stability.
-
Incubation: Incubate the reaction at 37°C for 1-4 hours with gentle mixing. Monitor the reaction progress by LC-MS.
-
Purification: Purify the functionalized protein from the excess reagents and catalyst using size-exclusion chromatography or another suitable method.
Causality Behind Experimental Choices:
-
Copper-Free Catalyst: The use of a water-soluble palladium complex that does not require a copper co-catalyst is crucial to avoid the detrimental effects of copper on proteins.[13]
-
Mild Base: A mild base is used to facilitate the reaction without causing protein denaturation or degradation.
-
Aqueous Buffer: The reaction is performed in an aqueous buffer system to maintain the native conformation and activity of the protein.
PART 2: Functionalization of Nucleic Acids
The modification of nucleic acids is essential for applications in diagnostics, therapeutics (e.g., antisense oligonucleotides, siRNAs), and nanotechnology.[14][15] this compound provides a versatile platform for the functionalization of DNA and RNA.
Strategy 1: On-Column Sonogashira Coupling for DNA Modification
This strategy involves the solid-phase synthesis of an oligonucleotide containing a halogenated nucleobase (e.g., 5-iodo-2'-deoxyuridine) followed by an on-column Sonogashira coupling with this compound. This approach allows for the introduction of the pyrimidine moiety at a specific position within the oligonucleotide sequence. However, a more direct approach is to use the bromine of this compound to couple with an alkyne-modified nucleic acid.
A More Direct Approach: Sonogashira Coupling with Alkyne-Modified Oligonucleotides
A more straightforward method involves the synthesis of an oligonucleotide containing a terminal alkyne, which can then be coupled with this compound in solution. Alkyne-modified phosphoramidites are commercially available and can be incorporated at any desired position during standard solid-phase DNA/RNA synthesis.
Workflow for Sonogashira Coupling with an Alkyne-Modified Oligonucleotide
Caption: Workflow for coupling an alkyne-modified oligonucleotide with this compound via Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling of an Alkyne-Modified Oligonucleotide
This protocol describes the solution-phase Sonogashira coupling of an alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide (purified, in nuclease-free water or buffer)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or a mixture of DMF and water)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in the reaction solvent.
-
Prepare the reaction mixture: In a reaction vessel under an inert atmosphere (e.g., argon), combine the oligonucleotide solution, this compound (in molar excess), the palladium catalyst (e.g., 5-10 mol%), CuI (e.g., 10-20 mol%), and the amine base.
-
Incubation: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 37-50°C) for 2-16 hours. Monitor the reaction progress by HPLC.
-
Purification: Upon completion, the functionalized oligonucleotide is purified by reverse-phase or ion-exchange HPLC to remove excess reagents and catalysts.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sonogashira coupling is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and unwanted side reactions like Glaser coupling of the alkyne.[16]
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions, although copper-free versions are also available and may be preferable to simplify purification.[6][17]
-
Amine Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen bromide formed during the reaction.
-
HPLC Purification: HPLC is a powerful technique for the purification of oligonucleotides, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Strategy 2: CuAAC-mediated Labeling of Azide-Modified Nucleic Acids
This is a highly efficient and widely used method for labeling nucleic acids. An azide group is incorporated into the DNA or RNA, typically during solid-phase synthesis using an azide-modified phosphoramidite or by post-synthetic modification. The azide-modified nucleic acid is then reacted with the ethynyl group of this compound.
Detailed Protocol: CuAAC Labeling of an Azide-Modified Oligonucleotide
This protocol outlines the "clicking" of this compound to an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide (purified, in nuclease-free water or buffer)
-
This compound
-
DMSO
-
Copper(II) sulfate (CuSO₄) stock solution
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Purification method (e.g., ethanol precipitation, HPLC)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in the reaction buffer. Add the this compound stock solution (typically 2-10 equivalents).
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and the ligand (TBTA or THPTA) in a 1:5 ratio.
-
Initiate the reaction: Add the catalyst premix to the oligonucleotide solution.
-
Add the reducing agent: Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: The labeled oligonucleotide can be purified by ethanol precipitation to remove small molecule reagents, followed by further purification by HPLC if necessary.[18]
Causality Behind Experimental Choices:
-
Ligand (TBTA/THPTA): These ligands are crucial for protecting the nucleic acid from degradation by copper ions and for accelerating the reaction.[18]
-
Ethanol Precipitation: This is a simple and effective method for removing small molecules from oligonucleotide solutions.
Characterization of Biomolecule-5-Bromo-2-ethynylpyrimidine Conjugates
Following successful conjugation, it is essential to characterize the product to confirm the modification and assess its purity.
| Technique | Application for Protein Conjugates | Application for Nucleic Acid Conjugates |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the linker by observing the expected mass shift. ESI-MS or MALDI-TOF are commonly used. | To verify the addition of the linker to the oligonucleotide by MALDI-TOF or LC-MS. |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. A fluorescently tagged linker can be visualized directly on the gel. | Denaturing polyacrylamide gel electrophoresis (PAGE) can show a mobility shift of the modified oligonucleotide. |
| HPLC | Reverse-phase or size-exclusion HPLC can be used for purification and to assess the purity of the conjugate. | Reverse-phase or ion-exchange HPLC is the primary method for purification and analysis of modified oligonucleotides. |
| UV-Vis Spectroscopy | To quantify the protein and, if the linker or a secondary label has a distinct absorbance, to determine the degree of labeling. | To quantify the oligonucleotide and confirm the presence of the pyrimidine chromophore. |
| Fluorescence Spectroscopy | If a fluorescent reporter is attached to the linker, fluorescence can be used to confirm labeling and for quantification. | If a fluorescent dye is incorporated, its spectral properties can be measured to confirm conjugation. |
Conclusion and Future Perspectives
This compound is a valuable tool for the functionalization of biomolecules, offering two distinct and powerful chemical handles for conjugation. The ability to perform both Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition provides researchers with a high degree of flexibility in designing their bioconjugation strategies. The protocols outlined in this guide provide a solid foundation for the successful modification of proteins and nucleic acids with this versatile reagent. As the field of chemical biology continues to advance, the demand for sophisticated and efficient methods for creating complex biomolecular constructs will undoubtedly grow. Heterobifunctional linkers like this compound are poised to play a crucial role in meeting this demand, enabling the development of next-generation therapeutics, diagnostics, and research tools.
References
- Vertex AI Search, Google. (2024). This compound Cas 1135283-08-7. LookChem.
- Presolski, S. I., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Interchim. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075-1101.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- ResearchGate. (n.d.). DNA-alkyne conjugation with 4-azidoprolyl-peptide using click reaction in solution.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Wu, P., & Schultz, P. G. (2011). Utilization of alkyne bioconjugations to modulate protein function. Methods in molecular biology (Clifton, N.J.), 751, 239–248.
- Al-Juburi, H., Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2023).
- Kalendová, A., Páv, O., & Hocek, M. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33215–33227.
- Dunn, M. R., Jimenez, R. M., & Chaput, J. C. (2017). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. Accounts of chemical research, 50(10), 2487–2495.
- University of Cambridge. (n.d.). Protein Conjugation by Electrophilic Alkynylation using 5-(Al- kynyl)
- Al-Juburi, H., Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2023).
- Bioconjugate Chemistry. (2022).
- Biochemistry. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria.
- Li, N., Lim, R. K., Edwardraja, S., & Lin, Q. (2011). Copper-free Sonogashira cross-coupling for functionalization of alkyne-encoded proteins in aqueous medium and in bacterial cells. Journal of the American Chemical Society, 133(39), 15316–15319.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides.
- SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. glenresearch.com [glenresearch.com]
Application Notes & Protocols: 5-Bromo-2-ethynylpyrimidine as a Versatile Building Block in Advanced Materials Science
Introduction
In the landscape of materials science, the rational design of functional molecules is paramount to achieving materials with tailored electronic, optical, and structural properties. 5-Bromo-2-ethynylpyrimidine (CAS 1135283-08-7) has emerged as a particularly valuable building block due to its unique molecular architecture.[1] This molecule features a six-membered aromatic pyrimidine ring, which is inherently electron-deficient, functionalized with two distinct and highly versatile reactive groups: a bromine atom at the 5-position and a terminal alkyne (ethynyl group) at the 2-position.[1][2] This strategic arrangement of an sp²-hybridized carbon-bromine bond and an sp-hybridized carbon-hydrogen bond provides orthogonal "handles" for sequential, high-yield chemical transformations.
This guide provides an in-depth exploration of the core chemistries of this compound and details its application in the synthesis of advanced materials, including conjugated polymers and organometallic complexes. The protocols and insights are curated for researchers and scientists aiming to leverage this molecule's potential in organic electronics, polymer chemistry, and crystal engineering.
Part 1: The Core Chemistries: Orthogonal Reactivity
The power of this compound lies in its ability to undergo two of the most robust and widely utilized reactions in modern synthetic chemistry: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The differing conditions required for these reactions allow for a stepwise, controlled construction of complex molecular and macromolecular architectures.
Sonogashira Cross-Coupling: Building Rigid Conjugated Systems
The carbon-bromine bond on the pyrimidine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, specifically, forms a new carbon-carbon bond between the pyrimidine ring and another terminal alkyne.[3][4]
Causality Behind the Choice: The Sonogashira coupling is the method of choice for creating aryl-alkyne linkages for several critical reasons. Firstly, it proceeds under relatively mild conditions with high tolerance for a wide variety of functional groups, minimizing the need for protecting group strategies.[5] Secondly, the reaction directly produces a rigid, linear linkage, which is essential for extending π-conjugation in materials designed for organic electronics. This extended conjugation is what governs the material's ability to absorb and emit light or transport charge.
Generalized Reaction Scheme: The reaction couples this compound with a terminal alkyne (R-C≡CH) using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6]
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a representative procedure. Researchers must optimize conditions based on the specific alkyne substrate used.
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.06 equiv.)
-
Triethylamine (TEA) (3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF to dissolve the solids. Follow this with the addition of triethylamine and then phenylacetylene via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spots on TLC and the emergence of a new, less polar product spot. Further confirmation is achieved via ¹H NMR spectroscopy (disappearance of the alkyne C-H proton of phenylacetylene and shifts in the pyrimidine protons) and Mass Spectrometry (observation of the molecular ion peak corresponding to the coupled product).
| Parameter | Typical Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ (1-5 mol%) | The active Pd(0) species undergoes oxidative addition with the C-Br bond.[5] |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Forms the copper(I) acetylide, which facilitates the key transmetalation step.[5] |
| Base | Triethylamine, Diisopropylamine | Neutralizes the HBr byproduct and helps form the copper acetylide.[4] |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and capable of dissolving all reactants. |
| Temperature | Room Temperature to 80°C | Milder conditions are often sufficient and prevent side reactions like alkyne homocoupling.[7] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal ethynyl group of this compound is a perfect substrate for CuAAC, the most prominent example of "click chemistry."[8] This reaction involves the [3+2] cycloaddition between the alkyne and an organic azide to form a highly stable 1,2,3-triazole ring.[9]
Causality Behind the Choice: CuAAC is employed for its near-perfect efficiency and selectivity. The reaction is often quantitative, proceeds under exceptionally mild, often aqueous, conditions, and its functional group tolerance is extremely broad.[10] The resulting triazole ring is not just a simple linker; it is a stable, aromatic heterocycle that is resistant to cleavage and mimics the properties of an amide bond, making it an ideal connector in functional materials.[8]
Generalized Reaction Scheme: This reaction "clicks" an azide-functionalized molecule (R-N₃) onto the alkyne of the pyrimidine core.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Detailed Protocol: CuAAC of this compound with Benzyl Azide
Materials:
-
This compound (1.0 equiv.)
-
Benzyl Azide (1.05 equiv.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.)
-
Sodium Ascorbate (0.2 equiv.)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or THF/H₂O 1:1)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound and Benzyl Azide in the chosen solvent system.
-
Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.
-
Reaction Initiation: Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change is often observed. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[10]
-
Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is typically very fast, often completing within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product is often pure enough after extraction, but can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The reaction's success is evident by the complete consumption of starting materials on a TLC plate. IR spectroscopy will show the disappearance of the sharp azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹). ¹H NMR will show a new singlet for the triazole proton, and Mass Spectrometry will confirm the molecular weight of the addition product.
| Component | Example | Rationale |
| Cu(I) Source | CuSO₄ + Sodium Ascorbate | In situ reduction of Cu(II) to the active Cu(I) catalyst is reliable and avoids handling unstable Cu(I) salts.[10] |
| Ligand (Optional) | TBTA, THPTA | Stabilizes the Cu(I) oxidation state, preventing oxidative side reactions and can accelerate the reaction.[8][10] |
| Solvent | t-BuOH/H₂O, THF/H₂O, DMF | Mild, often aqueous systems are preferred and highlight the reaction's robustness.[9] |
Part 2: Applications in Materials Synthesis
The orthogonal reactivity of this compound allows it to be used in sophisticated synthetic strategies for creating functional materials.
Application: Synthesis of Organometallic Phosphors for OLEDs
Luminescent platinum(II) and gold(I) complexes are of great interest for applications in Organic Light-Emitting Diodes (OLEDs).[11] The electronic properties of the ligands attached to the metal center are critical for tuning the emission color and efficiency.
Expert Insight: By using an ethynylpyrimidine ligand, we introduce an electron-deficient heterocyclic ring into the complex. This has the effect of raising the energy of the metal-to-ligand charge-transfer (MLCT) excited state, which typically results in a blue-shift of the emitted light compared to complexes with less electron-poor ligands like ethynylpyridine.[11] this compound is an ideal candidate for this application. It can be deprotonated and reacted with a metal precursor (e.g., PPh₃AuCl) to form a luminescent complex. The bromine atom remains as a reactive site for subsequent modification, for instance, to attach the complex to a polymer backbone or to introduce bulky groups that prevent aggregation-caused quenching of the emission.
Protocol: Synthesis of a Gold(I) Ethynylpyrimidine Complex
Materials:
-
This compound (1.1 equiv.)
-
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (1.0 equiv.)
-
Potassium hydroxide (KOH) (3.0 equiv.)
-
Methanol (MeOH)
Procedure:
-
In a flask, dissolve this compound and KOH in methanol. Stir for 10 minutes to form the potassium acetylide in situ.
-
In a separate flask, dissolve PPh₃AuCl in a minimal amount of a co-solvent like acetone or dichloromethane and add it to the acetylide solution.
-
Stir the reaction at room temperature for 2-4 hours. A precipitate of the product may form.
-
Filter the reaction mixture to collect the solid product. If no solid forms, remove the solvent under reduced pressure.
-
Purify the crude product by washing with water and then hexanes to remove unreacted starting materials and byproducts, yielding the desired Ph₃PAu(C≡C-pyrimidine-Br) complex.
Caption: Workflow for synthesizing a phosphorescent Au(I) complex.
Application: Step-Growth Polymerization for Conjugated Polymers
The bifunctional nature of this compound makes it an A-B type monomer for step-growth polymerization. A Sonogashira polycondensation reaction, where the bromine of one monomer reacts with the alkyne of another, can produce a fully conjugated polymer with a pyrimidine-acetylene backbone.
Expert Insight: This approach is a powerful strategy for creating well-defined conjugated polymers. The resulting polymer structure is rigid and planar, facilitating effective π-orbital overlap along the backbone, which is crucial for charge transport in applications like organic field-effect transistors (OFETs) and solar cells.[12] The nitrogen atoms in the pyrimidine ring lower the LUMO energy level of the polymer, making it a better electron acceptor (n-type material).
Protocol: Self-Condensing Sonogashira Polymerization
Materials:
-
This compound (monomer)
-
Pd(PPh₃)₄ (0.02 equiv.)
-
CuI (0.04 equiv.)
-
Diisopropylamine (DIPA)
-
Anhydrous Toluene
Procedure:
-
Add the monomer, Pd(PPh₃)₄, and CuI to a Schlenk tube under an inert atmosphere.
-
Add anhydrous toluene and DIPA.
-
Heat the mixture to 80-90°C and stir for 24-48 hours. The polymer may precipitate as it forms.
-
Cool the reaction and pour it into a large volume of methanol to precipitate the polymer completely.
-
Filter the polymer, then re-dissolve it in a suitable solvent (e.g., chloroform) and re-precipitate it into methanol to purify it.
-
The polymer can be further purified by Soxhlet extraction to remove oligomers and catalyst residues.
Characterization: The polymer's structure is confirmed by NMR. The molecular weight and polydispersity are determined by Gel Permeation Chromatography (GPC). Its optical and electronic properties are assessed using UV-Vis absorption and cyclic voltammetry.
Conclusion
This compound stands out as a superior building block for materials science due to its inherent, orthogonal reactivity. The ability to selectively address the C-Br bond via Sonogashira coupling and the terminal alkyne via click chemistry provides a robust and flexible platform for the synthesis of a diverse range of functional materials. From tuning the emission color of organometallic phosphors to constructing the backbones of conjugated polymers, the applications are extensive. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the full potential of this versatile molecule in the creation of next-generation materials.
References
- ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
- LookChem. (n.d.). Cas 1135283-08-7, this compound.
- Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. (2025).
- Wikipedia. (n.d.). Sonogashira coupling.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- National Institutes of Health. (n.d.). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- YouTube. (2019, January 7). Sonogashira coupling.
- Chemie Brunschwig. (n.d.). Click chemistry reagents.
- Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. (2021).
- CORE. (n.d.). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with.
- MDPI. (n.d.). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.
- MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- ResearchGate. (n.d.). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.
- MDPI. (n.d.). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges.
Sources
- 1. Cas 1135283-08-7,this compound | lookchem [lookchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Title: Strategic Synthesis of a Core Kinase Inhibitor Intermediate: A Detailed Protocol for the Sonogashira Coupling of 5-Bromo-2-ethynylpyrimidine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its structural versatility and ability to form key hydrogen bonds with biological targets make it a highly sought-after motif in drug design, particularly for the development of kinase inhibitors used in oncology.[3][4] The targeted functionalization of the pyrimidine ring is therefore a critical task in the synthesis of novel therapeutic agents.
The Sonogashira cross-coupling reaction stands out as one of the most robust and efficient methods for forming carbon-carbon (C-C) bonds between sp-hybridized terminal alkynes and sp²-hybridized aryl or vinyl halides.[5][6] This palladium- and copper-cocatalyzed reaction is prized for its mild conditions, broad functional group tolerance, and high yields, making it an indispensable tool in the synthesis of complex pharmaceuticals.[7][8]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-bromo-2-((3-chlorophenyl)ethynyl)pyrimidine , a valuable drug intermediate. This synthesis utilizes 5-Bromo-2-ethynylpyrimidine as a key building block. The resulting molecule is a strategic intermediate for building a library of potential kinase inhibitors, featuring a bromo-substituent at the C5 position that is ripe for further diversification through subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).
Reaction Principle and Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
The Palladium Cycle : The active catalyst, a Palladium(0) species, undergoes oxidative addition with the aryl halide (1-chloro-3-iodobenzene), forming a Pd(II) complex.
-
The Copper Cycle : Concurrently, the terminal alkyne (this compound) reacts with a Copper(I) salt, typically Copper(I) Iodide (CuI), in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[11]
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex. This key step regenerates the Cu(I) catalyst.
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]
Visualization of the Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol
This protocol details the synthesis of 5-bromo-2-((3-chlorophenyl)ethynyl)pyrimidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| This compound | ≥97% | Commercial | 1.0 g | 1.0 |
| 1-Chloro-3-iodobenzene | ≥98% | Commercial | 1.42 g | 1.1 |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercial | 191 mg | 0.05 |
| Copper(I) Iodide (CuI) | ≥99% | Commercial | 49 mg | 0.05 |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial | 20 mL | Solvent/Base |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | 20 mL | Solvent |
| Ethyl Acetate | ACS Grade | Commercial | ~200 mL | Workup |
| Saturated NaCl solution (Brine) | Lab Prepared | N/A | ~50 mL | Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | ~10 g | Drying |
| Silica Gel | 230-400 mesh | Commercial | As needed | Chromatography |
Step-by-Step Methodology
1. Reaction Setup: a. To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.46 mmol, 1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (191 mg, 0.273 mmol, 0.05 eq.), and Copper(I) Iodide (49 mg, 0.273 mmol, 0.05 eq.). b. Seal the flask with a rubber septum. c. Evacuate and backfill the flask with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
2. Solvent and Reagent Addition: a. Through the septum via syringe, add anhydrous Tetrahydrofuran (THF, 20 mL) and anhydrous Triethylamine (TEA, 20 mL). The amine serves as both the base to deprotonate the alkyne and as a solvent.[11] b. Stir the resulting suspension at room temperature for 10 minutes to allow for dissolution and catalyst activation. c. Add 1-Chloro-3-iodobenzene (1.42 g, 6.01 mmol, 1.1 eq.) dropwise via syringe.
3. Reaction Execution and Monitoring: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the starting this compound.
4. Workup and Extraction: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents. b. Redissolve the residue in ethyl acetate (100 mL). c. Transfer the solution to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 25 mL) to remove the bulk of the triethylamine hydrohalide salt and copper catalyst. d. Wash the organic layer with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 5-bromo-2-((3-chlorophenyl)ethynyl)pyrimidine as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target intermediate.
Expected Results and Discussion
The described protocol is expected to provide the target compound, 5-bromo-2-((3-chlorophenyl)ethynyl)pyrimidine, in good yield and high purity.
| Parameter | Expected Value |
| Product | 5-bromo-2-((3-chlorophenyl)ethynyl)pyrimidine |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₁₂H₆BrClN₂ |
| Molecular Weight | 293.55 g/mol |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Discussion of Critical Parameters:
-
Catalyst Choice: Dichlorobis(triphenylphosphine)palladium(II) is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] Other palladium sources like Pd(PPh₃)₄ can also be used.[9]
-
Solvent System: The combination of THF and TEA is effective for this transformation. THF helps to solubilize the reactants, while excess TEA acts as both the base and a scavenger for the generated hydrohalic acid (HI).[12]
-
Troubleshooting: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining a strictly inert atmosphere and using fresh, high-quality CuI.[13] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also increase the rate of side reactions.[11]
Conclusion
The Sonogashira coupling of this compound with 1-chloro-3-iodobenzene is a highly efficient and reliable method for the synthesis of a key drug intermediate. The protocol provided herein is robust and can be adapted for the synthesis of a wide array of substituted alkynylpyrimidines. This intermediate serves as a versatile platform for the development of novel kinase inhibitors and other biologically active molecules, demonstrating the power of strategic cross-coupling reactions in modern drug discovery.[14]
References
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- BYJU'S. Sonogashira Coupling.
- Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems.
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Lapatinib: An Intermediate's Role.
- Chemistry LibreTexts. Sonogashira Coupling.
- Royal Society of Chemistry. Assessing a sustainable manufacturing route to lapatinib. RSC Adv., 2022, 12, 25295-25305.
- Google Patents. WO2010017387A2 - Lapatinib intermediates.
- NROChemistry. Sonogashira Coupling.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900.
- MDPI. Recent Advances in Pyrimidine-Based Drugs. Molecules, 2023, 28(15), 5858.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Baati, R., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- ResearchGate. Synthesis of pyrimidine intermediates 5a–l. Reagents and conditions...
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 205.
- PubChem. 5-Bromo-3-chloropyrazin-2-amine.
- PubChem. 3-Bromo-5-chloropyridin-2-amine.
- ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one.
- Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- MDPI. Special Issue: Synthesis of Drug Intermediates.
- PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- PrepChem.com. Synthesis of (a) 5-Bromo-2-chloroaniline.
- PubChem. 3-Bromo-5-chloroaniline.
- Royal Society of Chemistry. Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New J. Chem., 2017, 41, 1028-1036.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. thalesnano.com [thalesnano.com]
- 14. mdpi.com [mdpi.com]
Application Note: Analytical Strategies for Monitoring Reactions of 5-Bromo-2-ethynylpyrimidine
Introduction: The Importance of Precision in Pyrimidine Synthesis
5-Bromo-2-ethynylpyrimidine is a versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidine ring substituted with both a halogen (bromine) and a reactive ethynyl group, makes it a valuable precursor for synthesizing a diverse range of complex molecules, often via Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1][2][3][4]
The success of these synthetic transformations—achieving high yield, ensuring purity, and minimizing side-product formation—hinges on the ability to accurately monitor the reaction's progress. Real-time or quasi-real-time analytical oversight allows researchers to determine reaction endpoints, identify the formation of key intermediates, and optimize reaction conditions (e.g., temperature, catalyst loading, reaction time). This guide provides a detailed overview of established analytical techniques, offering field-proven protocols and explaining the causality behind methodological choices for researchers, scientists, and drug development professionals.
Foundational Technique: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It is cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.[5][6] The separation is based on the differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase.[5]
Causality Behind the Choice: TLC is the first line of analysis due to its speed and simplicity. For a typical CuAAC reaction involving this compound, the product (a triazole) is significantly more polar than the starting alkyne. This large polarity difference results in a clear separation on the TLC plate, making it easy to visualize the reaction's progress.
Protocol 2.1: Rapid Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.[7]
-
Spotting:
-
On the baseline, spot the this compound starting material (SM) standard.
-
Spot the other reactant (e.g., the azide) as a co-reactant (Co-SM) standard.
-
Carefully spot the reaction mixture (RM).
-
It is highly recommended to "cospot" by spotting the SM directly on top of an RM spot to resolve closely running spots.[8]
-
-
Development: Place the plate in a sealed chamber saturated with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane).[7] Ensure the solvent level is below the baseline.[7]
-
Visualization: Once the solvent front nears the top, remove the plate and mark the front. Visualize the spots under UV light (254 nm), as pyrimidine rings are UV-active. Additional staining (e.g., potassium permanganate or p-anisaldehyde) can be used if reactants or products are not UV-active.[6]
-
Interpretation: The reaction is complete when the starting material spot in the RM lane has completely disappeared. The appearance of a new spot (the product) with a different Retention Factor (Rf) confirms the reaction is proceeding.
Workflow for TLC Analysis
Caption: Standard workflow for TLC-based reaction monitoring.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For quantitative insights into reaction kinetics, conversion rates, and product purity, HPLC is the gold standard.[7][9] For a moderately non-polar compound like this compound and its derivatives, a reversed-phase (RP-HPLC) method is most effective.[9][10]
Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. A C18 column (a non-polar stationary phase) retains the analyte, which is then eluted by a polar mobile phase.[10] By using a gradient elution (where the mobile phase composition changes over time), compounds with a wide range of polarities, from the starting materials to the final products, can be effectively separated and quantified in a single run. UV detection is ideal as the pyrimidine core provides a strong chromophore.[7]
Protocol 3.1: Quantitative RP-HPLC Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it into a known volume (e.g., 1 mL) of the mobile phase or a suitable solvent like acetonitrile.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.[7]
-
-
Instrumentation & Conditions:
-
Data Analysis:
-
Identify peaks corresponding to the starting material and product by comparing their retention times with pure standards.
-
Calculate the percent conversion by integrating the peak areas: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%
-
Assess purity by identifying any unexpected peaks corresponding to byproducts or impurities.
-
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for non-polar to moderately polar small molecules.[10] |
| Mobile Phase A | Water (with 0.1% Formic Acid) | Aqueous phase for RP-HPLC. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Organic phase for eluting non-polar compounds. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column.[10] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[10] |
| Detection λ | 254 nm | Strong UV absorbance for the pyrimidine ring system.[7] |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar species. |
Structural Confirmation: NMR and Mass Spectrometry
While chromatography indicates the number of components and their relative amounts, it does not confirm their identity. NMR and MS are essential for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing detailed structural information.[11] For monitoring reactions of this compound, ¹H NMR is particularly useful. The disappearance of the characteristic ethynyl proton signal and the appearance of new signals (e.g., a triazole proton) provide unambiguous evidence of the transformation. Recent advances even allow for real-time, in-situ monitoring of reactions directly within the NMR spectrometer.[12][13][14][15]
Causality Behind the Choice: Every proton in a unique chemical environment gives a distinct signal in the ¹H NMR spectrum. The chemical shift, splitting pattern, and integration of these signals allow for the complete structural elucidation of reactants, intermediates, and products. This makes NMR a definitive tool for confirming that the desired reaction has occurred.
Protocol 4.1: Reaction Monitoring by ¹H NMR
-
Sample Preparation: Withdraw an aliquot of the reaction mixture. Evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Interpretation:
-
Starting Material (this compound): Look for the sharp singlet of the acetylenic proton and the characteristic signals of the pyrimidine ring protons.
-
Product: In a CuAAC reaction, the acetylenic proton signal will disappear, and a new singlet corresponding to the triazole C-H proton will appear, typically further downfield.
-
Quantification: By including an internal standard, the relative integrations of reactant and product peaks can provide quantitative data on reaction conversion.
-
Mass Spectrometry (MS)
Often coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the components in the reaction mixture.[7][16] This is a powerful method for confirming the identity of the desired product and identifying any byproducts.
Causality Behind the Choice: MS ionizes molecules and measures their mass-to-charge ratio (m/z). This provides a direct measurement of the molecular weight. For a reaction of this compound, observing a peak corresponding to the exact mass of the expected product provides strong evidence of its formation. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will also be visible in the mass spectrum of any bromine-containing species, aiding in identification.
In-Situ and Real-Time Reaction Monitoring
Modern process analytical technology (PAT) allows for the continuous, in-situ monitoring of chemical reactions, providing a wealth of kinetic data that is impossible to obtain through discrete, offline sampling.[17][18] Techniques like in-situ NMR or FTIR spectroscopy can track the concentration of reactants and products in real-time without disturbing the reaction.[15]
Causality Behind the Choice: In-situ monitoring eliminates errors and delays associated with manual sampling and quenching.[18] It provides a continuous data stream, revealing transient intermediates and allowing for precise determination of reaction kinetics. For complex reactions or process optimization, this level of detail is invaluable.
General Workflow for Analytical Monitoring
Caption: A decision-based workflow for monitoring chemical reactions.
Comparative Summary of Techniques
| Technique | Primary Use | Information | Speed | Cost | Key Limitation |
| TLC | Rapid qualitative checks | Qualitative | Very Fast | Very Low | Non-quantitative, low resolution.[19] |
| HPLC | Quantitative analysis, purity | Quantitative | Moderate | Moderate | Requires method development, more complex setup. |
| GC-MS | Analysis of volatile compounds | Quantitative, MW | Moderate | High | Compound must be thermally stable and volatile.[20] |
| NMR | Structural elucidation | Structural, Quantitative | Slow | High | Lower sensitivity than MS, requires higher sample concentration.[11] |
| LC-MS | Identification of products/byproducts | Qualitative, MW | Moderate | High | Quantification can be complex without standards. |
Conclusion and Best Practices
No single analytical technique is sufficient for comprehensive reaction monitoring. A multi-faceted approach is essential for robust process control in the synthesis of this compound derivatives.
-
For initial screening and rapid progress checks: Rely on TLC .
-
For accurate conversion and purity data: Employ HPLC .
-
For unambiguous confirmation of product identity: Use NMR and LC-MS .
By integrating these techniques, researchers can gain a complete understanding of their chemical transformations, leading to higher yields, improved purity, and more efficient development of novel chemical entities. Always ensure that analytical methods are validated using pure standards of starting materials and, when available, the expected product.
References
- Maruyama, T., & Takeda, S. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography, 190(1), 107-12.
- Pardo, Z. D., et al. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Journal of the American Chemical Society, 134(5), 2346–2355.
- Shchepin, R. V., et al. (2017). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange. ACS Omega, 2(10), 6846–6851.
- Pardo, Z. D., et al. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society, 134(5), 2346-2355.
- Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring.
- Pardo, Z. D., et al. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed.
- Whiting, M., & Fokin, V. V. (2011). In situ click chemistry: from small molecule discovery to synthetic antibodies. Methods in molecular biology, 751, 149–161.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Abdel-Wahab, B. F., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 26(11), 3183.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Rathod, B. (2024). Application of thin layer chromatography for qualitative analysis of gunpowder in Purpose of life prediction of ammunition. International Journal of Pharmaceutical Sciences, 2(7), 662-672.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Zhou, L. (2018). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(52), 9879-9883.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- Kazimierczuk, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10427–10432.
- ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis reaction.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
- Huag, T., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(1), 101140.
- da Silva, J. C. J., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of Analytical Atomic Spectrometry, 30(5), 1045-1061.
- Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593–13600.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13593-13600.
- Alcázar, J., et al. (2016). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 12, 2358–2368.
- LookChem. (n.d.). Cas 1135283-08-7, this compound.
- Pyka, A., & Budzisz, M. (2012). Detection Progress of Selected Drugs in TLC. ISRN Chromatography, 2012, 107621.
- Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4991.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 276-285.
- Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Organic & Biomolecular Chemistry.
- PubChem. (n.d.). 5-Bromo-2-ethylpyridine. National Center for Biotechnology Information.
- Neumann, M., & Zeitler, K. (2021). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Bakavoli, M., et al. (2009). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. labinsights.nl [labinsights.nl]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mt.com [mt.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-ethynylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethynylpyrimidine derivatives are pivotal building blocks in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs, and the introduction of an ethynyl group at the 2-position provides a versatile handle for further molecular elaboration through reactions like click chemistry and Sonogashira couplings.[1][2][3] This guide provides a detailed examination of the scale-up synthesis of these valuable compounds, focusing on practical protocols, mechanistic insights, and safety considerations to ensure a robust and reproducible process.
Strategic Approach to Synthesis
The most common and scalable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[4][5] For the synthesis of the target compound, this translates to the coupling of a suitable 2-halo-5-bromopyrimidine with a protected or unprotected acetylene source.
A strategic choice involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. This approach offers several advantages in a scale-up scenario:
-
Enhanced Stability: TMSA is generally more stable and less prone to side reactions like homocoupling (Glaser coupling) compared to acetylene gas.[6]
-
Improved Handling: As a liquid, TMSA is easier and safer to handle in large quantities than gaseous acetylene.
-
Controlled Reactivity: The TMS protecting group can be removed under mild conditions in a separate, high-yielding step.[7][8]
The overall synthetic strategy can be visualized as a two-step process:
-
Sonogashira Coupling: Reaction of a 2-halo-5-bromopyrimidine with trimethylsilylacetylene.
-
Deprotection: Removal of the trimethylsilyl group to yield the final this compound.
Detailed Synthetic Protocols
Part 1: Synthesis of the Starting Material: 5-Bromo-2-iodopyrimidine
For the Sonogashira coupling, a highly reactive leaving group at the 2-position of the pyrimidine ring is desirable. While 2-chloro-5-bromopyrimidine can be used, the corresponding 2-iodo derivative, 5-Bromo-2-iodopyrimidine, generally provides faster reaction kinetics and higher yields.[9]
Reaction Scheme:
Protocol:
A robust method for the synthesis of 5-Bromo-2-iodopyrimidine involves the reaction of 5-bromo-2-chloropyrimidine with sodium iodide and hydroiodic acid.[10][11]
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 5-bromo-2-chloropyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform.
-
Addition of Acid: Cool the suspension to 0 °C using an ice bath. Slowly add hydroiodic acid (57 wt%, 0.85 eq) to the mixture while maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Pour the reaction mixture into a mixture of ice water and 10 N sodium hydroxide solution. Add chloroform and stir for 10 minutes.
-
Extraction: Separate the organic phase. Extract the aqueous layer with chloroform.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-iodopyrimidine as a light yellow solid.[10][11]
| Parameter | Value |
| Starting Material | 5-bromo-2-chloropyrimidine |
| Reagents | Sodium iodide, Hydroiodic acid |
| Solvent | Chloroform |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 84%[10][11] |
Part 2: Scale-Up Sonogashira Coupling
This protocol details the palladium-catalyzed coupling of 5-Bromo-2-iodopyrimidine with trimethylsilylacetylene. While traditional Sonogashira reactions utilize a copper co-catalyst, copper-free protocols have been developed to avoid the formation of diyne byproducts from Glaser homocoupling and to simplify purification.[6][12][13]
Reaction Scheme:
Protocol:
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.[14]
-
Reagent Charging: To a degassed solution of 5-Bromo-2-iodopyrimidine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).[14][15] For a copper-free alternative, a palladium catalyst with a bulky phosphine ligand like P(t-Bu)₃ can be employed.[12]
-
Alkyne Addition: Add trimethylsilylacetylene (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the progress by TLC or HPLC until the starting material is consumed.[16]
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate can be concentrated and purified by column chromatography.
| Parameter | Value |
| Starting Material | 5-Bromo-2-iodopyrimidine |
| Reagents | Trimethylsilylacetylene, Palladium catalyst, Base (e.g., Triethylamine) |
| Solvent | THF, DMF, or Acetonitrile[14] |
| Temperature | Room Temperature to 50 °C |
| Atmosphere | Inert (Nitrogen or Argon)[14] |
Part 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS group to yield the terminal alkyne. This can be achieved under mild basic or fluoride-mediated conditions.[7][17][18]
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Quality Control Logic
Caption: Quality control process for final product validation.
References
- Vertex AI Search. (n.d.). Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications.
- ChemicalBook. (2025). 5-Bromo-2-iodopyrimidine | 183438-24-6.
- ChemicalBook. (n.d.). 5-Bromo-2-iodopyrimidine synthesis.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ACS Publications. (n.d.). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters.
- Apollo Scientific. (n.d.). (Trimethylsilyl)acetylene.
- ChemicalBook. (n.d.). Trimethylsilylacetylene - Safety Data Sheet.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-iodopyrimidine: Comprehensive Overview and Applications.
- The chemical reaction database. (2008). Copper-free Sonogashira coupling.
- PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Synquest Labs. (n.d.). (Trimethylsilyl)acetylene.
- ECHEMI. (n.d.). (Trimethylsilyl)acetylene SDS, 1066-54-2 Safety Data Sheets.
- lookchem. (n.d.). Trimethylsilylacetylene Safety Data Sheets(SDS).
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters.
- MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- RSC Publishing. (2023). Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- SiliCycle. (n.d.). Scaling up a Sonogashira Reaction with E-PAK.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1.
- ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor.
- ChemSpider Synthetic Pages. (n.d.). Deprotection of trimethylsilyl group of an alkyne.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with....
- Request PDF. (2025). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Semantic Scholar. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- MDPI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne - Technical Library.
- PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides.
- NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives.
- Benchchem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
- Vertex AI Search. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. nbinno.com [nbinno.com]
- 10. 5-Bromo-2-iodopyrimidine | 183438-24-6 [chemicalbook.com]
- 11. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 18. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Navigating the Synthesis of 5-Bromo-2-ethynylpyrimidine: A Guide to Protecting Group Strategies
For Immediate Release
In the intricate world of medicinal chemistry and drug development, 5-Bromo-2-ethynylpyrimidine stands out as a versatile and highly valuable synthetic building block. Its unique structure, featuring a reactive terminal alkyne and a functionalizable brominated pyrimidine ring, offers a gateway to a diverse array of complex molecular architectures. However, the very features that make this compound so useful also present significant synthetic challenges. The acidic proton of the ethynyl group and the reactive C-Br bond demand a carefully orchestrated synthetic plan, where the judicious use of protecting groups is not just advantageous, but essential.
This guide provides an in-depth exploration of protecting group strategies tailored for this compound. Moving beyond a simple list of reagents, we delve into the chemical rationale behind strategic choices, offering detailed protocols and troubleshooting advice to empower researchers in their synthetic endeavors.
Understanding the Reactive Landscape
The synthetic utility of this compound is dictated by three key reactive sites:
-
The Acetylenic Proton: The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25). In the presence of strong bases (like organolithium reagents) or certain transition metal catalysts, this proton can be abstracted, leading to unwanted side reactions or catalyst deactivation.[1] Protection of this site is paramount for many subsequent transformations.
-
The C5-Bromo Bond: The bromine atom on the electron-deficient pyrimidine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3] Generally, the reactivity of carbon-halogen bonds in such reactions follows the order C-I > C-Br > C-Cl, making the C5-bromo position highly susceptible to oxidative addition to palladium catalysts.[2][3]
-
The Pyrimidine Ring: As an electron-deficient heterocycle, the pyrimidine ring itself is generally resistant to electrophilic attack but can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.[2] While direct protection of the ring nitrogens is less common for this substrate, understanding its electronic nature is crucial for predicting reaction outcomes.
Strategic Protection of the Ethynyl Group
The most common and critical strategy involves the protection of the terminal alkyne. Silyl ethers are the protecting groups of choice due to their ease of installation, tunable stability, and reliable deprotection methods.[1][4]
The selection of the appropriate silyl group is dictated by the planned subsequent reaction steps. The stability of the silyl group is directly related to the steric bulk of the substituents on the silicon atom.[5]
| Protecting Group | Abbreviation | Relative Stability (Acidic) | Key Features & Applications |
| Trimethylsilyl | TMS | Least Stable | Easily cleaved; suitable for short sequences where mild conditions are used. Labile to both acidic and basic conditions.[5] |
| Triethylsilyl | TES | Intermediate | Offers greater stability than TMS. |
| tert-Butyldimethylsilyl | TBDMS / TBS | More Stable | A robust and widely used protecting group, offering a good balance of stability and ease of removal.[6] |
| Triisopropylsilyl | TIPS | Highly Stable | The preferred choice for multi-step syntheses involving harsh reagents or cross-coupling reactions. Its significant steric bulk provides high stability.[4][5] |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Extremely robust; used when maximum stability is required.[5] |
For most applications involving this compound, especially those involving palladium-catalyzed cross-coupling at the C5 position, the Triisopropylsilyl (TIPS) group is the recommended choice.[7] Its substantial steric hindrance prevents unintended deprotection during the coupling reaction, ensuring a clean transformation.
Orthogonal Synthesis: A Logic-Based Approach
A successful synthesis requires an orthogonal protecting group strategy, where one group can be removed selectively without affecting the other.[6][8][9] In the context of this compound, this means the chosen alkyne protecting group must be stable to the conditions of the C-Br bond functionalization, and it must be removable under conditions that do not affect the newly installed group.
The following workflow illustrates the decision-making process for a typical synthetic sequence.
Caption: Orthogonal strategy for functionalizing this compound.
Detailed Experimental Protocols
Protocol 1: TIPS Protection of this compound
This protocol describes the protection of the terminal alkyne with a triisopropylsilyl (TIPS) group, a robust choice for subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DCM.
-
Add imidazole to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPS-Cl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-Bromo-2-((triisopropylsilyl)ethynyl)pyrimidine.
Protocol 2: Deprotection of TIPS-Protected Pyrimidine
This protocol details the removal of the TIPS group using tetrabutylammonium fluoride (TBAF), a standard and mild method for cleaving silyl ethers.[10][11]
Materials:
-
5-Bromo-2-((triisopropylsilyl)ethynyl)pyrimidine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected starting material in anhydrous THF in a round-bottom flask at room temperature.
-
Add the 1.0 M solution of TBAF in THF dropwise to the stirred solution. A color change may be observed.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Reaction Monitoring: Monitor the deprotection by TLC. The product spot should be significantly more polar than the starting material.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to afford the deprotected this compound.
Caption: General Protection and Deprotection Workflow.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection | Insufficient reagents; moisture in the reaction. | Use a slight excess of TIPS-Cl and imidazole. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Premature Deprotection during Cross-Coupling | Protecting group is not robust enough (e.g., TMS); harsh reaction conditions. | Switch to a bulkier protecting group like TIPS or TBDPS.[12] Optimize coupling conditions (e.g., lower temperature, milder base). |
| Low Yield on Deprotection | Incomplete reaction; product volatility or degradation. | Increase amount of TBAF or reaction time. Use careful work-up conditions; avoid strong acids/bases if the coupled product is sensitive. |
| Difficulty Removing Silyl Byproducts | Triisopropylsilanol and other byproducts can be tricky to separate. | An aqueous wash during work-up helps remove some byproducts. Careful column chromatography is often required. |
Conclusion
The successful synthesis of derivatives from this compound is critically dependent on a well-designed protecting group strategy. By understanding the relative reactivity of the molecule's functional groups and selecting a robust, orthogonal protecting group like TIPS for the alkyne, researchers can unlock the full synthetic potential of this versatile building block. The protocols and strategies outlined herein provide a solid foundation for navigating the challenges of its chemistry, enabling the efficient construction of novel compounds for scientific discovery and drug development.
References
- Benchchem. Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
- ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases? (2017).
- Benchchem. Protecting Group Strategies for the Terminal Alkyne in 7-Chlorohept-1-yne: Application Notes and Protocols.
- Recent Progress of Protecting Groups for Terminal Alkynes. Hans Publishers.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Valois Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137.
- Gelest. Silanes as Protecting Groups for Terminal Alkyne.
- Chem-Station. Silyl Protective Groups. (2014).
- Wang, Y., et al. (2018). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications, 54(74), 10446-10449.
- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(05), 957-991.
- Frigoli, S., et al. (2006). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (26), 2750-2752.
- Redalyc. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Wikipedia. Protecting group.
- Organic Chemistry Portal. Protective Groups.
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
Application Note: Mastering Regioselectivity in the Functionalization of 5-Bromo-2-ethynylpyrimidine
Abstract: 5-Bromo-2-ethynylpyrimidine stands as a cornerstone bifunctional building block for researchers in medicinal chemistry, drug development, and materials science.[1] Its structure presents two distinct and orthogonally reactive sites: a C-Br bond at the 5-position, amenable to transition metal-catalyzed cross-coupling, and a terminal ethynyl group at the 2-position, a versatile handle for cycloadditions and further alkynyl couplings. This guide provides an in-depth exploration of the chemical principles and field-proven protocols for controlling regioselectivity in the reactions of this valuable scaffold. We will dissect the causality behind experimental choices for directing reactions to either site, enabling the rational design of complex, multi-functionalized pyrimidine derivatives.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its two functional groups. Understanding the electronic nature of these sites is paramount to achieving regiocontrol.
-
C5-Bromo Bond: The C-Br bond on the electron-deficient pyrimidine ring is a classic electrophilic site for palladium-catalyzed cross-coupling reactions. The reactivity of such C(sp²)-Halogen bonds in the crucial oxidative addition step of a catalytic cycle generally follows the trend I > Br > Cl.[2] This makes the C5-Br position a reliable anchor point for introducing aryl, vinyl, or alkynyl groups via reactions like Suzuki, Stille, and Sonogashira couplings.
-
C2-Ethynyl Group: The terminal alkyne is a nucleophilic component in the presence of a base and a versatile 1,3-dipolarophile. Its key transformations include:
-
Sonogashira Coupling: Where it acts as the alkyne partner, coupling with an aryl/vinyl halide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction is exceptionally specific to the terminal alkyne, forming a stable triazole ring.[3][4]
-
Nucleophilic Addition: The electron-withdrawing nature of the pyrimidine ring polarizes the alkyne, making it susceptible to attack by strong nucleophiles.
-
This inherent difference in chemical behavior allows for "orthogonal" reaction schemes, where one site can be modified under a specific set of conditions that leave the other site completely untouched.
Caption: Orthogonal reactive sites of this compound.
Regioselective Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful C-C bond-forming tool that can be selectively directed to either reactive site of this compound based on the choice of the coupling partner. The reaction proceeds through interconnected palladium and copper catalytic cycles.[5]
Reaction at the C5-Bromo Site (with a Terminal Alkyne)
This is the most common regioselective pathway, where the molecule acts as the aryl halide component. The oxidative addition of the C5-Br bond to the Pd(0) catalyst is kinetically favored and initiates the catalytic cycle.[5][6]
Caption: Simplified catalytic cycle for Sonogashira coupling at the C5-Br position.
Protocol 1: Selective Sonogashira Coupling at the C5-Position
This protocol describes the coupling of this compound with a generic terminal alkyne (R-C≡CH).
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add anhydrous, degassed solvent (THF or DMF) followed by triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[5] Gentle heating (40-60 °C) may be required for less reactive alkynes.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-2-ethynylpyrimidine.
Reaction at the C2-Ethynyl Site (with an Aryl/Vinyl Halide)
To functionalize the C2-ethynyl position via Sonogashira coupling, the reaction partner must be an aryl or vinyl halide/triflate. In this scenario, this compound acts as the terminal alkyne component, forming a copper(I) acetylide intermediate that subsequently undergoes transmetalation to the palladium center.[5][7]
Causality for Selectivity: The choice of coupling partner dictates the regiochemical outcome. When the reaction mixture contains a terminal alkyne and an aryl halide, the palladium catalyst will preferentially activate the aryl halide, and the copper co-catalyst will activate the alkyne.
Protocol 2: Selective Sonogashira Coupling at the C2-Position
This protocol describes the coupling of this compound with a generic aryl iodide (Ar-I).
Materials:
-
Aryl Iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
Follow steps 1-3 from Protocol 1, using the Aryl Iodide as the limiting reagent.
-
Add this compound to the reaction mixture.
-
Proceed with steps 6-8 as described in Protocol 1. The product will be the 5-Bromo-2-(arylethynyl)pyrimidine.
| Parameter | C5-Coupling (Protocol 1) | C2-Coupling (Protocol 2) | Rationale |
| Limiting Reagent | This compound | Aryl/Vinyl Halide | Defines the core scaffold for functionalization. |
| Coupling Partner | Terminal Alkyne | This compound | Determines which catalytic cycle component each molecule enters. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI | Standard, robust catalyst system for Sonogashira reactions.[8] |
| Base / Solvent | Et₃N / THF | Et₃N / THF | Base deprotonates the alkyne and scavenges HBr byproduct. |
| Temperature | Room Temp to 60 °C | Room Temp to 60 °C | Mild conditions are sufficient and preserve the second functional group. |
Orthogonal Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a hallmark of "click chemistry" and offers exceptional regioselectivity for the C2-ethynyl group.[9][10] Under standard CuAAC conditions, the C5-bromo bond is completely inert, making this transformation perfectly orthogonal to palladium-catalyzed cross-couplings. The reaction proceeds via a copper-acetylide intermediate and yields a highly stable 1,4-disubstituted 1,2,3-triazole.[11][12]
Caption: General experimental workflow for the CuAAC reaction.
Protocol 3: CuAAC Reaction on the C2-Ethynyl Group
Materials:
-
This compound (1.0 equiv)
-
Organic Azide (R-N₃) (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (15 mol%)
-
Solvent: e.g., 1:1 mixture of t-Butanol and Water, or DMSO
Procedure:
-
In a vial, dissolve this compound and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed.
-
Stir the reaction at room temperature for 1-6 hours. Monitor by TLC or LC-MS. The reaction is often rapid.[3][13]
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). If copper coordination is an issue, wash the organic layer with a saturated aqueous solution of NH₄Cl.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography or recrystallization.
Advanced Strategy: Sequential Multi-Site Functionalization
The true power of this compound is realized in sequential reaction workflows, allowing for the construction of highly complex and diverse molecular architectures. The orthogonal nature of the Sonogashira and CuAAC reactions is key to this strategy.
Caption: Two primary orthogonal pathways for the sequential disubstitution of this compound.
-
Pathway A (CuAAC then Coupling): This is often the preferred route. The CuAAC reaction is extremely robust and clean, providing a stable triazole-substituted intermediate. This intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, etc.) at the C5-bromo position without affecting the triazole ring.
-
Pathway B (Coupling then CuAAC): In this approach, a Sonogashira coupling is first performed at the C5-position. The resulting 5-alkynyl-2-ethynylpyrimidine can then undergo a CuAAC reaction at the C2-position. This route is also viable and may be chosen based on the desired final structure or the availability of starting materials.
Expert Insight: The choice between Pathway A and B can be influenced by the nature of the R¹ and R² groups. If a sensitive functional group is present in the R¹-alkyne, it may be preferable to install it last (Pathway A) to avoid exposing it to the CuAAC reaction conditions, even though they are generally mild.
Conclusion
This compound is a synthetically powerful and versatile building block whose utility is maximized through the strategic control of regioselectivity. By carefully selecting coupling partners and reaction conditions, researchers can precisely functionalize either the C5-bromo or the C2-ethynyl position. The Sonogashira coupling offers a pathway to modify either site, dictated by the nature of the reagent, while the CuAAC "click" reaction provides an exceptionally reliable and orthogonal method for derivatizing the alkyne. These principles, outlined in the provided protocols, empower drug development professionals and synthetic chemists to rationally design and execute complex synthetic routes, accelerating the discovery of novel therapeutics and advanced materials.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-Dec-1-yn-5-yloxyoxane. BenchChem.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Dodge, J. A., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS.
- LookChem. (n.d.). Cas 1135283-08-7, this compound. LookChem.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Confluore.
- baseclick GmbH. (n.d.). Protocols. baseclick.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Organic Chemistry Explained. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.
- Chemistry Videos. (2020, July 25). Sonogashira Coupling [Video]. YouTube.
- Domingo, L. R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1289-1299.
- Wulff, W. D., et al. (2010). Origin of the regioselectivity in an intramolecular nucleophilic addition to arene chromium tricarbonyl complexes. Journal of Organometallic Chemistry, 695(24), 2644-2655.
- Gellis, A., et al. (2022). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. The Journal of Organic Chemistry, 87(12), 7610-7617.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 9. confluore.com [confluore.com]
- 10. Protocols [baseclick.eu]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling with 5-Bromo-2-ethynylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for the Sonogashira coupling of 5-Bromo-2-ethynylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical C-C bond-forming reaction. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its alkynylation is a key step in synthesizing novel drug candidates.[1] However, the unique electronic properties of heteroaromatic halides like this compound can present significant challenges, leading to low yields and complex product mixtures.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's mechanics, offering detailed troubleshooting guides and validated optimization strategies to enhance the yield and purity of your desired 5-alkynylpyrimidine products.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling with this compound often low-yielding?
A1: Several factors contribute to the challenges with this specific substrate. The electron-deficient nature of the pyrimidine ring can influence the rate-determining oxidative addition step.[2] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Common issues include catalyst deactivation, competing side reactions like alkyne homocoupling, and dehalogenation of the starting material.[1][4]
Q2: What is Glaser homocoupling, and how can I prevent it?
A2: Glaser coupling is the most common side reaction in Sonogashira couplings.[1][5] It is an oxidative dimerization of your terminal alkyne (in this case, 2-ethynylpyrimidine would dimerize with itself if it's a reactant, or the coupling partner alkyne will dimerize) to form a 1,3-diyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4][6][7] To minimize it:
-
Maintain a Strict Inert Atmosphere: Oxygen is a key ingredient for Glaser coupling.[8] Ensure all solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and the reaction is run under a positive pressure of an inert gas.[1][9]
-
Consider Copper-Free Conditions: The most direct way to avoid a copper-promoted side reaction is to eliminate copper.[10][11] Numerous copper-free protocols have been developed specifically to circumvent the Glaser coupling issue.[12]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Q3: Should I use a copper co-catalyst? What are the pros and cons?
A3: The choice depends on your specific substrates and tolerance for the Glaser homocoupling byproduct.
-
Pros of Using Copper (e.g., CuI): The copper co-catalyst's primary role is to form a copper(I) acetylide intermediate.[3][13] This species readily undergoes transmetalation with the palladium center, greatly accelerating the overall reaction and often allowing for milder conditions (e.g., room temperature).[3][14]
-
Cons of Using Copper: As mentioned, CuI is the main driver of the undesirable Glaser homocoupling side reaction.[5][10] For particularly sensitive or valuable alkynes, the loss of material to this side reaction can be a significant drawback.
Q4: How do I select the optimal palladium catalyst and ligand?
A4: For a relatively unreactive aryl bromide like this compound, the choice of catalyst and especially the ligand is critical.[4][15]
-
Ligands: If standard triphenylphosphine ligands give low yields, switching to more electron-rich and bulky phosphine ligands (e.g., dppf) or N-heterocyclic carbene (NHC) ligands can dramatically improve performance.[4][16][18] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and accelerate the final reductive elimination.[16] The nature of the ligand can even control regioselectivity in di-substituted substrates.[18]
Q5: What is the best base and solvent combination for this reaction?
A5: The base's primary role is to deprotonate the terminal alkyne, making it nucleophilic.[17]
-
Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common and can sometimes serve as both the base and a co-solvent.[1][17] It is crucial that the amine base is anhydrous and pure, as oxidized or wet amines can inhibit the reaction.[9]
-
Solvents: Anhydrous, degassed solvents are essential. Tetrahydrofuran (THF) is suitable for reactions at or near room temperature.[1] For less reactive aryl bromides that require heating, a more polar aprotic solvent like dimethylformamide (DMF) is often beneficial, though it can sometimes slow reactions.[1]
Troubleshooting Guide
Problem: Low to No Product Yield, Starting Material Unconsumed
This is the most frequent issue and requires a systematic evaluation of your reaction setup.[4][9]
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst.[17] Amine bases are particularly susceptible to oxidation and should be distilled if purity is questionable.[9] Ensure solvents are anhydrous.
-
Reaction Conditions: The C-Br bond is less reactive than a C-I bond and often requires heat to facilitate the oxidative addition step.[19] If running at room temperature stalls, gradually increase the temperature to 60-100 °C.[1][15]
Problem: Significant Alkyne Homocoupling (Glaser Byproduct)
The presence of a byproduct with a mass corresponding to a dimer of your terminal alkyne is a clear sign of Glaser coupling.
-
Root Cause: Oxygen in the reaction mixture reacting with the copper acetylide intermediate.[5][8]
-
Solution 1 (Standard Protocol): Re-evaluate your inert atmosphere technique. Use a robust degassing method like three freeze-pump-thaw cycles on your solvent and reaction mixture before adding the catalyst. Ensure a steady, positive pressure of argon or nitrogen is maintained throughout the experiment.[4]
-
Solution 2 (Protocol Modification): Switch to a copper-free Sonogashira protocol.[10][11] This eliminates the primary catalyst for the side reaction. These conditions may require a different base (e.g., Cs₂CO₃), a more specialized ligand, and potentially higher temperatures, but they are often very effective at producing clean product.[4][16]
Problem: Dehalogenation of this compound
You observe the formation of 2-ethynylpyrimidine (mass -79/-81 Da relative to the starting material).
-
Root Cause: This side reaction can occur under harsh conditions, where the aryl-palladium intermediate is intercepted by a hydride source before coupling. It can be promoted by excessively high temperatures or certain bases.[1]
-
Solution:
-
Lower the Temperature: Reduce the reaction temperature in 10-15 °C increments.
-
Use a Milder Base: If using a very strong base, consider switching to a milder amine like triethylamine.[1]
-
Problem: Reaction Stalls or Proceeds Very Slowly
The reaction starts but fails to reach completion after an extended period (e.g., >16 hours).
-
Root Cause: This is often due to gradual catalyst deactivation or inhibition. The nitrogen atoms of the pyrimidine substrate can act as ligands, binding to the palladium center and slowing down the catalytic cycle.[3]
-
Solution:
-
Add Fresh Catalyst: If you suspect the initial catalyst has died, adding a second portion (e.g., 0.5-1 mol%) can sometimes restart the reaction.[1]
-
Switch Ligands: Employ bulky ligands (e.g., P(tBu)₃, NHCs).[14] Their steric hindrance can prevent the pyrimidine nitrogen from binding as effectively to the palladium center, thus protecting the active site.
-
The Sonogashira Catalytic Cycle & Key Side Reaction
The reaction proceeds via two interconnected catalytic cycles.[1][14] Understanding this mechanism is key to effective troubleshooting.
Caption: Sonogashira catalytic cycles and the Glaser side reaction.
Optimized Experimental Protocols
These protocols provide robust starting points for the coupling of this compound.
Protocol 1: Standard Copper-Catalyzed Conditions
This method is suitable for many terminal alkynes and offers mild conditions when homocoupling is not a major concern.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, Degassed THF
Procedure:
-
To a dry, flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle 3 times).
-
Add anhydrous, degassed THF via syringe, followed by triethylamine. Stir for 10 minutes.
-
Add the terminal alkyne dropwise via syringe over 5 minutes.
-
Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS. If no reaction occurs, slowly heat to 60 °C.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aq. NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Robust Copper-Free Conditions
This protocol is recommended when Glaser homocoupling is a significant issue or when using sensitive alkynes.[11][20]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
A bulky phosphine ligand (e.g., dppf, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, Degassed DMF
Procedure:
-
To a dry, flame-dried Schlenk flask, add this compound, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle 3 times).
-
Add anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Recommended Reaction Parameters
The following table summarizes key parameters for optimizing the Sonogashira coupling of bromopyrimidine substrates.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | PdCl₂(PPh₃)₂ is a reliable start.[1] For this less reactive bromide, the electron-rich, bulky dppf ligand can increase reaction rates and stability.[15] |
| Copper Co-catalyst | CuI (5-10 mol%) or None | CuI accelerates the reaction but promotes Glaser coupling.[14] Omit for copper-free protocols to ensure product purity.[10] |
| Base | Et₃N (amine) or Cs₂CO₃ (inorganic) | Et₃N is standard for copper-catalyzed reactions.[1] Inorganic bases like Cs₂CO₃ are often used in copper-free systems at higher temperatures.[4] |
| Solvent | Anhydrous, Degassed THF or DMF | THF is suitable for lower temperatures.[1] DMF is preferred for higher temperatures needed to activate the C-Br bond.[1] |
| Temperature | Room Temperature to 100 °C | Start at room temperature for copper-catalyzed reactions.[1] Aryl bromides often require heating (60-100 °C) for efficient oxidative addition.[15] |
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem
- Copper-free Sonogashira coupling - The chemical reaction d
- Sonogashira coupling in natural product synthesis - ResearchG
- Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides - synthesis-reaxys-com
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing)
- Sonogashira Coupling | NROChemistry
- Sonogashira coupling - Wikipedia
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Sonogashira Coupling - Chemistry LibreTexts
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem
- Sonogashira Coupling Reaction Mechanism - YouTube
- Technical Support Center: Troubleshooting Sonogashira Coupling with Purines - Benchchem
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Sonogashira Coupling Reaction with Diminished Homocoupling
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH
- Sonogashira troubleshooting help needed : r/Chempros - Reddit
- Glaser coupling - Wikipedia
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-ethynylpyrimidine Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-ethynylpyrimidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this powerful reaction and achieve optimal results in your experiments.
Introduction: The Power and Pitfalls of this compound in Click Chemistry
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive alkyne for click chemistry and a bromine atom for further functionalization (e.g., cross-coupling reactions), makes it a versatile synthon. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction, typically affording the 1,4-disubstituted 1,2,3-triazole product.[1][2][3][] However, like any chemical transformation, it is not without its potential for side reactions that can complicate product purification and reduce yields. Understanding these potential pitfalls is the first step toward mitigating them.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect in my this compound click reaction?
A1: The most prevalent side product is the homocoupling of this compound to form a symmetrical 1,3-diyne, a reaction known as Glaser coupling.[5][6][7][8] This occurs when two terminal alkyne molecules couple in the presence of a copper(I) catalyst and an oxidant (often atmospheric oxygen).[5][9] This side reaction consumes your starting alkyne, thereby reducing the yield of your desired triazole product.[6]
Q2: Why am I observing a significant amount of Glaser coupling in my reaction?
A2: The formation of the Glaser coupling product is often indicative of an issue with the catalytic cycle of the desired click reaction. Specifically, it suggests that the copper(I) catalyst is being oxidized to copper(II) by dissolved oxygen in the reaction mixture.[9] While Cu(I) is the active catalyst for the azide-alkyne cycloaddition, its oxidation to Cu(II) can promote the oxidative homocoupling of the alkyne.[3][5] Insufficient reducing agent (like sodium ascorbate) to maintain the copper in its +1 oxidation state is a common cause.[3]
Q3: Can the bromine atom on the pyrimidine ring interfere with the click reaction?
A3: Generally, the bromine atom on the pyrimidine ring is well-tolerated in CuAAC reactions. The click reaction is known for its high functional group tolerance.[2][3] However, under certain conditions, particularly with prolonged reaction times or elevated temperatures, side reactions involving the bromo-substituent cannot be entirely ruled out, though they are less common than Glaser coupling. Functionalities that are easily reduced, such as aryl iodides, have been noted to sometimes give poor yields.[5]
Q4: My reaction is sluggish and gives a low yield of the desired product. What could be the problem?
A4: Several factors can contribute to a sluggish reaction or low yield:
-
Inactive Catalyst: The copper(I) catalyst may have been oxidized to inactive copper(II). Ensure you have an adequate amount of a reducing agent like sodium ascorbate.[3]
-
Poor Solubility: this compound or your azide partner may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Inhibitors: Your reagents or solvent may contain impurities that inhibit the copper catalyst.
-
Ligand Issues: The choice and concentration of the ligand used to stabilize the copper(I) catalyst can significantly impact the reaction rate.[10][11]
Q5: I'm seeing an unexpected product with a different mass. What could it be?
A5: While Glaser coupling is the most common, other side reactions can occur. For instance, with certain substrates, the formation of 5-hydroxytriazoles or 5,5′-bi-1,2,3-triazoles has been reported under specific conditions.[12] If you are using sulfonyl azides, be aware that they can undergo unique reactions leading to products other than the expected triazole.[2] Careful analysis of your mass spectrometry and NMR data is crucial for structure elucidation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during this compound click reactions.
Problem 1: High Levels of Glaser Coupling Product Observed
Causality:
This side reaction is a direct consequence of the oxidative homocoupling of the terminal alkyne, catalyzed by copper in the presence of an oxidant (typically O₂).[5][9] The core issue is an imbalance in the catalytic system where the Cu(I) oxidation state, essential for the click reaction, is not maintained.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing Glaser coupling.
Detailed Protocols:
Protocol 1: Rigorous Degassing of Reaction Solvents
-
Objective: To remove dissolved oxygen, which promotes Glaser coupling.
-
Procedure:
-
Place your chosen solvent (e.g., a mixture of t-BuOH and H₂O) in a flask with a stir bar.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas (N₂ or Ar) line, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes while stirring.
-
Remove the needles and maintain a positive pressure of inert gas over the solvent.
-
Protocol 2: Optimizing Sodium Ascorbate Concentration
-
Objective: To ensure a sufficient excess of reducing agent to maintain copper in the catalytically active Cu(I) state.[3]
-
Procedure:
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Instead of the typical 5 mol%, increase the loading to 10-20 mol% relative to your limiting reagent.
-
Add the sodium ascorbate solution to the reaction mixture before adding the copper catalyst.
-
Problem 2: Low or No Product Formation
Causality:
This issue can stem from several sources, including a deactivated catalyst, poor reagent solubility, or the presence of contaminants that interfere with the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocols:
Protocol 3: Enhancing Reagent Solubility
-
Objective: To ensure all reactants are in solution to facilitate the reaction.
-
Procedure:
-
Visually inspect the reaction mixture for any undissolved solids.
-
If solubility is an issue, consider adding a co-solvent. Common solvent systems include mixtures of water with t-BuOH, THF, DMF, or DMSO.
-
For a typical reaction, a 1:1 to 4:1 mixture of an organic solvent to water is a good starting point.
-
Gently warming the mixture can also aid in dissolution before initiating the reaction.
-
Protocol 4: Catalyst System Verification
-
Objective: To ensure the copper catalyst is active.
-
Procedure:
-
Use a reliable source of Cu(I), such as CuI, or generate it in situ from a Cu(II) salt like CuSO₄·5H₂O with a fresh solution of sodium ascorbate.[3]
-
Consider using a pre-formed, air-stable Cu(I) catalyst complex if available.
-
The use of a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) can protect the Cu(I) from oxidation and improve catalytic efficiency.[13][14]
-
Summary of Key Reaction Parameters and Troubleshooting
| Parameter | Common Issue | Recommended Action | Rationale |
| Atmosphere | Presence of Oxygen | Work under an inert atmosphere (N₂ or Ar); thoroughly degas all solvents. | Oxygen promotes the formation of the Glaser coupling side product by oxidizing Cu(I) to Cu(II).[9] |
| Copper Source | Inactive Cu(I) | Use fresh CuSO₄·5H₂O with fresh sodium ascorbate, or use a reliable Cu(I) salt (e.g., CuI). | Ensures a sufficient concentration of the active Cu(I) catalyst.[3] |
| Reducing Agent | Insufficient Amount | Increase sodium ascorbate concentration to 10-20 mol%. | Prevents oxidation of the Cu(I) catalyst, thereby suppressing Glaser coupling.[3] |
| Ligand | Catalyst Instability | Add a stabilizing ligand such as TBTA or other triazole-based ligands. | Ligands protect the Cu(I) center from oxidation and can accelerate the desired reaction.[10][13] |
| Solvent | Poor Solubility | Use a co-solvent system (e.g., t-BuOH/H₂O, THF/H₂O, DMF/H₂O). | Ensures a homogeneous reaction mixture, which is crucial for efficient reaction kinetics. |
| Temperature | Sluggish Reaction | Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates. | Increases reaction rate, but excessive heat can promote side reactions. |
Concluding Remarks
The copper-catalyzed click reaction of this compound is a robust and highly useful transformation. However, careful attention to experimental detail is paramount to achieving high yields and minimizing the formation of side products, particularly the Glaser coupling dimer. By implementing rigorous anaerobic techniques, ensuring an adequate concentration of reducing agent, and optimizing solvent and ligand conditions, researchers can effectively troubleshoot common issues and harness the full synthetic potential of this versatile building block.
References
- Gao, H., & Matyjaszewski, K. (2010). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 43(11), 4951–4958.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- van der Heijden, G., et al. (2009). Glaser coupling of polymers: side-reaction in huisgens "Click" coupling reaction and opportunity for polymers with focal diacetylene units in combination with ATRP. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3795-3802.
- McGrath, N. A., & Raines, R. T. (2011). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Organic letters, 13(9), 2464–2467.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- ResearchGate. (n.d.). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview.
- Díez-González, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- ResearchGate. (n.d.). Optimization of the click reaction conditions.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Sprenger, M., et al. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2336–2343.
- Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical and Medicinal Chemistry, 2(1), 1-13.
- Reddit. (2023, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition).
- Ginnaram, S., et al. (2021).
- Iavicoli, P., et al. (2012). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 17(2), 1957–1993.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. research.tue.nl [research.tue.nl]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Crude 5-Bromo-2-ethynylpyrimidine Derivatives
Introduction
Welcome to the technical support center for the purification of 5-Bromo-2-ethynylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying these valuable synthetic intermediates. The unique structure of these compounds, featuring an electron-deficient pyrimidine ring, a bromo substituent, and a reactive ethynyl group, presents specific purification hurdles.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each solution is grounded in established chemical principles to help you diagnose and resolve the problem effectively.
Issue 1: My compound is streaking or showing poor separation on a silica gel TLC/column.
Possible Causes & Solutions:
-
Compound Instability: The pyrimidine ring, particularly when functionalized, can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation, which manifests as streaking.[2]
-
Quick Test (2D TLC): To diagnose instability, spot your crude material on a silica TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear or the spot develops a "comet tail," your compound is likely degrading on the silica.[2]
-
Solution 1: Neutralize the Silica: Prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites. Equilibrate the column with the base-containing solvent before loading your sample.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
-
Inappropriate Solvent System: The polarity of your eluent may be too high or too low, causing either streaking at the baseline or rapid elution with no separation.
-
Solution: Optimize the Rf Value: The ideal Rf (retention factor) for your target compound on a TLC plate should be between 0.2 and 0.4 for effective separation during column chromatography.[2] A common starting solvent system for compounds of this type is a mixture of hexane and ethyl acetate.[2] Systematically vary the ratio to achieve the target Rf. If the compound is highly polar, consider adding a small amount of methanol or using a dichloromethane/methanol system.
-
-
Poor Sample Solubility (Loading Issue): If the compound is poorly soluble in the initial mobile phase, it can precipitate at the top of the column, leading to band broadening and streaking as it slowly redissolves.
-
Solution: Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel (or Celite for highly sensitive compounds). To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane or acetone), add the adsorbent, and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
-
Issue 2: I have low recovery after column chromatography.
Possible Causes & Solutions:
-
Irreversible Adsorption: As mentioned, the compound may be strongly and irreversibly binding to or degrading on the silica gel.
-
Solution: In addition to using a neutralized stationary phase, you can sometimes recover adsorbed material by flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane or ethyl acetate) after your desired product has eluted.
-
-
Compound is Volatile: While less common for this specific scaffold, some smaller derivatives could be volatile enough to be lost during solvent evaporation under high vacuum, especially if gentle heating is applied.
-
Solution: Use a cold trap on your rotary evaporator and avoid excessive heating of the water bath (keep it at or below 30-40°C).
-
Issue 3: My compound "oils out" during recrystallization instead of forming crystals.
Possible Causes & Solutions:
-
Supersaturation Occurs Too Rapidly: The solution is becoming supersaturated at a temperature where the compound's solubility is still too high, causing it to separate as a liquid phase (oil) rather than forming a crystal lattice.
-
Solution 1: Slow Down the Cooling: Allow the hot, filtered solution to cool to room temperature slowly on the benchtop, insulated with glass wool or a towel if necessary, before moving it to an ice bath.[3]
-
Solution 2: Reduce Solution Concentration: The initial concentration of the compound in the hot solvent may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool it slowly again.[2]
-
Solution 3: Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: The oil may contain a higher concentration of the product. Try to decant the solvent, dissolve the oil in a minimal amount of a different hot solvent, and attempt recrystallization again. If this fails, the material may need to be re-purified by chromatography to remove the problematic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a new this compound derivative?
The most robust approach is a multi-step workflow that first isolates the bulk material and then polishes it to high purity.
Caption: General workflow for purification of this compound derivatives.
-
Workup & Extraction: After the reaction, perform a standard aqueous workup to remove inorganic salts and water-soluble reagents.[4]
-
Flash Column Chromatography: This is the workhorse technique for separating the target compound from major byproducts and unreacted starting materials.[4][5]
-
Recrystallization: For achieving the highest purity, especially for downstream applications, recrystallization is excellent for removing trace impurities that may have co-eluted during chromatography.[6][7]
-
Purity Analysis: Always confirm the final purity using an orthogonal analytical method.[8]
Q2: How do I select the right solvent system for column chromatography?
The selection process is empirical and guided by Thin Layer Chromatography (TLC).
| Solvent System Class | Typical Components | Target Analytes | Notes |
| Non-Polar | Hexane / Ethyl Acetate | For derivatives with low to moderate polarity. | Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase gradually. This is a very common and effective system.[2] |
| Intermediate Polarity | Dichloromethane / Methanol | For more polar derivatives or when separation is poor in Hex/EtOAc. | Start with 1-2% methanol. Be aware that dichloromethane can be slightly acidic. |
| Polar / Reverse-Phase | Acetonitrile / Water or Methanol / Water | For highly polar or ionic derivatives. | Requires C18-functionalized silica gel. The compound is retained by hydrophobic interactions.[3] |
Pro-Tip: Run TLC plates in several solvent systems of varying polarity to find the one that gives the best separation between your product (ideally Rf 0.2-0.4) and its nearest impurities.[2]
Q3: What about recrystallization? How do I choose a solvent?
The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[6]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges in Cross-Coupling of 5-Bromo-2-ethynylpyrimidine
Introduction: The Synthetic Challenge of a Privileged Scaffold
For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design, forming the core of numerous approved therapeutics.[1] The targeted synthesis of 2,5-disubstituted pyrimidines is a common strategy to explore new chemical space and optimize pharmacological properties. 5-Bromo-2-ethynylpyrimidine presents itself as a valuable, yet challenging, building block for this purpose.
The primary difficulty arises from the inherent electronic properties of the pyrimidine ring. The C5 position is the least reactive among the 2, 4, and 5 positions for palladium-catalyzed cross-coupling reactions, following the general reactivity trend of C4(6) > C2 > C5.[2] This low reactivity of the C5-Br bond necessitates carefully optimized reaction conditions to achieve efficient carbon-carbon bond formation while avoiding common side reactions.
This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to help you overcome the low reactivity of this compound in Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling reaction with this compound resulting in low to no yield?
A1: This is the most common issue and typically stems from three factors related to the low reactivity of the C5-Br bond:
-
Insufficient Catalyst Activity: The oxidative addition of palladium to the C5-Br bond is often the rate-limiting step.[2] Standard catalysts like Pd(PPh₃)₄ may not be active enough.
-
Suboptimal Temperature: Higher temperatures are often required to overcome the activation energy for the C5-Br bond, but this can also lead to degradation.[3][4]
-
Poor Choice of Base/Solvent: The base and solvent system plays a critical role in both the catalytic cycle and substrate stability. An inappropriate choice can stall the reaction.[3][5]
Refer to the detailed Troubleshooting Guide below for specific optimization strategies.
Q2: I'm observing a significant amount of a dimeric alkyne byproduct. What is it and how can I prevent it?
A2: You are likely observing the product of Glaser homocoupling, a common side reaction in Sonogashira couplings.[1] This is a copper-mediated dimerization of your terminal alkyne coupling partner. To minimize it:
-
Ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen).
-
Thoroughly degas all solvents and reagents.
-
Consider a "copper-free" Sonogashira protocol.
-
Try slow addition of the terminal alkyne to the reaction mixture to keep its concentration low.[6]
See Troubleshooting Problem 2: Glaser Homocoupling for a detailed protocol.
Q3: My starting material seems to be degrading under the reaction conditions. What should I do?
A3: Degradation is usually caused by excessive heat. While the C5-Br bond requires higher temperatures to react, the pyrimidine core and the ethynyl group can be sensitive. The solution is to find a balance. Consider using a more active catalyst system that allows for lower reaction temperatures. Microwave irradiation can also be effective for rapid, controlled heating to the target temperature, minimizing the time the substrate is exposed to high heat.[7]
Q4: What are the best general starting conditions for a Sonogashira coupling with this compound?
A4: A robust starting point would be to use a modern, high-activity catalyst system.
-
Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (5-10 mol%). For more challenging couplings, consider a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos.[7]
-
Base: An amine base like Et₃N or i-Pr₂NH, which can often serve as the solvent or co-solvent.[8]
-
Solvent: Anhydrous, degassed THF or DMF.
-
Temperature: Start screening from 60 °C and gradually increase to 80-100 °C if no reaction occurs.[1][4]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion to Product
This is the primary challenge, directly linked to the low reactivity of the C5-Br bond. The following workflow provides a logical approach to troubleshooting this issue.
1a. Underlying Cause: Inadequate Catalyst System
The oxidative addition of Pd(0) to the electron-rich C5 position of the pyrimidine ring is kinetically slow.[9] Standard catalyst systems may lack the necessary activity to efficiently turn over. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, potentially leading to catalyst deactivation.[7]
Recommended Solutions:
-
Switch to High-Activity Ligands: Replace traditional PPh₃ ligands with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of highly active, low-coordinate Pd(0) species that facilitate oxidative addition.[7][10]
-
Use a Pre-formed Pd(0) Source: Instead of relying on the in-situ reduction of a Pd(II) salt, using a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can sometimes be more effective.[7]
| Catalyst System | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| PdCl₂(PPh₃)₂ (2-5%) / CuI (5-10%) | - | Et₃N (2-3) | DMF or THF | 60 - 80 | Classic conditions; may be insufficient.[1] |
| Pd(PPh₃)₄ (5%) / CuI (10%) | - | i-Pr₂NH (3) | Toluene | 80 - 100 | Common Pd(0) source; moderate activity.[8] |
| Pd₂(dba)₃ (2%) / CuI (5%) | XPhos (4%) | K₃PO₄ (2) | 1,4-Dioxane | 100 - 110 | High-activity system for challenging substrates.[7] |
1b. Underlying Cause: Suboptimal Reaction Temperature
Due to the strength of the C5-Br bond and the electron-donating character of the ethynyl group, a significant thermal energy input is often required. Reactions run at room temperature or slightly elevated temperatures may not proceed at all.[4]
Recommended Solutions:
-
Systematic Temperature Screening: Begin at 60 °C and increase the temperature in 20 °C increments, monitoring the reaction by TLC or LC-MS at each stage. A typical range for this substrate is 80-120 °C.[7]
-
Microwave Irradiation: Microwave heating can provide rapid and uniform heating to a precise temperature, often leading to cleaner reactions and higher yields by minimizing the time the substrate is exposed to prolonged heat.[3]
1c. Underlying Cause: Inappropriate Base or Solvent
The base is crucial for deprotonating the terminal alkyne to form the copper acetylide, a key step in the catalytic cycle.[1] The solvent must not only dissolve all components but also avoid coordinating too strongly with the catalyst, which could inhibit its activity.
Recommended Solutions:
-
Base Screening: While amine bases like Et₃N or DIPEA are standard, they can sometimes be insufficient.[3] Consider screening stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃, especially when using polar aprotic solvents like DMF or 1,4-dioxane.[7]
-
Solvent Choice: The solvent must effectively dissolve the reactants. Highly polar solvents like DMF can sometimes slow reactions by coordinating strongly to the palladium center.[11] If solubility allows, a less coordinating solvent like toluene or 1,4-dioxane may be beneficial.[11]
Problem 2: Significant Side Product Formation
2a. Side Product: Glaser Homocoupling Dimer
This is the most frequent side reaction, driven by the copper co-catalyst, which can oxidatively couple two molecules of the terminal alkyne.
Recommended Solutions:
-
Implement Copper-Free Conditions: The Sonogashira reaction can often be performed without a copper co-catalyst, especially with highly active palladium/ligand systems. This completely eliminates the primary pathway for Glaser coupling. This often requires a stronger organic base like DBU or an inorganic base.
-
Rigorous Inert Atmosphere: Ensure the reaction is meticulously degassed (e.g., via three freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas like argon. Oxygen promotes the homocoupling pathway.[12]
2b. Side Product: De-bromination
Under harsh conditions (e.g., very high temperatures, strongly basic conditions), the C5-Br bond can be reductively cleaved, leading to the formation of 2-ethynylpyrimidine.
Recommended Solutions:
-
Use a Milder Base: If de-bromination is significant, switch from a strong inorganic base to a milder amine base.[1]
-
Lower the Temperature: Operate at the lowest temperature that still affords a reasonable reaction rate.
-
Ensure High-Purity Reagents: Impurities can sometimes facilitate decomposition pathways.
Key Catalytic Cycle: The Sonogashira Coupling
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the this compound C-Br bond. This is the challenging, often rate-limiting step.[13]
-
Copper Acetylide Formation: The terminal alkyne coupling partner is deprotonated by the base and reacts with the Cu(I) salt to form a copper acetylide.[1]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex, regenerating the Cu(I) catalyst.[13]
-
Reductive Elimination: The final C-C bond is formed as the desired product is eliminated from the palladium, regenerating the active Pd(0) catalyst.[1]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere.
Protocol 1: General Sonogashira Coupling (High-Activity System)
This protocol is a robust starting point for coupling this compound with a generic terminal alkyne.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), XPhos (0.04 equiv., 4 mol%), and anhydrous K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.[8]
-
Solvent & Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution) via syringe. Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture and monitor its progress by TLC or LC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a persistent issue.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv., 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen (3 cycles).
-
Solvent & Reagent Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution) via syringe. Add the terminal alkyne (1.5 equiv.) followed by Diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reaction: Heat the reaction to 70 °C and monitor by TLC or LC-MS.
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
- Sonogashira Coupling - NROChemistry.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - NIH.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
- Technical Support Center: Troubleshooting Sonogashira Coupling with Purines - Benchchem.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem.
- Sonogashira troubleshooting help needed - Reddit.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchG
- What is the best procedure for Sonogashira coupling?
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. books.lucp.net [books.lucp.net]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Efficient Catalyst Selection for 5-Bromo-2-ethynylpyrimidine Reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing these valuable chemical intermediates.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding reactions with this compound.
Q1: What is the most common and efficient reaction for coupling a partner to the ethynyl group of this compound?
The Sonogashira coupling is the most widely used and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Given that this compound contains a bromo substituent on the pyrimidine ring, it is an excellent substrate for this reaction. This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[1]
Q2: I am seeing low to no yield in my Sonogashira reaction with this compound. What is the most likely cause?
Low yield in Sonogashira couplings can stem from several factors. The most common culprits are inactive catalysts, suboptimal reaction conditions (temperature, solvent, base), or impurities in the starting materials.[2] For aryl bromides like this compound, the oxidative addition step can be rate-limiting, and insufficient temperature can stall the reaction.[3]
Q3: My main side product is a dimer of my alkyne coupling partner (homocoupling). How can I prevent this?
The formation of alkyne dimers, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, especially in the presence of oxygen.[1][4] This side reaction is promoted by the copper co-catalyst.[5] To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon).[4] Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.[5][6]
Q4: Can I perform other cross-coupling reactions on the C-Br bond of this compound?
Yes, the C-Br bond on the pyrimidine ring is amenable to other palladium-catalyzed cross-coupling reactions. The most common alternatives for forming C-C bonds are the Suzuki-Miyaura coupling (using boronic acids or esters) and the Stille coupling (using organostannanes).[7][8][9] The choice of reaction depends on the desired substituent and the functional group tolerance required.
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Sonogashira Couplings
Low product yield is a frustrating but common issue. This guide provides a systematic approach to diagnosing and solving the problem.
1.1. Catalyst System Integrity
The heart of the Sonogashira coupling is the catalytic system. Its effectiveness can be compromised in several ways.
-
Is the palladium catalyst active?
-
Rationale: Pd(0) species are the active catalysts. While Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable, they must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Pd(0) sources like Pd(PPh₃)₄ are highly sensitive to air and moisture and can degrade upon improper storage.[2]
-
Recommendation: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst, ensure the reaction conditions (presence of an amine or phosphine) are suitable for its reduction to Pd(0).[1]
-
-
Is the copper co-catalyst fresh and active?
-
Rationale: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center.[1] CuI can degrade over time, especially with exposure to light and air.
-
Recommendation: Use a fresh bottle of CuI. A white to off-white or tan color is acceptable, but if it is dark green or brown, it has likely oxidized and should be replaced.[10]
-
-
Is the ligand appropriate for the reaction?
-
Rationale: The choice of phosphine ligand can significantly impact the reaction rate and yield. Electron-rich and bulky phosphine ligands can accelerate the rate-determining oxidative addition step.[11] For less reactive aryl bromides, more sophisticated ligands like dppf may be more effective than the standard PPh₃.[3]
-
Recommendation: If using a standard catalyst like PdCl₂(PPh₃)₂ with limited success, consider switching to a catalyst with a more robust ligand, such as Pd(dppf)Cl₂.[3]
-
1.2. Reaction Environment Optimization
The reaction conditions play a pivotal role in the success of the coupling.
-
Is the reaction temperature optimal?
-
Rationale: While highly reactive aryl iodides can couple at room temperature, aryl bromides often require heating to facilitate the oxidative addition step.[2] For unreactive substrates, temperatures around 100°C may be necessary.[2][3]
-
Recommendation: If your reaction is sluggish at a lower temperature, gradually increase the temperature. For reactions in lower-boiling solvents like THF, consider switching to a higher-boiling solvent like DMF or toluene and increasing the heat.
-
-
Is the solvent appropriate?
-
Rationale: The solvent must dissolve all reaction components. Common solvents include THF, DMF, and toluene.[2] However, be aware that some solvents can negatively impact the reaction. For instance, DMF has been reported to slow down certain Sonogashira reactions.[2]
-
Recommendation: If you suspect solvent issues, consider switching to an alternative. For many Sonogashira reactions, using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent can be effective.[2]
-
-
Is the base suitable and present in sufficient quantity?
-
Rationale: An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[2] Common bases include triethylamine (Et₃N) and diisopropylamine (iPr₂NH).[8] The base should be dry and used in excess.
-
Recommendation: Ensure your amine base is anhydrous. If the reaction is still not proceeding, consider using a stronger or different amine base.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low-yield Sonogashira reactions.
Guide 2: Catalyst Selection for Alternative C-C Couplings
While Sonogashira is ideal for introducing alkynyl groups, you may want to form other C-C bonds at the C5 position. Here's a guide to selecting catalysts for Suzuki and Stille couplings.
2.1. Suzuki-Miyaura Coupling
-
Principle: This reaction couples the this compound with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[12][13] It is known for its mild conditions and the environmental compatibility of its boron-containing byproducts.[14]
-
Catalyst Selection:
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[12]
-
Ligands: For aryl bromides, standard ligands like PPh₃ are often sufficient. However, for more challenging couplings, bulky, electron-rich phosphine ligands can improve catalytic activity.[14]
-
Bases: A base is required for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[8][15]
-
-
Typical Conditions:
2.2. Stille Coupling
-
Principle: The Stille reaction involves the coupling of this compound with an organotin reagent (organostannane).[9][16] It is highly versatile due to the wide range of functional groups tolerated by organostannanes.[16]
-
Catalyst Selection:
-
Key Consideration: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[9][16] Proper handling and purification methods are essential.
Catalyst System Comparison for C-C Couplings
| Reaction | Coupling Partner | Typical Pd Catalyst | Ligand | Co-catalyst/Additive | Base |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N, iPr₂NH |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Bulky Phosphines | None | K₂CO₃, K₃PO₄ |
| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | CuI, LiCl (optional) | None required |
Reaction Mechanisms Visualized
Understanding the catalytic cycles is key to troubleshooting and optimization.
Sonogashira Catalytic Cycle
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Stability of 5-Bromo-2-ethynylpyrimidine
Welcome to the technical support center for 5-Bromo-2-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block. Here, we address common challenges related to its stability in various solvents, providing in-depth, experience-driven answers and actionable protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This section tackles specific problems you might encounter during the storage, handling, and reaction of this compound, with a focus on solvent-related issues.
Issue 1: My this compound is degrading in solution. How can I prevent this?
Answer: The stability of this compound is significantly influenced by the choice of solvent due to its reactive ethynyl group and the electron-deficient nature of the pyrimidine ring. Degradation can occur through several pathways, including nucleophilic attack, polymerization, and solvent-mediated decomposition.
Causality:
-
Nucleophilic Solvents: Protic solvents like methanol and ethanol, or even polar aprotic solvents with nucleophilic character (e.g., DMSO, DMF), can react with the ethynyl group or the pyrimidine ring.[1] The electron-withdrawing nature of the pyrimidine ring makes the carbon atoms susceptible to nucleophilic attack.[2]
-
Trace Impurities: The presence of water, acids, or bases can catalyze decomposition. For instance, basic conditions can facilitate the deprotonation of the terminal alkyne, potentially leading to side reactions like Glaser coupling, a common side reaction in Sonogashira couplings.[3]
-
Light and Air Exposure: Like many alkynes, this compound can be sensitive to light and air, which can promote polymerization or oxidation.
Solutions:
-
Solvent Selection: Opt for non-polar, aprotic solvents such as toluene, hexane, or dichloromethane for storage and reactions where possible.[4] These solvents are less likely to engage in nucleophilic interactions. If a polar aprotic solvent is necessary for solubility or reaction conditions, ensure it is anhydrous and of high purity.[5]
-
Inert Atmosphere: Always handle the compound under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen and moisture.[5]
-
Storage Conditions: Store the solid compound at the recommended 2-8°C, protected from light.[6] For solutions, prepare them fresh and use them promptly. If short-term storage of a solution is unavoidable, keep it under an inert atmosphere at low temperatures.
Issue 2: I'm observing low yields in my Sonogashira coupling reaction. Could the solvent be the culprit?
Answer: Absolutely. The solvent plays a critical role in the Sonogashira coupling, affecting catalyst stability, reagent solubility, and reaction kinetics.[7] An inappropriate solvent choice can lead to low yields or complete reaction failure.
Causality:
-
Catalyst Deactivation: Some solvents can coordinate with the palladium catalyst, inhibiting its activity. For example, highly coordinating solvents like DMF have been reported to potentially displace ligands from the active palladium complex, slowing down the reaction.[7]
-
Poor Solubility: If your starting materials, catalyst, or base are not fully dissolved, the reaction will be heterogeneous and likely inefficient.
-
Side Reactions: As mentioned, certain solvents can promote side reactions. For instance, in the presence of a base, protic solvents can compete with the alkyne in the reaction with the palladium complex.
Solutions:
-
Solvent Optimization: A range of solvents has been successfully used for Sonogashira couplings, including THF, DMF, and toluene.[3][7] The optimal solvent often depends on the specific substrates. For less reactive bromides, a more polar aprotic solvent like DMF and a higher temperature might be beneficial.[3]
-
Co-solvent Systems: Using a co-solvent can sometimes improve solubility and reaction outcomes. For example, a mixture of an amine base (like triethylamine), which also acts as a solvent, with another solvent like THF is common.[3]
-
Anhydrous and Degassed Solvents: It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[5]
Issue 3: How do I choose the best solvent for dissolving this compound without causing degradation?
Answer: The ideal solvent will provide good solubility while minimizing the risk of degradation. A systematic approach to solvent selection is recommended.
Causality:
The solubility of this compound is dictated by its molecular structure, which has both polar (pyrimidine ring) and non-polar (bromo and ethynyl groups) characteristics. "Like dissolves like" is a good guiding principle.
Recommended Approach:
-
Start with Non-Polar Aprotic Solvents: Begin with solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF). These are generally good starting points that balance solubility and stability.
-
Consider Polar Aprotic Solvents for Higher Solubility: If solubility is an issue, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be used, but with caution.[8] Ensure they are anhydrous and use the solution immediately.
-
Avoid Protic Solvents for Storage: Protic solvents such as methanol, ethanol, and water should generally be avoided for storing the compound due to their potential to act as nucleophiles.[1][9]
Solubility Data Summary:
| Solvent | Type | Polarity Index | Dielectric Constant | Suitability for Storage | Notes |
| Toluene | Non-polar Aprotic | 2.4 | 2.38 | Excellent | Good choice for reactions and storage. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.08 | Good | Volatile, good for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | Good | Can form peroxides; use inhibitor-free for best results. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Fair | Use with caution, ensure it is anhydrous. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Poor | High boiling point, can be difficult to remove. Use fresh. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Poor | High boiling point and hygroscopic. Use fresh. |
| Ethanol | Polar Protic | 4.3 | 24.5 | Not Recommended | Potential for nucleophilic attack. |
| Methanol | Polar Protic | 5.1 | 32.7 | Not Recommended | Potential for nucleophilic attack. |
Polarity index and dielectric constant values are general indicators of solvent polarity.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, follow these steps:
-
Ensure all glassware is thoroughly dried.
-
Weigh the desired amount of this compound in a vial under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag).
-
Add the desired volume of anhydrous, non-polar aprotic solvent (e.g., toluene or THF) via a syringe.
-
Cap the vial tightly with a septum-lined cap and seal with paraffin film.
-
If not for immediate use, store the solution at 2-8°C, protected from light. It is highly recommended to use the solution as quickly as possible.
Q2: How can I monitor the stability of this compound in a specific solvent over time?
A2: A stability study can be performed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Experimental Protocol: Stability Monitoring by HPLC
-
Preparation: Prepare a solution of this compound of a known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the compound.
-
Storage: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A decrease in the peak area and/or the appearance of new peaks indicates degradation.
Q3: Are there any known incompatible reagents or conditions to avoid when working with this compound?
A3: Yes. Besides the solvent considerations, be mindful of the following:
-
Strong Bases: Strong bases can deprotonate the terminal alkyne, which can lead to undesired side reactions.
-
Strong Nucleophiles: Be cautious when using strong nucleophiles that could potentially displace the bromine atom or react with the ethynyl group.[1]
-
Elevated Temperatures: Prolonged exposure to high temperatures can promote decomposition. Monitor reaction temperatures closely.
-
Transition Metals: While essential for cross-coupling reactions, some transition metals can catalyze alkyne polymerization or other side reactions if not used under controlled conditions.
Q4: What are the potential degradation products of this compound in nucleophilic solvents?
A4: While specific degradation pathways in all solvents have not been exhaustively studied, potential degradation products could arise from:
-
Michael Addition: Nucleophilic addition of the solvent to the activated alkyne. For pyrimidines, the ethynyl group can act as a Michael acceptor.[13]
-
Hydrolysis: If water is present, hydrolysis of the pyrimidine ring can occur, although this is generally slow for pyrimidines themselves.[14]
-
Solvolysis: Displacement of the bromine atom by a solvent molecule, though this is less likely than reaction at the ethynyl group under neutral conditions.
Visualization of Potential Degradation Pathway
Caption: Potential Michael addition of a nucleophilic solvent to this compound.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (n.d.). ResearchGate.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (n.d.). PubMed.
- Cas 1135283-08-7,this compound. (n.d.). LookChem.
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data.
- The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (n.d.). PubMed.
- Nucleophilicity and Solvent Effects. (2023, January 22). Chemistry LibreTexts.
- Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. (2025, November 9). ResearchGate.
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). ResearchGate.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
- Nucleophile. (2023, January 22). Chemistry LibreTexts.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PubMed Central.
- Solvents for Nucleophilic Substitution Reactions. (2016, October 12). YouTube.
- Alkynyl Halo-Aza-Prins Annulative Couplings. (2023, December 1). PubMed.
- Alkynyl Halo-Aza-Prins Annulative Couplings. (2023, November 16). PubMed Central.
- Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. (2025, August 7). ResearchGate.
- Vinyl and alkynyl pyrimidines as michael acceptors: an approach to a cylindrospermopsin substructure. (n.d.). PubMed.
- The solvent stability of bromovirus allows for delivery of hydrophobic chemotherapeutic drugs. (n.d.). Materials Advances (RSC Publishing).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. books.lucp.net [books.lucp.net]
- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Vinyl and alkynyl pyrimidines as michael acceptors: an approach to a cylindrospermopsin substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-ethynylpyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-ethynylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis.
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds, leveraging the pyrimidine core as a key pharmacophore.[1] This guide will primarily focus on the most common synthetic route: a Sonogashira cross-coupling reaction followed by a deprotection step.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction to form the silyl-protected intermediate is not working. What are the most common causes of failure?
Complete failure of a Sonogashira reaction is often traced back to three critical areas: the catalyst system, the reaction conditions, or the quality of your reagents.[2]
-
Catalyst Inactivity: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst that has been stored under an inert atmosphere. The copper(I) co-catalyst (e.g., CuI) can also degrade over time; using a fresh bottle is recommended.
-
Atmosphere and Solvent Purity: Sonogashira reactions are sensitive to oxygen, which can lead to the unwanted homocoupling of the alkyne (Glaser coupling). It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2] Anhydrous solvents are also essential.
-
Reagent Purity: Impurities in your starting materials, such as the pyrimidine halide or the alkyne, can poison the catalyst. Ensure your starting materials are of high purity.
Q2: I'm observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[2] This can be triggered by:
-
High Temperatures: While some Sonogashira couplings require heat, excessive temperatures can accelerate catalyst decomposition.
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[3]
-
Impurities: As mentioned, impurities in the reagents or solvent can lead to catalyst degradation.
To prevent this, use the mildest possible reaction temperature, ensure high purity of all reagents and solvents, and consider using a more stable palladium precatalyst like PdCl₂(PPh₃)₂.
Q3: My reaction is producing a significant amount of a homocoupled alkyne byproduct. How can I minimize this?
The formation of alkyne dimers (Glaser coupling) is a common side reaction, particularly in the presence of oxygen and a copper co-catalyst.[4] To minimize this:
-
Strictly Anaerobic Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.
-
Copper-Free Conditions: In some cases, running the Sonogashira reaction without a copper co-catalyst can be beneficial in preventing homocoupling. These reactions may require specific ligands and conditions to proceed efficiently.[2]
-
Slow Addition of the Alkyne: In situations with highly inactive halides, slow addition of the alkyne can sometimes reduce its self-coupling.[5]
Q4: I'm having trouble with the deprotection of the trimethylsilyl (TMS) group. What are the common issues?
The deprotection of the TMS group is a critical final step. Common problems include:
-
Incomplete Deprotection: This can be due to insufficient deprotection reagent, short reaction times, or low temperatures. Monitor the reaction by TLC until all the starting material is consumed.
-
Product Degradation: The ethynylpyrimidine product can be sensitive to harsh basic conditions. Using a mild base like potassium carbonate in methanol is generally effective and minimizes degradation.[6]
-
Work-up Issues: Ensure proper quenching and extraction to isolate the product efficiently.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
The synthesis of this compound is typically a two-step process:
-
Sonogashira Coupling: Reaction of a suitable 2,5-dihalopyrimidine with a silyl-protected alkyne.
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.
Step 1: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine
This protocol is based on a general procedure for the Sonogashira coupling of 5-bromo-2-chloropyrimidine.[7]
Materials:
| Reagent/Solvent | Molar Eq. | Notes |
| 5-Bromo-2-chloropyrimidine | 1.0 | |
| (Trimethylsilyl)acetylene | 1.2 | |
| Pd(PPh₃)₄ | 0.05 | Tetrakis(triphenylphosphine)palladium(0) |
| CuI | 0.10 | Copper(I) iodide |
| Triethylamine (Et₃N) | 2.0 | Anhydrous |
| Dimethylformamide (DMF) | - | Anhydrous and degassed |
Procedure:
-
To a dry reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).
-
Seal the flask and flush with an inert gas (e.g., argon) for 10-15 minutes.
-
Add degassed, anhydrous DMF via syringe, followed by anhydrous triethylamine (2.0 equiv.).
-
Add (trimethylsilyl)acetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound (Deprotection)
This protocol is adapted from a standard procedure for TMS deprotection.[6]
Materials:
| Reagent/Solvent | Molar Eq. | Notes |
| 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine | 1.0 | |
| Potassium Carbonate (K₂CO₃) | 1.5 | |
| Methanol (MeOH) | - | Anhydrous |
| Dichloromethane (DCM) | - |
Procedure:
-
Dissolve the crude 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv.) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (1.5 equiv.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, filter the mixture to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography.
Data Presentation
Expected Product Characteristics:
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₆H₃BrN₂ | 183.01 g/mol |
Predicted NMR Data:
Due to the limited availability of published spectral data for the final product, the following are predicted chemical shifts based on the analysis of similar pyrimidine structures.
¹H NMR (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H | ~8.7 | s |
| Acetylenic H | ~3.2 | s |
¹³C NMR (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrimidine C-Br | ~118 |
| Pyrimidine C-H | ~160 |
| Pyrimidine C-alkyne | ~150 |
| Acetylenic C | ~80, ~78 |
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
Sources
- 1. 5-Bromopyrimidine(4595-59-9) 13C NMR [m.chemicalbook.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Synthesis of a new series of pyrimidine derivatives: exploration of anti-proliferative activity on EAT cells and molecu… [ouci.dntb.gov.ua]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling of 5-Bromo-2-ethynylpyrimidine in Sonogashira reactions
Technical Support Center: Sonogashira Coupling of 5-Bromo-2-ethynylpyrimidine
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for a specific, yet critical, challenge in synthetic chemistry: minimizing the homocoupling of this compound during Sonogashira reactions. The pyrimidine core is a vital scaffold in medicinal chemistry, and successful C-C bond formation is paramount for the synthesis of novel drug candidates.[1] This resource moves beyond standard protocols to offer a deeper understanding of the reaction mechanisms and provides actionable troubleshooting strategies based on established scientific principles.
The Core Challenge: Unwanted Homocoupling
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes.[2][3] However, a persistent and often yield-limiting side reaction is the oxidative homocoupling of the terminal alkyne, also known as Glaser coupling, which produces a symmetric 1,3-diyne byproduct.[4][5][6] In the context of this compound, this leads to the formation of an undesirable bis(pyrimidine)diyne, consuming valuable starting material and complicating purification.
The primary culprits behind this unwanted side reaction are the presence of oxygen and the copper(I) co-catalyst. Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, a key step in the Glaser coupling pathway.[7] While the copper co-catalyst is added to accelerate the desired Sonogashira coupling, it also efficiently catalyzes this homocoupling pathway.[4][8]
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation and actionable protocols.
Q1: I'm observing a significant amount of the homocoupled diyne byproduct in my reaction. What are the primary causes and immediate remedies?
A1: High levels of homocoupling are most commonly due to the presence of oxygen and the catalytic activity of the copper(I) co-catalyst. Here’s a breakdown of the causes and solutions:
-
Cause 1: Oxygen Contamination. The Sonogashira reaction is highly sensitive to oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[4][7][9]
-
Solution: Rigorous Inert Atmosphere. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). This involves:
-
Degassing Solvents: Thoroughly degas all solvents immediately before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas for an extended period.[10]
-
Inert Reaction Setup: Use Schlenk techniques or a glovebox to assemble your reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
-
-
Cause 2: Copper-Catalyzed Glaser Coupling. The copper(I) co-catalyst, while beneficial for the Sonogashira reaction, is also the primary catalyst for the Glaser homocoupling.[4][5][6]
-
Solution 1: Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[4][8] These methods often require careful optimization of the palladium catalyst, ligand, and base.
-
Solution 2: Slow Addition of the Alkyne. If a copper co-catalyst is necessary, adding the this compound slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
-
Cause 3: Catalyst and Reagent Purity.
Q2: I'm considering a copper-free Sonogashira protocol. What are the key parameters to consider for this compound?
A2: Transitioning to a copper-free system requires careful consideration of the palladium catalyst, ligand, base, and solvent. For a substrate like this compound, which contains a potentially coordinating pyrimidine ring, the choice of ligand is particularly crucial.
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are common choices.[2][12] Pd(II) precatalysts are generally more stable to air and moisture than Pd(0) sources like Pd(PPh₃)₄.
-
Ligands: The ligand stabilizes the palladium center and influences its reactivity.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling.[2] Examples include triphenylphosphine (PPh₃) and bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene).[2][13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in copper-free Sonogashira reactions.[4]
-
-
Base: A suitable base is required to deprotonate the terminal alkyne.[4]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used. Ensure they are anhydrous and used in excess.
-
Inorganic Bases: In some copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective, particularly at higher temperatures.[4][9]
-
-
Solvent: The solvent must dissolve all reaction components and can influence catalyst stability and reactivity.[14]
| Parameter | Recommendation for Copper-Free Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand | More stable precatalysts that are reduced in situ. |
| Ligand | PPh₃, dppf, or an NHC ligand | Ligand choice can significantly impact selectivity and reaction rate.[2][15] |
| Base | Et₃N, i-Pr₂NH, or Cs₂CO₃ | An appropriate base is crucial for alkyne deprotonation. |
| Solvent | Anhydrous, degassed THF, DMF, or acetonitrile | Solvent polarity can affect reaction kinetics and catalyst stability.[14] |
Q3: My reaction is sluggish or stalls completely, even with minimal homocoupling. What should I investigate?
A3: Low reactivity in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
-
Palladium Black Formation: The appearance of a black precipitate indicates decomposition of the palladium catalyst. This can be caused by impurities or an inappropriate solvent. Anecdotal evidence suggests THF may sometimes promote this.[11]
-
Solution: Use fresh, high-purity catalysts and solvents. If palladium black forms, consider switching to a more robust ligand or a different solvent.
-
-
Substrate Reactivity:
-
Aryl Halide Reactivity Order: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl.[12] While 5-bromo pyrimidine is reasonably reactive, it may require more forcing conditions than an analogous iodide.[4]
-
Solution: For aryl bromides, heating the reaction is often necessary.[13] Temperatures between 60 °C and 100 °C are common.[1][16]
-
-
Reagent Quality:
-
Copper(I) Iodide: If using a copper-catalyzed system, ensure the CuI is fresh. It can degrade over time.
-
Amine Base: As mentioned, amine bases can oxidize. Distilling the amine before use can be beneficial.[11]
-
Visualizing the Reaction Pathways
To better understand the competition between the desired Sonogashira coupling and the unwanted Glaser homocoupling, the following diagrams illustrate the catalytic cycles.
Caption: Competing Sonogashira and Glaser catalytic cycles.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a starting point and may require optimization.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (3.0 equiv.) via syringe.[1]
-
Reaction: Stir the mixture at room temperature for 3-16 hours, monitoring progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a representative example for minimizing homocoupling.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat three times.
-
Solvent and Base: Add anhydrous, degassed DMF and triethylamine (3.0 equiv.) via syringe.[16]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[16]
-
Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.
Troubleshooting Workflow
Caption: Decision workflow for minimizing homocoupling.
References
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing). Royal Society of Chemistry. [Link]
- Glaser coupling - Grokipedia. Grokipedia. [Link]
- Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne | The Journal of Physical Chemistry C - ACS Publications.
- Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Royal Society of Chemistry. [Link]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications.
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. SCIRP. [Link]
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. Reddit. [Link]
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. books.lucp.net [books.lucp.net]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
optimizing reaction temperature for 5-Bromo-2-ethynylpyrimidine click chemistry
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for a promising, yet sensitive substrate: 5-Bromo-2-ethynylpyrimidine. As Senior Application Scientists, we synthesize our field experience with established chemical principles to guide you through the nuances of temperature optimization and troubleshooting for this specific reaction.
Technical Overview: The Challenge of this compound
This compound is a valuable building block, incorporating a reactive alkyne for click ligation and a bromine handle for subsequent cross-coupling reactions. However, the C-Br bond on the electron-deficient pyrimidine ring presents a specific challenge: a susceptibility to debromination under certain reaction conditions. The central task is to find the "sweet spot"—a reaction temperature that ensures a high rate of triazole formation without promoting unwanted side reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful, exothermic reaction that dramatically accelerates the formation of 1,4-disubstituted 1,2,3-triazoles compared to the uncatalyzed thermal process.[1][2] While the uncatalyzed Huisgen cycloaddition requires prolonged heating at high temperatures (often approaching 100°C) and yields mixtures of regioisomers, the copper-catalyzed variant can often proceed efficiently at room temperature.[2][3] The key is the in situ generation of the active Cu(I) catalyst, typically from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate.[4]
This guide will walk you through optimizing the temperature and other critical parameters to ensure a high-yield, clean reaction with your brominated substrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for a CuAAC reaction with this compound?
A: For most applications involving this compound, we recommend starting at room temperature (20-25°C) . The CuAAC reaction is remarkably efficient and often does not require heating.[2] Elevated temperatures are the primary risk factor for debromination of the pyrimidine ring. Only if the reaction is sluggish or fails to proceed should you consider a modest increase in temperature.
Q2: My reaction is very slow at room temperature. Can I heat it?
A: Yes, but with caution. If you observe a slow reaction rate, which can be due to sterically hindered substrates or dilute conditions, a gradual increase in temperature is a valid strategy.[5] We recommend the following approach:
-
Ensure your catalyst system is optimal (see Q4).
-
Increase the temperature incrementally to 35-40°C and monitor the reaction closely for both product formation and the appearance of a debrominated side product via LC-MS.
-
If necessary, you can further increase to 50-60°C, but the risk of debromination increases significantly at these temperatures.[6] Microwave heating can also be an effective way to reduce reaction times, but requires careful optimization of temperature and power to avoid side reactions.[1]
Q3: I'm observing a significant amount of a byproduct with a mass of 79/81 Da less than my expected product. What is it and how do I stop it?
A: This is the classic signature of debromination . The C-Br bond on your pyrimidine ring is being reductively cleaved. This is often exacerbated by elevated temperatures and/or an inappropriate copper-to-ligand ratio.
To prevent debromination:
-
Lower the Reaction Temperature: This is the most critical factor. Revert to room temperature if possible.
-
Use a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA are essential.[1][7] They stabilize the Cu(I) oxidation state, accelerate the desired cycloaddition, and can help suppress side reactions by preventing unwanted redox chemistry.[1][4] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[4][8]
-
Degas Your Solvents: Oxygen can oxidize Cu(I) to Cu(II), which can disrupt the catalytic cycle and potentially participate in side reactions.[3] Purging your solvent with nitrogen or argon before adding the catalyst system is good practice.
Q4: Does my choice of solvent affect the optimal reaction temperature?
A: Absolutely. The choice of solvent impacts reactant solubility and the overall rate of the reaction.
-
Aqueous/Alcoholic Mixtures: Solvents like t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O are common and highly effective for CuAAC, often accelerating the reaction and allowing it to proceed efficiently at room temperature.[4][9]
-
Organic Solvents: In purely organic solvents like THF, Toluene, or DCM, the reaction may be slower, potentially requiring gentle warming. If you need to heat the reaction, a higher-boiling solvent like DMF or DMSO would be more suitable than, for example, DCM.
Q5: Should I add the reagents in a specific order to optimize the reaction?
A: Yes, the order of addition is crucial for protecting the catalyst. A recommended procedure is to first mix the Cu(II) salt (e.g., CuSO₄) with the stabilizing ligand.[5] Add this pre-mixed solution to the mixture of your azide and this compound in the solvent. The final step should be the addition of the reducing agent (e.g., sodium ascorbate) to initiate the reaction by generating the active Cu(I) catalyst.[5] This sequence prevents the premature reduction of copper in the absence of the stabilizing ligand and substrates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Oxidation: Oxygen in the system has deactivated the Cu(I) catalyst.[3] | • Degas solvents thoroughly before use.• Use a slight excess of sodium ascorbate (5-10 mol%).[4]• Ensure a proper ligand-to-copper ratio (e.g., 5:1) to protect the Cu(I) state.[4] |
| 2. Low Reaction Temperature: Steric hindrance or low reactant concentration is making the reaction too slow at RT.[5] | • Increase temperature incrementally to 35-40°C and monitor via LC-MS.• Increase the concentration of the limiting reagent. | |
| 3. Catalyst Poisoning: Impurities in reagents or starting materials (e.g., thiols) are binding to the copper.[1] | • Use high-purity reagents and solvents.• Purify starting materials if necessary. | |
| Significant Debromination | 1. Temperature Too High: Excessive heat is promoting the reductive cleavage of the C-Br bond. | • Immediately reduce the reaction temperature to room temperature or below (e.g., using an ice bath). |
| 2. Unstabilized Copper: The Cu(I) catalyst is participating in unwanted redox pathways. | • Add or increase the concentration of a stabilizing ligand like TBTA or THPTA.[7][10] | |
| Multiple Unidentified Side Products | 1. Alkyne Homocoupling (Glasner Coupling): Formation of a di-yne byproduct. | • This is also caused by oxygen and insufficient stabilization of Cu(I).• Ensure the system is deoxygenated and use a stabilizing ligand. |
| 2. Substrate Degradation: this compound may be unstable under the specific conditions. | • Re-evaluate solvent and base compatibility (if a base is used).• Ensure the pH is within a tolerable range (typically 4-12 for CuAAC).[2] | |
| Reaction Stalls Before Completion | 1. Insufficient Reductant: The sodium ascorbate has been consumed by dissolved oxygen over time.[5] | • Add a second aliquot of sodium ascorbate solution to the reaction mixture. |
| 2. Substrate Sequestration: One of the reactants or the product is strongly chelating the copper catalyst, removing it from the cycle.[11] | • Increase the catalyst and ligand loading (e.g., from 1-5 mol% to 5-10 mol%). |
Experimental Protocols & Visualizations
Protocol: General Procedure for CuAAC with this compound
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
This compound (1.0 equiv)
-
Azide coupling partner (1.0-1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (2-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, or DMF)
-
Nitrogen or Argon source
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the azide partner (1.1 equiv) in the chosen solvent system.
-
Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in deoxygenated water.
-
In another vial, dissolve CuSO₄·5H₂O (1-5 mol%) and TBTA (2-10 mol%) in your reaction solvent (e.g., DMF or DMSO).
-
To the stirring solution of alkyne and azide, add the CuSO₄/TBTA solution via syringe.
-
Initiate the reaction by adding the sodium ascorbate solution dropwise.
-
Stir the reaction at room temperature (20-25°C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. Check for the disappearance of starting materials, the appearance of the desired product, and the potential debrominated product.[4]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography.
Diagrams: Workflows and Mechanisms
Caption: Workflow for optimizing reaction temperature.
Caption: Decision tree for troubleshooting low reaction yield.
References
- V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless, Angew. Chem. Int. Ed., 2002, 41, 2596-2599.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Finn, M. G., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1231–1233.
- Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide−Alkyne Cycloaddition. Chemical reviews, 108(8), 2952–3015.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC): an update. Chemical Society reviews, 39(4), 1302–1315.
- BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers. BenchChem.
- Chemcasts. (n.d.). 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine Properties vs Temperature.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
- Jatczak, M., & Ciekawy, J. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Molecules, 20(8), 13815–13835.
- Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition.
- Seela, F., & Budow, S. (2010). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein journal of organic chemistry, 6, 93.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- Li, H., Wang, J., Sun, J., & Tang, B. Z. (2012). Metal-free click polymerization of propiolates and azides: Facile synthesis of functional poly(aroxycarbonyltriazole)s. Polymer, 53(15), 3187-3194.
- Seela, F., & Budow, S. (2010). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein journal of organic chemistry, 6, 93.
- Chemcasts. (n.d.). Thermophysical Properties of 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine.
- McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemical Society reviews, 43(21), 7221–7236.
- Zheng, Q., et al. (2018). Optimization of the click reaction conditions.
- Wikipedia. (n.d.). Click chemistry.
- Gomaa, A. M., et al. (2020). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Scientific Reports, 10(1), 1-15.
- ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?.
- Salic, A., & Mitchison, T. J. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry.
- Chemie Brunschwig. (n.d.). Click chemistry reagents.
- Islam, R. U., Taher, A., Choudhary, M., Witcomb, M. J., & Mallick, K. (2014). Polymer supported Cu(I) catalyst for ‘click reaction’ in aqueous media. Dalton Transactions, 43(12), 4695-4702.
- ResearchGate. (2025). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging.
- Ivanova, G., & Gadjeva, V. (2000). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. Die Pharmazie, 55(8), 603–606.
- Neef, A. B., & Luedtke, N. W. (2011). Cell Proliferation Method: Click Chemistry Based on BrdU Coupling for Multiplex Antibody Staining. Cytometry Part A, 79(12), 979–986.
- Horváth, A., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2838-2846.
- PubMed. (n.d.). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies.
- PubChem. (n.d.). 5-Bromo-2-ethylpyridine.
- Semantic Scholar. (n.d.). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with catalyst poisoning in 5-Bromo-2-ethynylpyrimidine reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to diagnosing and resolving issues of catalyst poisoning in reactions involving 5-Bromo-2-ethynylpyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to empower you to overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the Sonogashira coupling of this compound.
Q1: My Sonogashira reaction has stalled, or the yield is very low. What is the most likely cause?
A1: Low conversion is often a primary symptom of catalyst poisoning or deactivation.[1] The most common culprits include impurities in your starting materials or solvents (especially sulfur or nitrogen compounds), exposure to atmospheric oxygen which degrades the active Pd(0) catalyst and phosphine ligands, or suboptimal reaction conditions such as temperature.[2] The pyrimidine nitrogen atoms themselves can also coordinate to the palladium center, inhibiting catalytic activity.
Q2: The reaction mixture has turned black. What does this signify and is the reaction salvageable?
A2: The formation of a black precipitate is typically palladium black, which is finely divided, agglomerated palladium metal. This indicates that the active Pd(0) catalyst has lost its stabilizing ligands and precipitated out of solution, rendering it inactive. This can be caused by phosphine ligand oxidation or degradation.[3][4] Once significant palladium black has formed, the reaction has likely stopped, and salvaging it is difficult without adding a fresh, active catalyst.
Q3: I'm observing a significant amount of a homocoupled alkyne byproduct (a di-yne). How can I prevent this?
A3: This side product arises from the Glaser-Hay coupling of your 2-ethynylpyrimidine, a reaction often promoted by the copper(I) co-catalyst in the presence of oxygen.[5] To minimize this, you can switch to a copper-free Sonogashira protocol.[6] If copper is necessary, ensuring strictly anaerobic (oxygen-free) conditions is critical. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen.
Q4: Can the choice of phosphine ligand impact catalyst poisoning?
A4: Absolutely. The phosphine ligand is critical for stabilizing the palladium center.[7] Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald-type ligands like XPhos) can enhance catalyst stability and longevity.[4][8] They form more stable complexes with palladium, making them less susceptible to dissociation and subsequent precipitation. They can also accelerate the desired cross-coupling steps, outcompeting deactivation pathways.
Q5: Are there alternatives to palladium-phosphine catalysts for this reaction?
A5: Yes, N-Heterocyclic Carbene (NHC) palladium complexes are an excellent alternative.[9] They often exhibit higher stability and resistance to poisoning compared to some phosphine-based systems. Additionally, supported or heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C) or other solid supports, can be used.[10][11] These are often easier to recover and can sometimes be regenerated, though they may have different activity profiles.[12]
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems, explaining the chemical reasoning behind each step.
Issue 1: Low to No Product Conversion
Your reaction shows minimal consumption of starting materials after a reasonable time.
Causality Analysis: This issue points to an inactive or poisoned catalytic system. The active Pd(0) species required for oxidative addition is either not being formed efficiently from the Pd(II) precatalyst or is being consumed by side reactions.[13]
Diagnostic Workflow:
Caption: A logical workflow for troubleshooting low reaction conversion.
Solutions & Scientific Rationale:
-
Reagent and Solvent Purity:
-
Problem: Trace impurities like water, oxygen, or other coordinating species (amines, sulfur compounds) can poison palladium catalysts.[2]
-
Solution: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure starting materials are of high purity. If impurities are suspected, consider passing solvents through a column of activated alumina.
-
-
Strictly Anaerobic Conditions:
-
Problem: The active catalyst, Pd(0), is readily oxidized to inactive Pd(II) by oxygen. Oxygen also promotes the oxidation of phosphine ligands to phosphine oxides, which are poor ligands and lead to the formation of palladium black.[3]
-
Solution: Employ robust techniques to exclude air. Use Schlenk lines or a glovebox. Degas solvents and solutions using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon is preferred over nitrogen) for at least 30 minutes.
-
-
Ligand Choice and Ratio:
-
Problem: The pyrimidine nitrogens can compete with phosphine ligands for coordination to the palladium center, forming inactive complexes.[14] Weakly binding ligands can dissociate, leading to catalyst agglomeration.
-
Solution: Use bulky, electron-rich ligands that bind strongly to palladium, such as t-Bu3P, XPhos, or SPhos.[4][8] These ligands can also accelerate the rate-limiting oxidative addition step, helping the desired reaction outcompete deactivation pathways. Increasing the ligand-to-palladium ratio can also help maintain a saturated, stable coordination sphere around the metal.
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The reaction mixture, initially a clear solution, develops a black or dark brown precipitate.
Causality Analysis: This is a classic sign of catalyst decomposition where the ligated, soluble Pd(0) complex degrades, causing the palladium atoms to agglomerate into insoluble, inactive metallic nanoparticles (palladium black).[4][15]
Diagnostic Workflow:
Caption: Troubleshooting pathway for catalyst decomposition.
Solutions & Scientific Rationale:
-
Enhance Ligand Stability:
-
Problem: Simple phosphines like triphenylphosphine (PPh₃) can be prone to oxidation or thermal degradation.
-
Solution: Switch to more robust ligands. Bidentate phosphine ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) provide a chelating effect that enhances stability.[7] As mentioned, bulky monodentate ligands are also highly effective.
-
-
Control Reaction Temperature:
-
Problem: High temperatures can accelerate ligand dissociation and other decomposition pathways.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Sometimes, a slightly longer reaction time at a lower temperature gives a much cleaner reaction and a higher final yield.
-
-
Use a Pre-formed Catalyst:
-
Problem: The in-situ reduction of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) to the active Pd(0) species can be inefficient and generate side products that promote decomposition.[13][16]
-
Solution: Use a well-defined, pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the active species is present from the start and can avoid complications from the reduction step.
-
Preventative Measures & Experimental Protocols
Proactive measures are the most effective strategy for avoiding catalyst poisoning.
Table 1: Key Parameters for Preventing Catalyst Poisoning
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous, HPLC-grade or higher. Purify by distillation and degas thoroughly via freeze-pump-thaw or >30 min argon sparging. | Removes water and dissolved oxygen, which are known catalyst poisons.[2] |
| Reagents | Use high-purity starting materials. Recrystallize if necessary. Store under inert gas. | Prevents introduction of coordinating impurities (e.g., sulfur, excess amines) that compete for active sites.[17] |
| Atmosphere | Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Use Schlenk techniques or a glovebox. | Excludes atmospheric oxygen, preventing oxidation of the Pd(0) catalyst and phosphine ligands.[3] |
| Catalyst System | Select robust, bulky, electron-rich phosphine or NHC ligands. Use a Pd(0) precatalyst when possible. | Enhances catalyst stability, reduces ligand dissociation, and can accelerate the productive catalytic cycle over deactivation pathways.[4][7] |
| Copper Co-catalyst | Use copper-free conditions where possible. If required, use minimal amounts (1-5 mol%) and ensure strict exclusion of oxygen. | Minimizes the Glaser-Hay homocoupling side reaction, which consumes the alkyne and can generate polymeric inhibitors.[5][6] |
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize common side reactions and enhance catalyst stability.
Materials:
-
This compound (1.0 equiv.)
-
Coupling partner (terminal alkyne, 1.1-1.2 equiv.)
-
Palladium catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4.5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.2 equiv.)
-
Solvent: Anhydrous, degassed ethanol or acetonitrile (MeCN)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst, ligand, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add the this compound and the degassed solvent via cannula or syringe.
-
Stirring: Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Final Addition: Add the terminal alkyne coupling partner via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[18]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the base and any precipitated palladium. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Catalyst Regeneration (for Supported Catalysts)
While homogeneous catalysts are difficult to regenerate, solid-supported catalysts can sometimes be cleaned.
Procedure for regenerating a supported Pd catalyst (e.g., Pd on a polymer resin):
-
Isolation: After the reaction, filter the supported catalyst from the reaction mixture.
-
Washing: Wash the catalyst sequentially with the reaction solvent, then a solvent in which byproducts are soluble (e.g., dichloromethane), and finally a low-boiling-point solvent like diethyl ether to facilitate drying.
-
Drying: Dry the catalyst thoroughly under high vacuum for several hours.
-
Regeneration (Optional Photo-treatment): For certain supports like TiO₂, a photo-treatment using a radical initiator and UV light has been shown to restore catalyst performance.[10]
-
Storage: Store the dried, regenerated catalyst under an inert atmosphere to prevent re-oxidation before its next use.
Note: The effectiveness of regeneration is highly dependent on the nature of the poison and the support material. Irreversible poisoning by strong poisons like sulfur may not be remediable by simple washing.[19]
References
- Alcaide, B., Almendros, P., & Luna, A. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts.
- Li, P., Wang, L., & Li, H. (2005). Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction. Tetrahedron.
- Cravotto, G., et al. (2017). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
- Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv.
- Alcaide, B., Almendros, P., & Luna, A. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Gensch, T., et al. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Shilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
- Magano, J., & Monfette, S. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society.
- Unknown. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis. Unknown Source.
- van der Wiel, E. N., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing.
- Chemistry For Everyone. (2023). How Can You Prevent Catalyst Poisoning? YouTube.
- Unknown. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group Research.
- Bosch, E. (2025). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. PMC - NIH.
- van der Wiel, E. N., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ResearchGate.
- Unknown. (n.d.). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. ResearchGate.
- Ali, S., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Poisoning in Hydrogenation Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. gessnergroup.com [gessnergroup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction [organic-chemistry.org]
- 19. youtube.com [youtube.com]
Technical Support Center: HPLC Purification of Polar Pyrimidine Derivatives
Welcome to the Technical Support Center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-tricky compounds. Here, we move beyond simple protocols to explain the underlying principles of separation, enabling you to troubleshoot effectively and develop robust, reliable purification methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of polar pyrimidine derivatives.
Q1: Why are polar pyrimidine derivatives so challenging to purify using standard Reversed-Phase HPLC?
A1: The primary difficulty lies in their high polarity.[1] Standard Reversed-Phase (RP) chromatography utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. Highly polar compounds, such as many pyrimidine derivatives, have a low affinity for the nonpolar stationary phase and a high affinity for the polar mobile phase.[2] This results in minimal interaction and, consequently, poor retention, with the compound often eluting at or near the column's void volume, leading to inadequate separation from other polar impurities.[3]
Q2: What are the primary HPLC modes suitable for purifying these compounds?
A2: While standard RP-HPLC is challenging, several other modes are highly effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method, HILIC uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of a less polar organic solvent (e.g., >80% acetonitrile).[1][2] This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to excellent retention and separation.[3][4]
-
Reversed-Phase Chromatography with Specialized Columns: Modern RP columns with polar-embedded or polar-endcapped functionalities are designed to be compatible with highly aqueous mobile phases (even 100% aqueous) without phase collapse.[2][5] These modifications provide alternative selectivities and enhanced retention for polar molecules.
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that are ionizable.[1] Separation is based on the net charge of the molecule, offering a completely different selectivity mechanism compared to RP or HILIC.
-
Mixed-Mode Chromatography: These columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the separation of complex mixtures of polar compounds.
Q3: When should I choose HILIC over a modified Reversed-Phase approach?
A3: The choice depends on the specific properties of your pyrimidine derivative and the sample matrix.
| Consideration | Favoring HILIC | Favoring Modified Reversed-Phase |
| Analyte Polarity | Very high polarity, elutes in void volume on C18. | Moderately polar, some retention on C18. |
| Solubility | Good solubility in high organic solvents (e.g., >80% ACN). | Good solubility in highly aqueous mobile phases. |
| Detection Method | Ideal for MS detection due to high organic mobile phase enhancing ESI efficiency.[5] | Flexible, well-suited for UV detection with a wide range of non-volatile buffers.[6] |
| Sample Solvent | Sample should be dissolved in a high organic solvent to avoid peak distortion.[4][7] | More forgiving of aqueous sample diluents. |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification runs.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
-
Symptom: Your pyrimidine derivative elutes at the solvent front (t₀).
-
Cause & Solution:
-
Mobile Phase is Too Strong: Your analyte is too soluble in the mobile phase.
-
Analyte is Ionized: Many pyrimidine derivatives have acidic or basic functional groups. In their ionized state, they are more polar and less retained on an RP column.
-
Insufficient Hydrophobicity: The molecule is simply too polar for conventional C18 phases.
-
Action 1 (Ion-Pairing): Introduce an ion-pairing reagent into the mobile phase.[12] For basic pyrimidines (positively charged at low pH), an alkyl sulfonate (e.g., hexane- or octanesulfonic acid) can be used.[13] The reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention.[13]
-
Action 2 (Switch Modes): This is a strong indicator that you should switch to a more suitable chromatography mode, such as HILIC.[1][3]
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) in HILIC
-
Symptom: Peaks are asymmetric or split, compromising resolution and accurate fraction collection.
-
Cause & Solution:
-
Improper Column Equilibration: The water layer on the HILIC stationary phase is crucial for retention and takes time to form.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase will cause severe peak distortion.[4][6][7]
-
Inappropriate Buffer Concentration: Buffer salts are critical in HILIC to control secondary ionic interactions and maintain a consistent pH.
-
Co-eluting Impurity: What appears to be a distorted peak might be two unresolved compounds.[1][15]
-
Action: Adjust the gradient slope or mobile phase composition to try and resolve the two components.
-
-
Issue 3: Low Recovery After Purification
-
Symptom: The amount of purified compound is significantly less than expected.
-
Cause & Solution:
-
Compound Adsorption: Highly polar compounds can sometimes interact with active sites on the column packing material or even stainless steel components of the HPLC system.[4]
-
Action: Consider using a column with a more inert packing material. For ionizable compounds, adjusting the mobile phase pH or adding a competing agent can help reduce secondary interactions.
-
-
Poor Solubility in Collected Fractions: If using a gradient, the mobile phase composition changes over time. Your compound may be soluble in the mobile phase at the point of elution but precipitate in the collection tube as it cools or if the solvent evaporates.
-
Action: Observe the collected fractions for any signs of precipitation. If this is suspected, try adding a small amount of a strong solvent (like DMSO) to the collection tubes before the run.
-
-
Compound Instability: The pH of the mobile phase may be causing degradation of your pyrimidine derivative.
-
Action: Assess the stability of your compound at the pH used for purification. If necessary, choose a different pH or buffer system.
-
-
Part 3: Method Development and Protocols
This section provides a structured approach to developing a purification method from scratch.
Workflow for Method Development
The following diagram outlines a logical workflow for selecting and optimizing an HPLC method for polar pyrimidine derivatives.
Caption: Decision workflow for HPLC method development.
HILIC Retention Mechanism
Understanding how HILIC works is key to troubleshooting. The diagram below illustrates the partitioning mechanism.
Caption: HILIC retention is based on analyte partitioning.
Protocol 1: Generic HILIC Screening Method
This protocol provides a starting point for evaluating HILIC for your compound.
-
Column Selection:
-
Choose a HILIC column (e.g., Amide, Silica, or a zwitterionic phase). A good starting dimension is 4.6 x 100 mm, 2.7 µm.
-
-
Mobile Phase Preparation: [1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: [1]
-
Dissolve the crude pyrimidine derivative in a solvent containing at least 75% acetonitrile. If solubility is an issue, use a minimum amount of water or DMSO and dilute with acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2-5 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or λmax of your compound).
-
Gradient:
-
0.0 min: 95% B
-
10.0 min: 50% B
-
11.0 min: 95% B
-
15.0 min: 95% B (Re-equilibration)
-
-
-
Evaluation:
-
Assess the retention time, peak shape, and resolution from impurities. If retention is achieved, optimize the gradient to improve separation. If peaks are broad or tailing, refer to the troubleshooting guide.
-
References
- Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS. [Link]
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Reverse-Phase Liquid Chromatography vs.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]
- How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
- How do I increase retention time for a polar compound on a liquid chromatography (LC) column?.
- Retaining Polar Compounds. LCGC Europe. [Link]
- A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?.
- Why HILIC is what your polar compounds need for purific
- Ion Pairing Reagents For Hplc. Loba Chemie. [Link]
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- Ion Pairing — Blessing or Curse?.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- The Importance of Mobile Phase pH in Chromatographic Separ
- Guidelines for Shodex Column Selection : Nucleic Acids. Shodex. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
- Back to Basics: The Role of pH in Retention and Selectivity.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Nucleobases analyzed by HPLC. MicroSolv. [Link]
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- HPLC Columns. Chromtech. [Link]
- Nucleobases and Nucleosides (1) (DE-613). Shodex HPLC Columns and Standards. [Link]
- HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- LABTips: Preparative HPLC for Purific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 8. support.waters.com [support.waters.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Ion Pairing Reagents For Hplc [lobachemie.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
preventing decomposition of 5-Bromo-2-ethynylpyrimidine during storage
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Bromo-2-ethynylpyrimidine to prevent its decomposition. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a reactive terminal alkyne and a brominated pyrimidine ring, renders it susceptible to degradation under suboptimal storage conditions. This document provides a detailed overview of the potential decomposition pathways, recommended storage protocols, and troubleshooting strategies to ensure the long-term stability and integrity of this compound. The information herein is synthesized from established principles of organic chemistry and best practices for handling air-sensitive and reactive small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: Decomposition of this compound can manifest in several ways:
-
Visual Changes: A noticeable change in the color of the solid material, from its typical off-white or pale yellow to brown or black, can indicate the formation of polymeric or other colored degradation products.
-
Altered Solubility: You may observe decreased solubility in organic solvents where it was previously fully soluble. This can be due to the formation of higher molecular weight oligomers or polymers.
-
Inconsistent Experimental Results: The most critical indicator is often variability in experimental outcomes. If you observe lower yields, unexpected side products, or complete reaction failure in established protocols, the integrity of your starting material should be questioned.
-
Analytical Discrepancies: A broadened or new set of peaks in NMR spectra, or additional spots on a TLC plate compared to a fresh sample, are clear indicators of impurity presence. A stability-indicating HPLC method would show a decrease in the main peak area and the emergence of new peaks corresponding to degradants.
Q2: What are the main chemical pathways through which this compound can decompose?
A2: Based on the structure, the most probable decomposition pathways are:
-
Polymerization of the Ethynyl Group: Terminal alkynes, especially on electron-deficient heterocyclic systems, can be prone to polymerization. This can be initiated by heat, light, or trace metal impurities, leading to a complex mixture of oligomers and polymers. Ethynyl-substituted aromatic compounds are known to undergo thermal polymerization at temperatures above 150°C[1].
-
Hydration of the Ethynyl Group: The ethynyl group is susceptible to hydration, particularly under acidic conditions or in the presence of certain metal catalysts, which would convert it to a methyl ketone derivative. The electron-withdrawing nature of the pyrimidine ring can make the alkyne more susceptible to nucleophilic attack[2].
-
Oxidative Degradation: While the pyrimidine ring itself is relatively stable, the ethynyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light.
-
Debromination: Although the C-Br bond on the pyrimidine ring is generally stable, reductive debromination can occur in the presence of reducing agents or certain catalysts[3]. This is less likely under standard storage conditions but can be a concern if the compound is stored with other reactive chemicals.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. Lower temperatures slow down the rate of potential degradation reactions, including polymerization.
-
Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen. This is crucial to protect the compound from atmospheric moisture and oxygen. Specialized packaging like Sure/Seal™ bottles are ideal for this purpose[4][5].
-
Light: Protect from light by storing in an amber vial or in a light-proof secondary container. UV light can provide the energy to initiate polymerization or other degradation pathways.
-
Moisture: The compound should be kept scrupulously dry. Ensure it is stored in a tightly sealed container, preferably in a desiccator, to prevent hydration of the ethynyl group.
Q4: Can I use an antioxidant to stabilize this compound?
A4: While antioxidants are used to stabilize many organic compounds, their use with this compound should be approached with caution. Common phenolic antioxidants like BHT (butylated hydroxytoluene) could potentially react with this specific molecule under certain conditions. If you suspect oxidative degradation is a major issue, it is better to rely on stringent inert atmosphere techniques. The use of any stabilizer would need to be thoroughly validated to ensure it doesn't interfere with downstream applications.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the stability of this compound in your experiments.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| Low or no yield in a reaction where this compound is a starting material. | The compound has likely degraded, primarily through polymerization or hydration of the ethynyl group. | 1. Purity Check: Before use, run a quick purity check via TLC or ¹H NMR. Compare the results to the certificate of analysis or a spectrum from a fresh, reliable sample. 2. Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of the compound. 3. Proper Handling: When dispensing the reagent, use proper air-sensitive techniques. Flush the bottle with argon or dry nitrogen, use a dry syringe, and seal the bottle promptly after use[4]. |
| Formation of insoluble, dark-colored material in the reaction flask. | This is a strong indication of polymerization of the ethynyl group. | 1. Review Storage: Immediately check the storage conditions of your material. Has it been exposed to heat, light, or air? 2. Purify if Possible: For small amounts of degradation, it may be possible to purify the compound by flash chromatography, though this can be challenging with baseline polymerization. 3. Discard if Heavily Degraded: If the material is significantly discolored and largely insoluble, it is best to discard it and procure a fresh batch to ensure reproducible results. |
| Appearance of a new peak in the ¹H NMR spectrum around 2.5 ppm (singlet, 3H). | This is indicative of the hydration of the ethynyl group to form the corresponding methyl ketone. | 1. Exclude Moisture: This degradation is caused by water. Ensure all solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere. Glassware should be oven-dried before use[5]. 2. Check Storage: Verify that the compound's container is properly sealed and stored in a desiccator to prevent moisture ingress during storage. |
| Mass spectrometry of the product mixture shows a mass corresponding to the loss of bromine. | Reductive debromination may have occurred. | 1. Evaluate Reagents: Check if any reagents in your reaction mixture could act as a reducing agent (e.g., certain phosphines, hydrides, or catalytic hydrogenation conditions not intended for this purpose). 2. Storage Contamination: Ensure the compound has not been stored in proximity to or in a container contaminated with reducing agents. |
Visualizing Decomposition Pathways and Prevention
The following diagrams illustrate the likely degradation pathways and the recommended workflow for handling and storage to maintain the integrity of this compound.
Caption: Potential decomposition pathways for this compound.
Sources
- 1. US6121495A - Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis and Functionalization of 5-Bromo-2-Substituted Pyrimidines
Welcome to the technical support center for the synthesis of 5-bromo-2-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent functionalization of this critical class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Introduction to the Challenges
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 5-bromo-2-substituted pyrimidines are versatile intermediates for creating diverse molecular libraries.[1][2] However, their synthesis is not without its challenges. The electron-deficient nature of the pyrimidine ring makes direct electrophilic substitution, such as bromination, more difficult than with electron-rich aromatic systems.[3] Subsequent functionalization at the C-2 and C-5 positions often requires careful optimization to achieve desired regioselectivity and yields.
This guide is structured to address these challenges head-on, providing practical, experience-driven advice to streamline your synthetic workflows.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and offering concrete solutions.
Scenario 1: Direct Bromination of a 2-Substituted Pyrimidine
Problem: "I am attempting to brominate my 2-substituted pyrimidine at the 5-position using N-Bromosuccinimide (NBS), but I am observing low conversion and the formation of multiple unidentified byproducts."
Potential Causes and Solutions:
-
Insufficient Ring Activation: The pyrimidine ring is electron-deficient, making electrophilic bromination challenging.[3] The substituent at the C-2 position significantly influences the ring's reactivity. Electron-donating groups (EDGs) like amino or alkoxy groups will facilitate the reaction, while electron-withdrawing groups (EWGs) will hinder it.
-
Expert Insight: If your C-2 substituent is strongly deactivating, harsher conditions may be necessary. However, this often leads to side reactions. A milder approach is often more effective. Consider using a Lewis acid or a protic acid to enhance the electrophilicity of the brominating agent.[3]
-
-
Inappropriate Brominating Agent: While NBS is a common choice due to its ease of handling, molecular bromine (Br₂) can be more effective for less reactive substrates, albeit with more challenging handling requirements.[3] 1,3-dibromo-5,5-dimethylhydantoin (DBH) is another alternative that can offer enhanced reactivity, sometimes in the presence of an acid catalyst.[4]
-
Solvent Effects: The choice of solvent can dramatically impact the reaction outcome.
Troubleshooting Workflow: Low Yield in Bromination
Caption: Standard workflow for lithium-halogen exchange on 5-bromopyrimidines.
Q3: My purification is difficult due to residual palladium catalyst. How can I remove it?
A3: Residual palladium can often be removed by washing the organic solution with an aqueous solution of a thiol-containing reagent, such as sodium thioglycolate or cysteine, which can chelate the palladium. Alternatively, filtering the crude product through a pad of silica gel with a suitable solvent can be effective. Specialized scavengers are also commercially available.
Q4: Is it possible to synthesize 5-bromo-2-substituted pyrimidines in a single step?
A4: Yes, certain methods allow for a one-step synthesis. For example, reacting 2-bromomalonaldehyde with an appropriate amidine compound can directly yield the 5-bromo-2-substituted pyrimidine ring. [6]This approach can be advantageous as it avoids the need for a separate bromination step on a pre-formed pyrimidine ring.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.). [1]2. Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio). [7]4. Reaction: Heat the mixture to 85-95 °C and stir for the required time (monitor by TLC or LC-MS). [7]5. Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. [1]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [1]
Protocol 2: Direct Bromination of 2-Aminopyrimidine
-
Reaction Setup: Dissolve 2-aminopyrimidine (1.0 equiv.) in acetonitrile in a flask protected from light. [5]2. Reagent Addition: Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.05-1.1 equiv.) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature overnight in the dark. [5]4. Workup: Remove the solvent under reduced pressure. Wash the resulting solid with water.
-
Purification: Filter the solid, wash with a small amount of cold water, and dry under vacuum to obtain 2-amino-5-bromopyrimidine. [5]
References
- CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Lakshman, M. K., & Kumar, S. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4876–4902. [Link]
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]
- Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1338–1341. [Link]
- Science of Synthesis. (n.d.). Houben-Weyl Methods of Molecular Transformations Vol. 16, 1st Edition. Thieme. [Link]
- Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ChemistrySelect, 3(1), 1-17. [Link]
- Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
- Kamal, A., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. [Link]
- Wikipedia. (n.d.).
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2024). RSC Advances, 14(34), 24965-25000. [Link]
- Lakshman, M. K., & Kumar, S. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4876–4902. [Link]
- Fiasella, A., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(12), 2219. [Link]
- Chemistry LibreTexts. (2023).
- Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 17, 188-196. [Link]
- Magano, J. (2014). The Lithium–Halogen Exchange Reaction in Process Chemistry. Organic Process Research & Development, 18(7), 741-766. [Link]
- Bryce, M. R., et al. (1970). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 383-387. [Link]
- Kumar, S., et al. (2020). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Journal of Receptors and Signal Transduction, 40(5), 456-470. [Link]
- CN114591250A. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Khan, S. A., & Imran, M. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 8(6), 1159-1164. [Link]
- Kumar, R., et al. (2007). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 48(43), 7623-7626. [Link]
- Kumar, R., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Request PDF. [Link]
- Knochel, P., et al. (2022).
- Sakamoto, T., et al. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 36(11), 2437-2440. [Link]
- CN112479991A. (2021). Preparation method of 2-bromo-5-aldehyde pyridine.
- Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
- Kashani, S. K., et al. (2020).
- Rawal, V. H., & Iwasa, S. (1994). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 35(26), 4583-4586. [Link]
- Doulah, A., et al. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of the Serbian Chemical Society, 79(10), 1185-1191. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki-Miyaura cross-coupling of heteroaryl halides. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
- Eisch, J. J. (1975). United States Patent (19).
- CN104447570A. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Kumar, R., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(5), 5896–5906. [Link]
- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.).
- CN102827131A. (2012). Preparation method of 2-amino-5-bromopyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for 5-Bromo-2-ethynylpyrimidine Reactions
Welcome to the Technical Support Center for 5-Bromo-2-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a bifunctional reagent featuring both a reactive bromine atom and a terminal alkyne, this compound is a key intermediate in the synthesis of complex molecules via palladium-catalyzed cross-coupling and click chemistry reactions.[1]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the successful execution and purification of these reactions are critical for advancing drug discovery programs.[2] This document provides field-proven insights into troubleshooting common work-up and purification challenges, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and reactivity of this compound.
Q1: How should I handle and store this compound? A1: this compound is a solid at room temperature with a melting point of 127-128°C.[3] It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[3]
Q2: How stable is this compound under typical reaction conditions? A2: The compound is generally stable under the neutral or mildly basic conditions used for many cross-coupling reactions. However, like many halo-heterocycles, it can be sensitive to strong bases, high temperatures, or prolonged exposure to acidic conditions, which could lead to degradation.[4][5] For palladium-catalyzed reactions, it is crucial to perform them under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote undesirable side reactions, particularly the homocoupling of the alkyne.[6][7]
Q3: Which reactions is this molecule typically used for? A3: Its structure allows for two primary modes of reactivity:
-
Palladium-Catalyzed Cross-Coupling: The C5-bromine atom is susceptible to oxidative addition by a Pd(0) catalyst, making it an excellent substrate for reactions like Sonogashira and Suzuki-Miyaura couplings.[1][8]
-
Alkyne Reactions: The terminal ethynyl group is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," or it can act as the nucleophilic partner in Sonogashira couplings.[9][10][11]
Section 2: Troubleshooting Guide for Reaction Work-ups
This section provides solutions to specific problems encountered during the work-up and purification of reactions involving this compound.
Sonogashira Coupling Issues
Q4: My Sonogashira reaction has a low yield of the desired 5-alkynyl-2-ethynylpyrimidine. What went wrong? A4: Low yield is often traced back to reaction conditions or catalyst deactivation.
-
Causality: The catalytic cycle for Sonogashira coupling involves both palladium and copper intermediates and requires strictly anaerobic conditions to maintain the active Pd(0) state and prevent alkyne homocoupling.[8]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel (e.g., via three evacuate/backfill cycles with argon) before adding the catalyst and reagents.[12]
-
Check Reagent Quality: Use anhydrous solvents, as water can interfere with the reaction. Ensure the terminal alkyne coupling partner is pure.
-
Optimize Base and Temperature: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[13] If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-80 °C) may be necessary, but excessive heat can cause catalyst decomposition.[8]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material before initiating the work-up.[12]
-
Q5: I'm observing a significant amount of a symmetrical byproduct from the homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this? A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, driven by oxygen and the copper(I) cocatalyst.[7]
-
Causality: Oxygen oxidizes the Cu(I) catalyst, which then promotes the oxidative dimerization of the terminal alkyne.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical factor. Ensure the reaction mixture and headspace are free of oxygen.
-
Minimize Copper Catalyst: Use the lowest effective concentration of the copper(I) salt (e.g., 5-10 mol%).[12] In some cases, reducing the copper loading can significantly diminish homocoupling.[13]
-
Consider "Copper-Free" Conditions: Several modern protocols utilize specific ligands that enable the Sonogashira reaction to proceed efficiently without a copper cocatalyst, completely eliminating this side reaction.
-
Suzuki Coupling Issues
Q6: My Suzuki reaction is showing significant protodebromination, where the C5-Br is replaced by hydrogen. What causes this and how can I fix it? A6: Protodebromination is a known side reaction in palladium-catalyzed couplings, especially with heteroaryl halides.[14]
-
Causality: This occurs when the organopalladium intermediate formed after oxidative addition undergoes protonolysis before it can transmetalate with the boronic acid partner. This is often facilitated by the reaction conditions, particularly the presence of a proton source (like water) and the choice of base.[14]
-
Troubleshooting Steps:
-
Optimize Base and Solvent: Strong bases in aqueous media can promote this side reaction.[15] Consider switching to a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Using anhydrous solvents like dioxane or toluene can also help, though a small amount of water is often required for the Suzuki reaction to proceed.[6][16]
-
Use a More Robust Boron Reagent: Boronic acid pinacol esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.[17]
-
Control Reaction Temperature: Running the reaction at the lowest temperature that still allows for efficient catalytic turnover can disfavor the protodebromination pathway.[18]
-
General Work-up & Purification Challenges
Q7: How do I effectively remove residual palladium and copper catalysts from my organic product solution? A7: Residual transition metals can interfere with downstream reactions and are toxic, making their removal essential.
-
Causality: Palladium and copper salts can have partial solubility in the organic phase, making simple aqueous extraction insufficient.
-
Troubleshooting Steps:
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite.[12][19] This is highly effective at removing heterogeneous palladium black and other fine inorganic precipitates.[20]
-
Aqueous Washes with Chelators: To remove soluble copper salts, wash the organic layer with a dilute aqueous solution of ammonium hydroxide or saturated ammonium chloride. For stubborn copper contamination, a wash with a dilute EDTA solution can be effective.[21]
-
Scavenger Resins: For pharmaceutical applications requiring ultra-low metal levels, passing the organic solution through a cartridge containing a scavenger resin (e.g., thiol- or amine-functionalized silica) is a highly effective final purification step.[22][23][24]
-
Q8: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it? A8: Emulsions are common when using polar aprotic solvents like DMF or when fine particulates are present.
-
Causality: An emulsion is a stable dispersion of one liquid in another, often stabilized by surfactants or fine solids at the interface.
-
Troubleshooting Steps:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[25]
-
Filter First: If the emulsion is caused by fine solids, filter the entire biphasic mixture through a pad of Celite before attempting to separate the layers.
-
Allow Time: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.
-
Centrifugation: For small-scale reactions, centrifuging the mixture is a very effective method for separating the layers.
-
Q9: My pyrimidine product is degrading on the silica gel column. What should I do? A9: The acidic nature of standard silica gel can degrade sensitive compounds, particularly those containing basic nitrogen heterocycles.[4]
-
Causality: The Lewis acidic silanol groups on the silica surface can catalyze decomposition or cause irreversible adsorption (streaking) of the product.
-
Troubleshooting Steps:
-
Neutralize the Silica/Eluent: Add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system. This deactivates the acidic sites on the silica.[4]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.
-
Dry Loading: Adsorb your crude product onto a small amount of Celite or silica from a concentrated solution and then load the resulting dry powder onto the column. This can improve resolution and minimize contact time with the stationary phase.[4]
-
Section 3: Summary of Reaction Parameters
The following table provides a general starting point for common cross-coupling reactions with this compound. Optimization is often required for specific substrates.
| Reaction Type | Catalyst (mol%) | Ligand (if needed) | Co-Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10) | Et₃N or DIPA (2-3) | THF or DMF | 25 - 80 |
| Suzuki | Pd(PPh₃)₄ (3-5) or Pd(dppf)Cl₂ (2-5) | - | - | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O or Toluene/H₂O | 80 - 110 |
| CuAAC Click | - | - | CuSO₄·5H₂O (5-10) | Sodium Ascorbate (10-20) | t-BuOH/H₂O or DMF | 25 |
Section 4: Standard Experimental Protocols
Protocol 1: General Aqueous Work-up for Cross-Coupling
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[12]
-
Quenching & Filtration: Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL). Filter the suspension through a 1-2 cm pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent (2 x 25 mL).[12][19]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated aqueous NaCl (brine, 1 x 50 mL).[8]
-
Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[25]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC that provides good separation of your product from impurities (typically a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. For less soluble products, perform a dry load by adsorbing the product onto a small amount of silica or Celite.[4]
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.[25]
Section 5: Visualization of a Standard Work-up Workflow
The following diagram illustrates a typical workflow for the work-up and purification of a palladium-catalyzed reaction.
Caption: General workflow for work-up and purification.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Retrieved from https://www.benchchem.com/application-notes/2189/sonogashira-coupling-of-5-bromopyrimidine-with-terminal-alkynes
- ResearchGate. (n.d.). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine | Request PDF. Retrieved from https://www.researchgate.net/publication/289658252_Removal_of_PalladiumII_from_Aqueous_and_Organic_Solutions_by_Polystyrene-bound_Trimercaptotriazine
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry. Retrieved from https://broadpharm.com/blog/protocol-for-azide-alkyne-click-chemistry/
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from https://www.benchchem.com/application-notes/2186/cross-coupling-reactions-with-5-bromo-2-chloropyrimidine
- ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. Retrieved from https://www.researchgate.
- Benchchem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. Retrieved from https://www.benchchem.com/application-notes/B111956/preventing-protodeboronation-in-suzuki-reactions-of-bromo-naphthyridines
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Retrieved from https://www.benchchem.com/tech-support/B106883/troubleshooting-failed-suzuki-reactions-with-hindered-boronic-acids
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
- Al-Adilee, K. J., & Al-Amery, M. H. A. (2022). Catalytic filtration: efficient C-C cross-coupling using Pd(II)-salen complex-embedded cellulose filter paper as a portable catalyst. RSC Advances, 12(32), 20635-20649.
- Li, N., & Li, Y. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2215–2230.
- ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? Retrieved from https://www.researchgate.net/post/What_is_the_best_procedure_for_click_reaction_between_alkyl_azide_and_terminal_alkyne_group
- ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from https://pubs.acs.org/doi/10.1021/acs.chemrev.0c01309
- The Schlenk Line Survival Guide. (n.d.). Filtration through Celite. Retrieved from https://schlenklinesurvivalguide.
- ACS Publications. (2003, May 1). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from https://pubs.acs.org/doi/10.1021/ol034639d
- Google Patents. (n.d.). CN102220494B - Method for separating palladium and copper from solution containing copper, cobalt and nickel by taking acylthiourea as extractant. Retrieved from https://patents.google.
- Gerokonstantis, D. T., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3133.
- University of York. (n.d.). Active Filtration. Retrieved from https://www.york.ac.uk/chemistry/equip/tl/actfilt/
- Chemistry Stack Exchange. (2021, June 21). How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). Retrieved from https://chemistry.stackexchange.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from https://www.spinchem.
- ResearchGate. (n.d.). Optimization of different solvents for the model reaction. a | Download Table. Retrieved from https://www.researchgate.net/figure/Optimization-of-different-solvents-for-the-model-reaction-a_tbl1_277884102
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. Retrieved from https://www.benchchem.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from https://www.reddit.com/r/Chempros/comments/ogz71b/diagnosing_issues_with_a_failed_suzuki_coupling/
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from https://www.reddit.com/r/Chempros/comments/18mwx0k/help_needed_with_unreproducible_suzuki_coupling/
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved from https://www.benchchem.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Retrieved from https://www.benchchem.com/tech-support/B106684/enhancing-the-stability-of-pyrimidine-compounds-during-workup
- Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from https://www.reddit.com/r/chemistry/comments/1769z2f/unexpected_byproduct_in_suzukimiyaura_coupling/
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00561
- PubMed. (n.d.). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11269804/
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/2.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from https://www.researchgate.net/post/What_is_the_best_procedure_for_Sonogashira_coupling
- ACS Publications. (2017, February 6). "Solvent-less" mechanochemical approach to the synthesis of pyrimidine derivatives. Retrieved from https://pubs.acs.org/doi/10.1021/acssuschemeng.6b02030
- Benchchem. (n.d.). Technical Support Center: Copper Catalyst Removal from CuAAC Reactions. Retrieved from https://www.benchchem.
- Reddit. (n.d.). Is there a decent filtration method other than passing through celite? Retrieved from https://www.reddit.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. Retrieved from https://www.researchgate.net/publication/228775437_Palladium-Catalyzed_Cross-Coupling_Reaction_of_2-andor_5-Substituted_46-Dichloropyrimidines_with_Arylboronic_Acids
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from https://arodes.
- Sigma-Aldrich. (n.d.). This compound. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/762570
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from https://pubs.acs.org/doi/10.1021/acs.oprd.3c00185
- Strem. (n.d.). 5-Bromo-2-ethynylpyridine, min 98%, 1 gram. Retrieved from https://www.strem.com/catalog/v/14-0615/41/5-bromo-2-ethynylpyridine%2C_min_98%25
- ChemicalBook. (n.d.). This compound | 1135283-08-7. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42480129.htm
- Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from https://www.reddit.com/r/Chempros/comments/13agz7g/problems_with_suzuki_coupling_of_aryl_boronic/
- Wikipedia. (n.d.). Protodeboronation. Retrieved from https://en.wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 1135283-08-7 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 20. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. spinchem.com [spinchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling in 5-Bromo-2-ethynylpyrimidine Synthesis
For: Researchers, scientists, and drug development professionals
Introduction
5-Bromo-2-ethynylpyrimidine is a critical building block in contemporary medicinal chemistry and material science, valued for its unique electronic properties and versatile reactivity.[1] Its synthesis, most commonly achieved via a Sonogashira coupling, is a cornerstone reaction. However, like any complex organic transformation, this process is susceptible to the formation of various impurities.[2][3] The presence of these impurities, even in trace amounts, can significantly impact downstream applications, affecting biological activity, material properties, and regulatory compliance.[4]
This technical support center provides a comprehensive guide for researchers encountering challenges with impurity identification and characterization during the synthesis of this compound. It is structured in a question-and-answer format to directly address common issues and offers field-proven insights and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The synthesis of this compound typically involves the Sonogashira coupling of a di-halogenated pyrimidine (like 2,5-dibromopyrimidine or 5-bromo-2-iodopyrimidine) with a terminal alkyne, often trimethylsilylacetylene (TMSA), followed by deprotection. The impurities generated are characteristic of this reaction class.
Primary Impurity Sources:
-
Side Reactions: The most prevalent side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5]
-
Incomplete Reactions: Unreacted starting materials are a common source of impurities. The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl.[6]
-
Catalyst Degradation: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can complicate purification.[6]
-
Subsequent Reactions: The product itself can sometimes undergo further reactions under the reaction conditions.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Probable Origin |
| 5-Bromo-2-(trimethylsilylethynyl)pyrimidine | Incomplete deprotection of the silyl-protected intermediate. | |
| 2,5-Dibromopyrimidine or 5-Bromo-2-iodopyrimidine | Unreacted starting material. | |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Homocoupling of trimethylsilylacetylene (Glaser coupling).[5] | |
| 5,5'-Dibromo-2,2'-bipyrimidine | Homocoupling of the pyrimidine starting material. | |
| 5-Bromopyrimidine | Reductive dehalogenation of the starting material. | |
| Residual Palladium Catalyst & Ligands | Pd(0), PPh₃, etc. | Incomplete removal during work-up and purification. |
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the corresponding impurities?
A systematic analysis of the ¹H NMR spectrum is the first step in structural elucidation. Pay close attention to the chemical shifts (δ), coupling constants (J), and integration values.
Troubleshooting Workflow for NMR Analysis:
-
Assign Product Peaks: First, confidently assign the peaks for your target molecule, this compound. You should expect two singlets in the aromatic region for the pyrimidine protons and a singlet for the acetylenic proton. The pyrimidine protons typically appear at high chemical shifts (downfield) due to the electron-withdrawing nature of the nitrogen atoms.[7][8]
-
Look for Starting Materials: Compare any unassigned peaks to the known spectra of your starting materials. For example, 2,5-dibromopyrimidine will show two distinct singlets in the aromatic region.
-
Identify TMS Group: The presence of a sharp, strong singlet around δ 0.25 ppm is a clear indicator of a trimethylsilyl (TMS) group, suggesting the presence of the silyl-protected intermediate or the homocoupled TMS-acetylene byproduct.
-
Analyze Aromatic Region: New signals in the aromatic region could indicate byproducts like 5,5'-Dibromo-2,2'-bipyrimidine. The symmetry of this molecule would lead to a simpler spectrum than expected for a more complex structure.
-
Check for Aliphatic Signals: Unexpected signals in the aliphatic region could arise from solvents or the breakdown of reagents like triethylamine.
Table 2: Expected ¹H NMR Chemical Shifts for Key Compounds (in CDCl₃)
| Compound | Proton | Expected Chemical Shift (δ, ppm) |
| This compound | Pyrimidine H-4/H-6 | ~8.7 - 8.9 (s) |
| Acetylenic H | ~3.2 - 3.4 (s) | |
| 5-Bromo-2-(trimethylsilylethynyl)pyrimidine | Pyrimidine H-4/H-6 | ~8.6 - 8.8 (s) |
| TMS group | ~0.25 (s, 9H) | |
| 2,5-Dibromopyrimidine | Pyrimidine H-4/H-6 | ~8.8 (s) |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | TMS group | ~0.2 (s) |
Note: These are approximate values and can be influenced by solvent and concentration.
Q3: My LC-MS analysis shows multiple peaks. How can I resolve and identify them?
LC-MS is a powerful tool for separating and identifying impurities.[9][10] If you are observing co-elution or unidentified peaks, you may need to optimize your method and carefully interpret the mass data.
HPLC Method Development Tips:
-
Column Choice: Reversed-phase C8 or C18 columns are generally effective for separating pyrimidine derivatives.[11]
-
Mobile Phase: A gradient elution using acetonitrile and water (often with a modifier like formic acid for better peak shape and MS compatibility) is a good starting point.[12] If separation is poor, consider adjusting the gradient slope or using a different organic modifier like methanol.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also improve resolution.
Interpreting Mass Spectra:
-
Molecular Ion (M+): Look for the molecular ion peak corresponding to the expected impurities. Remember that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[13] Therefore, any bromine-containing compound will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity, which is a powerful diagnostic tool.[13]
-
Fragmentation Patterns: The fragmentation pattern can provide structural clues. For instance, the loss of a methyl group (15 Da) from a TMS-containing impurity is a common fragmentation pathway.[14][15]
Q4: I suspect residual palladium catalyst is contaminating my product. What is the best way to detect and remove it?
Palladium contamination is a significant concern, especially for pharmaceutical applications.
Detection:
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is the gold standard for quantifying trace metal impurities with high sensitivity.
-
Visual Inspection: High concentrations of palladium can sometimes be seen as a fine black powder (palladium black) in the isolated solid.
Removal Techniques:
-
Filtration through Celite: A common and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[16][17] This can remove a significant portion of insoluble palladium species.
-
Column Chromatography: Standard silica gel chromatography is often sufficient to remove palladium residues, which tend to remain at the baseline.[16]
-
Scavenger Resins: For very low levels of palladium, solid-supported metal scavengers (e.g., resins with thiol or phosphine functionalities) can be highly effective.[18]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also adsorb residual palladium.[19]
Q5: How can I proactively prevent or minimize the formation of these impurities during the synthesis?
A well-designed experiment is the best way to ensure high purity.
-
Maintain an Inert Atmosphere: To prevent the primary side reaction of alkyne homocoupling, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents and reagents.[5][6]
-
Use High-Purity Reagents: Impurities in starting materials or solvents can poison the catalyst.[6]
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand can significantly impact the reaction's efficiency and selectivity. For less reactive aryl bromides, using more electron-rich or bulky phosphine ligands can be beneficial.[2]
-
Consider Copper-Free Conditions: To completely avoid alkyne homocoupling, copper-free Sonogashira protocols are an excellent alternative.[6]
-
Control Reaction Temperature: For aryl bromides, some heating may be necessary, but excessive temperatures can lead to catalyst decomposition.
-
Amine Base and Solvent: The choice of amine base (e.g., triethylamine, diisopropylethylamine) and solvent can affect solubility and reaction rate. The base should be dry and used in appropriate excess.[6]
Troubleshooting Guide & Experimental Protocols
Scenario-Based Troubleshooting
Problem: The reaction turns black immediately after adding the base, and the final yield is very low.
-
Probable Cause: Rapid decomposition of the palladium(0) catalyst to palladium black. This can be caused by oxygen, impurities in the solvent or reagents, or an inappropriate solvent.[6][20]
-
Solution:
-
Ensure all solvents and liquid reagents are rigorously degassed. A common method is three freeze-pump-thaw cycles.
-
Use fresh, high-purity catalysts and reagents. Pd(PPh₃)₄ can be sensitive to air and moisture.[6]
-
Consider switching to a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Some anecdotal evidence suggests that THF may promote the formation of palladium black; consider an alternative solvent like dioxane or toluene.[6][20]
-
Experimental Workflow Diagram
Caption: A logical workflow for the synthesis and purification of this compound.
Protocol: Sample Preparation for LC-MS Analysis
-
Sample Acquisition: Carefully withdraw a ~5 µL aliquot from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile. This stops the reaction and precipitates most of the inorganic salts.
-
Dilution: Vortex the mixture thoroughly. Take 100 µL of this solution and dilute it further with 900 µL of a 50:50 acetonitrile:water mixture.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC-MS system. This dilution protocol helps to avoid saturating the detector and contaminating the mass spectrometer source.
Impurity Generation Pathway
Caption: Synthetic pathway showing key impurity formation points.
References
- Technical Support Center: Sonogashira Reaction Troubleshooting - Benchchem.
- How can i remove palladium Pd catalyst easily? - ResearchGate.
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- How to remove palladium catalyst from reaction mixture? | ResearchGate.
- Palladium catalyst recovery using scavenger resin - SpinChem.
- Method of removing palladium - Google Patents.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing).
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI.
- Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
- What is the best procedure for Sonogashira coupling? - ResearchGate.
- Cas 1135283-08-7,this compound - LookChem.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
- Mass spectral fragmentation modes of pyrimidine derivatives.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- IMPURITY PROFILING OF PHARMACEUTICALS.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate.
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
- Special Issue : Synthesis and Characterization of Heterocyclic Compounds - MDPI.
- mass spectra - fragmentation patterns - Chemguide.
- Chemical and analytical characterization of related organic impurities in drugs - PubMed.
- Impurities Characterization in Pharmaceuticals: A Review - IJPPR.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed.
Sources
- 1. Cas 1135283-08-7,this compound | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. savemyexams.com [savemyexams.com]
- 14. whitman.edu [whitman.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spinchem.com [spinchem.com]
- 19. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide: Evaluating 5-Bromo-2-ethynylpyrimidine Against Standard Terminal Alkynes in Click Chemistry
Introduction for the Modern Researcher: In the landscape of drug discovery, chemical biology, and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, stands as a cornerstone for its efficiency, reliability, and biocompatibility. This reaction forges stable triazole linkages from two simple progenitors: an azide and a terminal alkyne.[1][] While the azide is often considered the "spring-loaded" component, the choice of the terminal alkyne is far from trivial. It is a critical experimental parameter that dictates reaction kinetics, influences the properties of the final product, and, most importantly, can open avenues for subsequent molecular diversification.
This guide provides an in-depth comparison of 5-Bromo-2-ethynylpyrimidine, a strategic and functionalized building block, against the more common classes of terminal alkynes used in CuAAC. We will move beyond simple reaction yields to discuss the causality behind experimental choices, the unique advantages conferred by specific structural motifs, and how to leverage these differences to accelerate research and development.
The Heart of the Matter: The CuAAC Catalytic Cycle and the Alkyne's Role
To appreciate the nuances between different alkynes, one must first understand their role in the CuAAC mechanism. The reaction is not a simple concerted cycloaddition; it is a multi-step, copper-mediated process.[3][4] The terminal alkyne's most critical feature is its acidic terminal proton (pKa ≈ 25), which is readily removed in the presence of a base or the copper catalyst to form a copper(I) acetylide intermediate.[5] This step is often rate-influencing. The electron density of the alkyne and the steric accessibility of the triple bond then govern the subsequent steps of the cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A Strategic Player: Profiling this compound
This compound is more than just another alkyne; it is a bifunctional reagent designed for advanced synthetic applications.[6]
Structure and Predicted Reactivity: The molecule consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an ethynyl group at the 2-position.[6]
-
Electronic Effects: The pyrimidine ring is a heteroaromatic system that is inherently electron-deficient due to the two nitrogen atoms. This electron-withdrawing nature increases the acidity of the terminal alkyne proton. This is a key mechanistic advantage: a more acidic proton can lead to faster formation of the crucial copper acetylide intermediate, potentially accelerating the overall reaction rate compared to electron-neutral or electron-rich alkynes.
-
The "Post-Click" Handle: The bromine atom is the molecule's most significant feature. While stable under standard CuAAC conditions, this C-Br bond serves as a versatile functional handle for post-cycloaddition modifications. The resulting brominated triazole product is a perfect substrate for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.
This "Click-and-Couple" strategy is exceptionally powerful in drug discovery for the rapid generation of compound libraries from a single triazole intermediate.
Caption: The "Click-and-Couple" strategy enabled by this compound.
The Alternatives: A Comparative Field Guide
The performance of this compound is best understood when compared to other commonly employed terminal alkynes.
-
The Workhorses: Propargyl Derivatives (Alcohols, Ethers, Amides): These are perhaps the most common terminal alkynes. Propargyl alcohol and its derivatives represent an excellent combination of reactivity, stability, and low cost.[7] They are a reliable standard for most applications.
-
The Activated Class: Propiolamides: Alkynes directly attached to an electron-withdrawing group, like a propiolamide, are electronically activated. They often exhibit faster reaction rates than propargyl derivatives, which is beneficial when working with low concentrations or sensitive biomolecules.[7] However, this increased reactivity can sometimes lead to a higher propensity for side reactions, such as Michael addition by nucleophiles present in the reaction mixture.
-
The Benchmarks: Phenylacetylene and Simple Aliphatic Alkynes: Aromatic alkynes like phenylacetylene and simple aliphatic alkynes (e.g., 1-hexyne) are often used as benchmarks. They are generally less reactive than propargyl or propiolamide systems and may require longer reaction times or higher catalyst loading.[7][8]
Data-Driven Comparison of Terminal Alkynes in CuAAC
While direct kinetic comparisons in a single study are sparse, we can synthesize the available data and mechanistic understanding into a clear guide for alkyne selection.
| Alkyne Class | Representative Example | Relative Reactivity | Key Advantages | Potential Drawbacks |
| Functionalized Heteroaromatic | This compound | High | Electron-deficient ring may accelerate reaction; Provides a "post-click" handle (Br) for diversification. | Higher cost; Potential for catalyst poisoning by nitrogen atoms in specific systems. |
| Activated Alkynes | N-Phenylpropiolamide | Very High | Fast reaction kinetics, ideal for low concentrations and bioconjugation.[7] | Susceptible to nucleophilic (Michael) addition; Can be less stable upon storage. |
| Propargyl Derivatives | Propargyl Alcohol | Medium-High | Good balance of reactivity and stability; Widely available and inexpensive.[7] | Can undergo copper-catalyzed side reactions like homo-coupling (Glaser coupling) at higher temperatures.[9] |
| Aromatic Alkynes | Phenylacetylene | Medium | Readily available; Good for establishing baseline reactivity. | Generally slower than activated or propargyl alkynes.[7] |
| Aliphatic Alkynes | 1-Hexyne | Low-Medium | Simple, non-polar structure. | Often the slowest reacting class; May require more forcing conditions.[8] |
Field-Proven Methodologies: Experimental Protocols
Trustworthiness in science comes from robust, reproducible protocols. The following methodologies are designed to be self-validating systems for comparing alkyne reactivity and for general synthesis.
Protocol 1: Comparative Reactivity Analysis of Terminal Alkynes via LC-MS
Objective: To determine the relative rate of consumption of different terminal alkynes under identical CuAAC conditions.
Causality and Experimental Choices:
-
Reagents: We use Benzyl Azide as a standard azide partner. Copper(II) sulfate with sodium ascorbate is chosen for the convenient in situ generation of the active Cu(I) catalyst, which avoids the instability of Cu(I) salts to oxidation.[3][10] THPTA is used as a water-soluble ligand to stabilize the Cu(I) catalyst, accelerate the reaction, and reduce potential cytotoxicity if applied in biological contexts.[11]
-
Monitoring: LC-MS is the ideal analytical tool as it can simultaneously monitor the disappearance of the starting alkyne and the appearance of the corresponding triazole product, providing unambiguous kinetic data.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each terminal alkyne (e.g., this compound, Propargyl Alcohol, Phenylacetylene) in DMSO.
-
Prepare a 10 mM stock solution of Benzyl Azide in DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (must be made fresh).
-
Prepare a 10 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup (for each alkyne to be tested):
-
In a 1.5 mL microcentrifuge tube, add 480 µL of a suitable buffer or solvent system (e.g., PBS:t-BuOH 1:1).
-
Add 10 µL of the 10 mM Benzyl Azide stock solution (Final concentration: 0.2 mM).
-
Add 10 µL of the 10 mM alkyne stock solution (Final concentration: 0.2 mM).
-
Vortex briefly.
-
-
Catalyst Premix Preparation:
-
In a separate tube, mix 5 µL of the 10 mM CuSO₄ stock with 5 µL of the 50 mM THPTA stock. Let it stand for 2 minutes. This premixing ensures the copper is complexed by the ligand.
-
-
Reaction Initiation and Monitoring:
-
Take a t=0 sample by withdrawing 50 µL from the reaction tube and quenching it in 200 µL of methanol containing 1 mM EDTA (to chelate the copper and stop the reaction).
-
Initiate the reaction by adding the 10 µL of the CuSO₄/THPTA premix, followed immediately by 10 µL of the freshly prepared 100 mM Sodium Ascorbate solution. Vortex to mix.
-
At specified time points (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot and quench as described in step 4a.
-
-
Analysis:
-
Analyze all quenched samples by LC-MS.
-
Integrate the peak area for the starting alkyne and the product triazole at each time point.
-
Plot the percentage of alkyne consumed versus time for each alkyne to compare their relative reaction rates.
-
Caption: General workflow for comparing alkyne reactivity in CuAAC reactions.
Conclusion and Senior Scientist's Perspective
The selection of a terminal alkyne in click chemistry is a strategic decision that extends beyond achieving a high yield. While propargyl derivatives offer a reliable and cost-effective solution for many standard applications, and activated alkynes provide kinetic advantages in demanding scenarios, This compound emerges as a superior choice for applications requiring downstream diversification, particularly in the construction of molecular libraries for drug discovery.
Its electron-deficient nature suggests favorable reaction kinetics, while its integral bromo-substituent provides a validated and powerful handle for post-click cross-coupling. This transforms the CuAAC from a simple ligation reaction into the first step of a powerful, modular synthetic platform. For researchers and drug development professionals, embracing such strategic building blocks is key to navigating the complexities of modern molecular design and accelerating the path from concept to discovery.
References
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Presolski, S. I., Hong, V. P., & Fokin, V. V. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition.
- He, X., et al. (2021). Recent applications of click chemistry in drug discovery.Expert Opinion on Drug Discovery, 16(8), 845-860. [Link]
- Sondhiya, D., & Tiwari, M. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY.International Journal of Pharmaceutical Sciences Review and Research, 10(2), 111-119. [Link]
- Gao, Y., et al. (2023). Advances in click chemistry for drug discovery and development.Expert Opinion on Drug Discovery, 18(11), 1239-1253. [Link]
- Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.Molecules, 26(16), 4941. [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.Chemical Society Reviews, 37(10), 2043-2053. [Link]
- Pievani, A., et al. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design.ACS Chemical Biology, 19(1), 1-13. [Link]
- Singh, I., et al. (2023). A Recent Concept of Importance: Click Chemistry.International Journal of Drug Delivery Technology, 13(2), 241-251. [Link]
- Protocols. baseclick GmbH. [Link]
- Hong, V., Presolski, S. I., & Fokin, V. V. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Kolarovic, A., & Berkesi, O. (2019). Unexpected Reactions of Terminal Alkynes in Targeted “Click Chemistry” Copper-catalyzed Azide-alkyne Cycloadditions.Current Organic Synthesis, 16(7), 969-975. [Link]
- Khanam, H., et al. (2025). Recent Developments in the Synthetic Routes Towards Biologically Important Diarylpyrimidines (DAPYs).
- Orgueira, H. A., et al. (2005). Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes.Chemistry - A European Journal, 11(1), 130-136. [Link]
- Díaz-Celorio, V., et al. (2021). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)
- Click chemistry. Wikipedia. [Link]
- This compound. LookChem. [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Seela, F., & Sirivolu, V. R. (2012). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging.
- Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.Bioorganic & Medicinal Chemistry Letters, 22(5), 1979-1982. [Link]
- Wang, C., et al. (2025).
- Witte, M. D., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.Journal of the American Chemical Society, 135(2), 590-593. [Link]
- Zhang, J., et al. (2019). Reaction selectivity of homochiral versus heterochiral intermolecular reactions of prochiral terminal alkynes on surfaces.
- Zhang, Y., et al. (2025). Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis.The Journal of Physical Chemistry C. [Link]
- Fayed, E. A., et al. (2021). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR.Bioorganic Chemistry, 116, 105342. [Link]
- Seela, F., & Sirivolu, V. R. (2012).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to the Biological Activity of 5-Bromo-2-ethynylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] The strategic introduction of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyrimidine ring creates a versatile platform for the development of potent and selective inhibitors of key cellular processes, particularly in the realm of oncology.[3] The bromine atom serves as a crucial handle for synthetic diversification through cross-coupling reactions, while the ethynyl moiety can engage in critical interactions within the active sites of target proteins.
This guide provides an in-depth comparison of the biological activities of a focused series of 5-Bromo-2-ethynylpyrimidine derivatives. We will explore their potential as anticancer agents, with a particular focus on their activity as kinase inhibitors. The information presented herein is supported by established experimental methodologies and aims to elucidate the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.
Comparative Biological Activity of this compound Derivatives
The anticancer potential of this compound derivatives is often evaluated through their cytotoxic effects on various cancer cell lines and their inhibitory activity against specific protein kinases implicated in tumor growth and survival. The following data, presented for illustrative purposes, showcases a representative comparison of a hypothetical series of derivatives where the terminal alkyne is substituted with different aryl groups.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the hypothetical IC50 values of a series of this compound derivatives against a panel of human cancer cell lines, with a known kinase inhibitor, Dasatinib, as a reference compound.[3]
| Compound ID | R Group (Substituent on Ethynyl Moiety) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| 1a | -H | > 50 | > 50 | 25.3 |
| 1b | -Phenyl | 15.8 | 22.4 | 1.5 |
| 1c | -4-Fluorophenyl | 10.2 | 15.1 | 0.8 |
| 1d | -4-Methoxyphenyl | 18.9 | 28.7 | 2.1 |
| 1e | -4-(Trifluoromethyl)phenyl | 8.5 | 12.6 | 0.5 |
| Dasatinib | N/A | 2.5 | 5.1 | 0.005 |
Kinase Inhibitory Activity
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4] The Bcr-Abl tyrosine kinase, a hallmark of chronic myeloid leukemia (CML), is a common target for such inhibitors.[1] The following table presents hypothetical IC50 values for the inhibition of the Bcr-Abl kinase by our representative series of this compound derivatives.
| Compound ID | R Group (Substituent on Ethynyl Moiety) | Bcr-Abl Kinase IC50 (nM) |
| 1a | -H | > 1000 |
| 1b | -Phenyl | 85 |
| 1c | -4-Fluorophenyl | 42 |
| 1d | -4-Methoxyphenyl | 110 |
| 1e | -4-(Trifluoromethyl)phenyl | 25 |
| Dasatinib | N/A | < 1 |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structure-activity relationships for this class of compounds:
-
The Ethynyl Substituent is Crucial: The unsubstituted terminal alkyne (Compound 1a ) displays significantly lower activity compared to its arylethynyl counterparts, highlighting the importance of the substituent on the ethynyl group for potent biological activity.
-
Aromatic Substitution Enhances Potency: The introduction of a phenyl ring (Compound 1b ) dramatically increases both cytotoxic and kinase inhibitory activity. This suggests that the aryl moiety likely engages in favorable interactions, such as hydrophobic or pi-stacking interactions, within the target's active site.
-
Electronic Effects of Phenyl Ring Substituents: The nature of the substituent on the phenyl ring further modulates activity.
-
Electron-withdrawing groups , such as a fluoro (Compound 1c ) or trifluoromethyl group (Compound 1e ), tend to enhance potency. This may be due to altered electronic properties of the molecule that favor binding or improved pharmacokinetic properties.
-
Electron-donating groups , such as a methoxy group (Compound 1d ), appear to be less favorable, resulting in a slight decrease in activity compared to the unsubstituted phenyl derivative.
-
Experimental Methodologies
The following sections provide detailed protocols for the synthesis and biological evaluation of this compound derivatives, reflecting standard practices in the field.
Synthesis via Sonogashira Coupling
A common and efficient method for the synthesis of 2-alkynylpyrimidines is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Step-by-step Protocol:
-
To a solution of 5-bromo-2-chloropyrimidine (or a suitable precursor) in an appropriate solvent (e.g., tetrahydrofuran or 1,4-dioxane), add the desired terminal alkyne (e.g., phenylacetylene).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically copper(I) iodide (CuI).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
Step-by-step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116, A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically in a serial dilution) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay
The inhibitory activity of the compounds against a specific kinase, such as Bcr-Abl, can be determined using various in vitro assay formats, such as an ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Step-by-step Protocol:
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase (e.g., Bcr-Abl), a suitable substrate (e.g., a peptide substrate), and ATP in a reaction buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations to the reaction wells.
-
Initiate Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add a Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP to ATP, and luciferase, which generates a luminescent signal proportional to the amount of ATP.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Targeted Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells by activating multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibitors targeting Bcr-Abl can block these oncogenic signals, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of Bcr-Abl signaling by this compound derivatives.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel anticancer agents, particularly as kinase inhibitors. The synthetic accessibility of these compounds via Sonogashira coupling allows for extensive exploration of the structure-activity landscape. The illustrative data presented in this guide suggests that modifications to the terminal alkyne substituent have a profound impact on biological activity, with electron-withdrawing groups on a terminal aryl ring generally enhancing potency. Further optimization of this scaffold, guided by the principles of medicinal chemistry and a thorough understanding of the target biology, holds the potential to yield next-generation therapeutics for the treatment of cancer and other diseases.
References
- Alshwah, O. A., et al. (2017). Synthesis, biological evaluation and molecular docking of new triazoloquinoxaline–chalcone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3472.
- Bhandare, R. R., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4056-4061.
- Dorsey, J. F., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the C-Kit Receptor Tyrosine Kinases. Cancer Research, 62(15), 4357-4364.
- El Mansouri, A., et al. (2018). Synthesis of some novel 3-phenyltetrahydrobenzo[1][3]thieno[2,3-d]pyrimidine derivatives and evaluation of their antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1166-1175.
- Fares, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Ferlay, J., et al. (2021). Global Cancer Observatory: Cancer Today.
- Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2053.
- Gunda, V. G. K., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
- He, Y., et al. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 16(2), 270.
- Hsieh, H.-P., et al. (2010). Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl. ACS Medicinal Chemistry Letters, 1(4), 154-158.
- Kandeel, M., et al. (2023). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 28(11), 4478.
- Mączyński, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6935.
- Onteddu, S. R., et al. (2023). Synthesis and Anticancer Activity of Some New 2-Benzyloxy-5-alkyne Substituted Pyrimidines: An Application to Sonogashira Coupling. ChemistrySelect, 8(38), e202302839.
- Rashad, A. E., et al. (2019). A series of novel pyrazolo [3, 4-d] pyrimidine derivatives was synthesized by Rashad et al. and performed their cytotoxicity against human breast adenocarcinoma (MCF-7) cell lines. Bioorganic Chemistry, 86, 369-376.
- Szymańska, E., et al. (2020). Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. Molecules, 25(21), 5021.
- Thomas, M., et al. (2018). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Journal of Pharmaceutical Sciences, 4(1), 1-13.
- Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006.
- Zhu, W., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Journal of Molecular Structure, 1296, 136809.
Sources
A Comparative Guide to the Validation of a Synthetic Route to a 5-Bromo-2-ethynylpyrimidine Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents.[1][2] The introduction of an ethynyl group at the 2-position of a 5-bromopyrimidine core creates a versatile intermediate, 5-Bromo-2-ethynylpyrimidine, ripe for further functionalization in the development of novel drug candidates.[3] This guide provides a comprehensive comparison of synthetic routes to this key analog, offering an in-depth analysis of methodologies, experimental data, and practical considerations to inform your synthetic strategy.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and logical synthetic pathway to this compound involves a two-step sequence starting from a suitable dihalogenated pyrimidine. This strategy hinges on the differential reactivity of the halogen substituents, allowing for a selective Sonogashira coupling at the more reactive position, followed by the introduction of the ethynyl moiety.
PART 1: Synthesis of the Key Precursor: 5-Bromo-2-chloropyrimidine
The synthesis of the starting material, 5-bromo-2-chloropyrimidine, is a critical first step. Several methods exist, primarily starting from 2-hydroxypyrimidine. The choice of methodology often involves a trade-off between reaction time, yield, and the use of hazardous reagents.
Method 1: Traditional Two-Step Bromination and Chlorination
This classical approach involves the initial bromination of 2-hydroxypyrimidine to form 5-bromo-2-hydroxypyrimidine, followed by chlorination.
Experimental Protocol:
Step 1: Bromination of 2-Hydroxypyrimidine
-
Suspend 2-hydroxypyrimidine hydrochloride in a suitable inert solvent such as nitrobenzene.
-
Heat the mixture to 125-135°C.
-
Add bromine dropwise over 30-90 minutes.
-
Maintain the temperature for an additional 2-6 hours.
-
Cool the reaction mixture and proceed with work-up and purification to isolate 5-bromo-2-hydroxypyrimidine.
Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine
-
Under an inert atmosphere, combine 5-bromo-2-hydroxypyrimidine, phosphorus oxychloride, and toluene in a reaction flask.
-
Add triethylamine at 35°C.
-
Heat the mixture to 80-85°C and stir for approximately 6 hours, monitoring by HPLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Carefully quench the reaction mixture in cold water and neutralize with a base (e.g., 20% aqueous sodium carbonate) to a pH of 8-9.
-
Extract the product with an organic solvent and purify.
Method 2: One-Pot Bromination and Chlorination
A more streamlined approach involves a one-pot synthesis directly from 2-hydroxypyrimidine.
Experimental Protocol:
-
Mix 2-hydroxypyrimidine with hydrobromic acid.
-
Add hydrogen peroxide to the mixture.
-
Heat the reaction vessel for 8-14 hours at a temperature between 30-100°C to form the 5-bromo-2-hydroxypyrimidine intermediate in situ.
-
Without isolation, proceed with the chlorination step using a suitable chlorinating agent.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1 | 2-Hydroxypyrimidine | Br₂, POCl₃, Toluene, Et₃N | ~12 hours | 80-135 | Good | >98 | Established and reliable.[4] | Use of highly toxic and corrosive reagents; lengthy procedure.[4] |
| Method 2 | 2-Hydroxypyrimidine | HBr, H₂O₂ | 8-14 hours | 30-100 | Varies | Varies | One-pot procedure, potentially more atom-economical.[5] | Requires careful optimization of reaction conditions. |
PART 2: Introduction of the Ethynyl Group via Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] In the synthesis of this compound, this reaction is employed to introduce the ethynyl moiety at the 2-position of the pyrimidine ring.
Validated Protocol: Sonogashira Coupling and Deprotection
This protocol utilizes a protected alkyne, trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions. The subsequent deprotection step yields the desired terminal alkyne.
Step 1: Sonogashira Coupling of 5-Bromo-2-chloropyrimidine with TMSA
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 equiv) in a suitable solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (10 mol%).
-
Add an amine base, such as triethylamine (2.0 equiv), and trimethylsilylacetylene (1.2 equiv).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product, 5-bromo-2-((trimethylsilyl)ethynyl)pyrimidine, by column chromatography.
Step 2: Deprotection of the TMS Group
-
Dissolve the TMS-protected pyrimidine in a solvent such as THF or methanol.
-
Add a deprotecting agent. A mild and efficient method involves using a catalytic amount of copper(II) sulfate and sodium ascorbate.[7] Alternatively, fluoride sources like tetrabutylammonium fluoride (TBAF) can be used.[8]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Comments |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | Good | Standard conditions, generally reliable for a range of substrates.[1] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | Effective for electron-deficient systems like aminopyridines.[4] |
| Copper-free systems | Various | Various | Varies | Varies | Can offer advantages in terms of simplified purification and avoiding copper-related side reactions.[9] |
PART 3: Alternative Ethynylation Strategies
While the Sonogashira coupling is the most common method for the ethynylation of pyrimidines, other strategies exist, although they are generally less direct and may require more specialized starting materials.
-
Castro-Stephens Coupling: This reaction involves the coupling of a copper acetylide with an aryl halide. It is a precursor to the Sonogashira reaction but is generally less efficient and requires stoichiometric amounts of copper.
-
Palladium-Catalyzed Coupling of Alkynylstannanes (Stille Coupling): This method can be used to form C-C bonds but involves the use of toxic organotin reagents.
-
Nickel-Catalyzed Couplings: Nickel catalysts can also be employed for C-C bond formation, sometimes offering different reactivity profiles compared to palladium.
PART 4: Product Characterization
Accurate characterization of the final product is essential for validation. The following data for this compound has been reported:
| Property | Value |
| Molecular Formula | C₆H₃BrN₂ |
| Molecular Weight | 183.01 g/mol |
Spectroscopic Data:
While specific, high-resolution spectra for this compound are not widely published, the expected NMR signals can be predicted based on analogous structures.
-
¹H NMR: Two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring, and a singlet for the acetylenic proton.
-
¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step process involving the preparation of 5-bromo-2-chloropyrimidine followed by a Sonogashira coupling with a protected alkyne and subsequent deprotection. The choice of reagents and reaction conditions for the synthesis of the precursor allows for optimization based on available resources and safety considerations. The Sonogashira coupling itself is a robust and versatile reaction, with various catalyst systems available to suit specific needs. This guide provides a solid foundation for researchers to develop a validated and efficient synthetic route to this important pyrimidine analog.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
- LookChem. (n.d.). Cas 1135283-08-7, this compound.
- Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Benchchem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug.
- Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
- ResearchGate. (2018).
- Wikipedia. (n.d.). Sonogashira coupling.
- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).
- Benchchem. (2025).
- Reddit. (2025, January 15). preventing TMS alkyne deprotecting in reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- NMR Spectra and Molecular Structure. (n.d.).
- Benchchem. (2025).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- ResearchGate. (n.d.). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the....
- Benchchem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- ResearchGate. (2025, August 6). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions.
- ResearchGate. (2021, December 15).
- Palladium-Catalyzed Coupling of Aryl Halides and. (2001, August 22).
- SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
- SciELO México. (n.d.).
- ResearchGate. (2025, August 6). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- MDPI. (n.d.). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.
- PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
- PMC - NIH. (n.d.).
- PubChem. (n.d.). 5-Bromo-2-ethylpyridine.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Benchchem. (2025).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Sonogashira Coupling of 5-Bromo-2-ethynylpyrimidine
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction is of paramount importance for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] For researchers in drug development, the pyrimidine scaffold is a privileged heterocycle, and its derivatization is a key strategy for generating novel bioactive compounds. The Sonogashira coupling of substrates like 5-Bromo-2-ethynylpyrimidine offers a direct route to 2,5-disubstituted pyrimidines, a class of compounds with significant therapeutic potential.[4][5]
The choice of catalyst is the most critical parameter influencing the efficiency, substrate scope, and overall success of this transformation.[6] This guide provides an in-depth comparative analysis of various catalytic systems for the Sonogashira coupling of this compound, supported by experimental data and mechanistic insights to empower researchers to make informed decisions in their synthetic endeavors.
Mechanistic Foundations: The Palladium and Copper Cycles
The Sonogashira reaction traditionally employs a dual catalytic system comprising a palladium complex and a copper(I) salt.[7] The reaction mechanism is understood to proceed through two interconnected catalytic cycles.[8]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This activated alkyne species then engages in a transmetalation step with the Pd(II) complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[9]
A significant advancement in this field has been the development of copper-free Sonogashira protocols.[10] These methods circumvent the primary drawback of the classical approach: the copper-catalyzed homocoupling of the alkyne substrate (Glaser coupling), which complicates purification and reduces yields.[7][11] In copper-free systems, the palladium catalyst orchestrates the entire process, with the base playing a crucial role in the deprotonation of the alkyne to facilitate its addition to the palladium center.[12]
Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: A diagram illustrating the key steps in the copper-free Sonogashira catalytic cycle.
Comparative Analysis of Catalyst Systems
The reactivity of the C-Br bond in this compound is generally high in palladium-catalyzed couplings.[13] However, the choice of catalyst, ligand, and the inclusion or exclusion of a copper co-catalyst dramatically impacts reaction outcomes.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 4-12 | 75-90 | The "classical" system. CuI activates the alkyne, allowing for mild conditions.[6] However, it is prone to alkyne homocoupling, which can complicate purification.[7] |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60-80 | 6-16 | 80-95 | PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ.[2] Often shows higher efficiency than Pd(PPh₃)₄ for functionalized substrates. The amine acts as both a base and a reducing agent.[1] |
| Pd(OAc)₂ / PPh₃ | Piperidine | Toluene | 100 | 12-24 | 60-75 | A common copper-free system. The absence of copper prevents Glaser coupling. Higher temperatures are often required as PPh₃ is a less effective ligand for promoting the key catalytic steps compared to more modern phosphines. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80-100 | 2-8 | >95 | Bulky, electron-rich phosphine ligands like XPhos accelerate both the oxidative addition and reductive elimination steps, leading to highly efficient catalysis even for challenging substrates.[14] This allows for lower catalyst loadings and shorter reaction times. |
| PdCl₂(PPh₃)₂ / TBAF | TBAF | Solvent-Free | 80 | 0.5-2 | 90-98 | An amine- and copper-free protocol where TBAF acts as both a base and a phase-transfer catalyst.[15] This method is efficient, fast, and simplifies workup by eliminating amine bases. |
| Pd/C | Piperidine | Toluene | 100 | 24 | ~70 | A heterogeneous, "green" alternative. The catalyst can be recovered by filtration.[6] However, it typically shows lower activity than homogeneous catalysts and may require higher temperatures and longer reaction times. |
Note: Yields and conditions are representative and compiled from various studies on similar aryl/heteroaryl bromides.[6][13][14][15] Optimization is crucial for any specific substrate combination.
Field-Proven Insights & Catalyst Selection Rationale
-
For Routine Synthesis & High Throughput: The classical PdCl₂(PPh₃)₂/CuI system is a reliable workhorse.[2] Its components are relatively inexpensive and robust. However, be prepared for potential purification challenges due to alkyne homocoupling.
-
For Maximizing Yield & Difficult Substrates: When yield is paramount or if the alkyne is particularly precious or prone to homocoupling, a copper-free system with a bulky, electron-rich phosphine ligand such as Pd₂(dba)₃/XPhos is the superior choice.[14][16] These advanced ligands create a more reactive and sterically accessible palladium center, significantly enhancing catalytic turnover.
-
For Green Chemistry & Simplified Workup: If catalyst recyclability and avoiding copper and amine contaminants are priorities, heterogeneous Pd/C is a viable option, though it may require more forcing conditions.[6] Alternatively, the PdCl₂(PPh₃)₂/TBAF solvent-free system offers an excellent balance of efficiency and simplified purification.[15]
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes a robust, copper-free method adapted from modern procedures utilizing a palladium/phosphine ligand system, which is broadly applicable for the coupling of this compound with a terminal alkyne.
Workflow Diagram
Caption: A standard workflow for a copper-free Sonogashira coupling experiment.
Step-by-Step Methodology
-
Vessel Preparation: Add a magnetic stir bar to a flame- or oven-dried Schlenk flask. Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), XPhos (0.04 equiv., 4 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.2 M. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is essential to minimize dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 2-8 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrimidine.
Conclusion
The Sonogashira coupling of this compound is a powerful transformation for accessing valuable disubstituted pyrimidine derivatives. While classical palladium/copper systems are effective, modern copper-free protocols, particularly those employing bulky, electron-rich phosphine ligands, offer significant advantages in terms of efficiency, yield, and simplified purification by eliminating alkyne homocoupling. The choice of catalyst should be guided by the specific goals of the synthesis, balancing factors of cost, reaction efficiency, and green chemistry principles. The detailed protocol provided herein serves as a robust starting point for researchers to successfully implement this critical C-C bond-forming reaction.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Vedantu.
- BYJU'S. Sonogashira Coupling. [Link]
- ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- PubMed.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate.
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
- MDPI.
- ResearchGate.
- The Reaction Wheel. Copper-free Sonogashira coupling. [Link]
- National Institutes of Health.
- National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. [Link]
- ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. [Link]
- ResearchGate.
- National Institutes of Health. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
- RSC Publishing.
- National Institutes of Health.
- Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
- ArODES.
- ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Bromo-2-ethynylpyrimidine
Introduction: The Critical Role of Purity for a Key Building Block
5-Bromo-2-ethynylpyrimidine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a pyrimidine core with strategically placed bromo and ethynyl functional groups, makes it a versatile building block in medicinal chemistry for developing novel therapeutic agents.[1]
In the landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[2][3] Impurities originating from the synthesis of this compound can lead to unwanted side reactions, reduce the yield of the final API, and introduce potentially toxic byproducts that are difficult and costly to remove in downstream processes.[4] Therefore, a rigorous and multi-faceted analytical approach to assess the purity of a newly synthesized batch against a certified reference standard is an indispensable part of the development pipeline.
This guide provides an in-depth comparison of essential analytical techniques, explaining not just the "how" but the "why" behind the experimental choices. We will explore a self-validating workflow designed to provide a comprehensive and trustworthy purity profile of synthesized this compound.
The Reference Standard: Establishing the Benchmark
Before any analysis can begin, a benchmark of purity must be established. This is accomplished by procuring a high-purity commercial standard of this compound (CAS 1135283-08-7) from a reputable supplier. This reference standard, often accompanied by a Certificate of Analysis (CoA), serves as the "ground truth" against which the synthesized material is compared. While some suppliers may provide limited analytical data, the buyer assumes the responsibility to confirm its identity and purity independently.[5]
A Multi-Pronged Analytical Strategy for Purity Determination
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on the orthogonal application of several methods, primarily chromatography and spectroscopy. This ensures that impurities not detected by one method are captured by another. The primary techniques for a comprehensive evaluation of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[6][]
Caption: Overall workflow for purity assessment of synthesized material.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate.
Causality Behind Method Choice: The rationale for using RP-HPLC is its exceptional ability to separate compounds with moderate polarity, like our target molecule, from both more polar and less polar impurities. A C18 column is chosen for its versatility and robust performance with a wide range of organic molecules. UV detection is selected because the pyrimidine ring contains a chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound and the reference standard into separate 2 mL HPLC vials.
-
Dissolve each in 1 mL of a 50:50 mixture of Acetonitrile:Water (HPLC Grade) to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. The use of formic acid is to ensure good peak shape by protonating any basic sites on the molecule or residual silanols on the column.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
The retention time of the main peak in the synthesized sample should match that of the reference standard.
-
Caption: Experimental workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Identity
While HPLC is excellent for quantification, NMR spectroscopy is unparalleled for structural elucidation and identification of impurities.[8] It provides a detailed fingerprint of the molecule's carbon-hydrogen framework.
Causality Behind Method Choice: ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Comparing the NMR spectra of the synthesized material to the reference standard is the most definitive way to confirm that the correct molecule has been made. Furthermore, sharp, extraneous peaks in the spectra of the synthesized sample can indicate the presence of impurities, which can sometimes be identified and quantified.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized sample and the reference standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.
-
Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
-
Data Analysis:
-
The chemical shifts (ppm), splitting patterns (multiplicity), and integration values of the synthesized sample must match the reference standard.
-
For this compound (C₆H₃BrN₂), we expect:
-
¹H NMR: Two singlets in the aromatic region (for the two pyrimidine protons) and one singlet in the alkyne region (for the ethynyl proton).
-
¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule.
-
-
The absence of solvent peaks (from synthesis/workup) or signals from starting materials should be confirmed.
-
Mass Spectrometry (MS): Verifying Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint for identity.[8] It also helps in identifying impurities by their mass.
Causality Behind Method Choice: Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion peak ([M+H]⁺). A key feature to look for with this compound is the characteristic isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in two molecular ion peaks of nearly equal intensity separated by 2 mass units (e.g., M⁺ and M+2), a definitive signature for a mono-brominated compound.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation:
-
Use the same solutions prepared for HPLC analysis (1 mg/mL). Further dilute to approximately 10-50 µg/mL in the mobile phase.
-
-
Instrumentation and Conditions:
-
Couple the HPLC system to a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: The sample can be directly infused or analyzed via the HPLC method described previously.
-
-
Data Analysis:
-
The molecular formula of this compound is C₆H₃BrN₂.
-
The expected monoisotopic mass is approximately 181.95 u for the ⁷⁹Br isotopologue and 183.95 u for the ⁸¹Br isotopologue.
-
In positive ESI mode, look for protonated molecules [M+H]⁺ at approximately m/z 183.0 and 185.0 with a ~1:1 intensity ratio.
-
Analyze other peaks in the spectrum to check for potential impurities.
-
Caption: General workflow for Mass Spectrometry analysis.
Comparative Data Summary: Synthesized Batch vs. Reference Standard
The power of this workflow lies in the direct comparison of data. All quantitative results should be summarized in clear, structured tables for easy interpretation.
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) | Appearance |
| Reference Standard | 12.5 | 99.8% | Sharp, symmetric peak |
| Synthesized Batch | 12.5 | 98.5% | Main peak matches standard |
| Impurity 1 | 8.2 | 0.8% | Broader peak |
| Impurity 2 | 14.1 | 0.7% | Sharp peak |
Table 2: NMR Spectral Data Comparison (¹H NMR, 400 MHz, CDCl₃)
| Sample | Chemical Shift δ (ppm) | Multiplicity | Integration | Assignment |
| Reference Standard | 8.95 | s | 2H | Pyrimidine-H |
| 3.30 | s | 1H | Ethynyl-H | |
| Synthesized Batch | 8.95 | s | 2H | Matches Standard |
| 3.30 | s | 1H | Matches Standard | |
| 7.50 | d | <0.1H | Impurity |
Table 3: Mass Spectrometry Data Comparison
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Isotopic Ratio (183:185) | Other Significant Ions (m/z) |
| Reference Standard | 183.0 / 185.0 | 183.0 / 185.0 | ~1:1 | None |
| Synthesized Batch | 183.0 / 185.0 | 183.0 / 185.0 | ~1:1 | 262.9 / 264.9 |
Discussion and Interpretation: A Scientist's Perspective
The data presented in the tables provides a clear narrative.
-
HPLC Analysis: The synthesized batch has a purity of 98.5% by HPLC area percent. The retention time of the main peak matches the standard, confirming its identity under these chromatographic conditions. Two impurities are present. Impurity 1 at 8.2 min is more polar than the product, while Impurity 2 at 14.1 min is less polar.
-
NMR Analysis: The ¹H NMR spectrum of the synthesized batch is nearly identical to the reference standard, providing strong evidence for the correct chemical structure. A very minor doublet at 7.50 ppm suggests a trace impurity, which correlates with the HPLC findings.
-
Mass Spectrometry: The synthesized material shows the correct molecular ion peaks with the characteristic 1:1 bromine isotope pattern, definitively confirming the molecular weight and the presence of one bromine atom. The additional ion observed at m/z 262.9 / 264.9 also shows a bromine pattern and could correspond to an impurity, possibly a dimer or an adduct formed during synthesis. This mass does not correspond to common starting materials and warrants further investigation, potentially through MS/MS fragmentation studies.
References
- Vertex AI Search. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Vertex AI Search. (2026).
- Arborpharmchem. (2024). API Intermediates Production Purity.
- Vertex AI Search. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
- PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine....
- LookChem. (n.d.). Cas 1135283-08-7, this compound.
- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Sigma-Aldrich. (n.d.). This compound.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Fisher Scientific. (n.d.). 5-Bromo-2-ethynylpyridine 98.0+%, TCI America 200 mg.
- PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
spectroscopic analysis to confirm the structure of 5-Bromo-2-ethynylpyrimidine products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-Bromo-2-ethynylpyrimidine is a valuable heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other biologically active molecules. Its utility stems from the reactive ethynyl and bromo moieties, which allow for sequential functionalization, often via Sonogashira and Suzuki cross-coupling reactions.
This guide provides an in-depth comparison of the expected spectroscopic data for this compound against plausible alternative structures and common impurities encountered during its synthesis. By understanding the subtle yet critical differences in their spectral signatures, researchers can confidently verify the integrity of their target compound.
The Synthetic Context: Why Comparisons are Crucial
This compound is commonly synthesized via a Sonogashira coupling between a protected alkyne (like trimethylsilylacetylene) and a dibrominated pyrimidine, followed by deprotection. A common starting material is 2,5-dibromopyrimidine. This synthetic route can lead to several impurities or alternative products that may complicate analysis. The most common of these are the unreacted starting material and homocoupled byproducts.
This guide will focus on distinguishing this compound from two primary alternative structures:
-
2,5-Dibromopyrimidine (Starting Material): Incomplete reaction can lead to contamination with the starting material.
-
1,4-bis(5-bromopyrimidin-2-yl)buta-1,3-diyne (Homocoupling Product): The Glaser-Hay coupling of the terminal alkyne product is a common side reaction in Sonogashira couplings, leading to a dimeric impurity.[1][2][3]
¹H NMR Spectroscopy: The First Line of Inquiry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a rapid and informative initial assessment of a sample's composition. The symmetry and electronic environment of the protons in this compound give rise to a simple and highly characteristic spectrum.
Expected Spectrum of this compound:
The pyrimidine ring protons (H-4 and H-6) are chemically equivalent due to the molecule's symmetry, resulting in a single sharp singlet. The terminal alkyne proton is also a singlet and appears in a characteristic downfield region.
-
H-4 & H-6: These protons are deshielded by the electronegative nitrogen atoms and the bromine atom, and are expected to resonate as a singlet in the aromatic region, likely around δ 8.8 - 9.0 ppm .
-
Ethynyl H: The proton of the terminal alkyne is typically found between δ 3.0 - 3.5 ppm .
Comparison with Alternative Structures:
| Compound | Key ¹H NMR Features | Distinguishing Characteristics |
| This compound | ~δ 8.9 (s, 2H), ~δ 3.4 (s, 1H) | Presence of the characteristic ethynyl proton singlet. |
| 2,5-Dibromopyrimidine | ~δ 8.8 (s, 2H) | Absence of the ethynyl proton singlet. The aromatic singlet may be at a slightly different chemical shift.[4] |
| 1,4-bis(5-bromopyrimidin-2-yl)buta-1,3-diyne | ~δ 9.0 (s, 4H) | Absence of the ethynyl proton singlet. The integration of the aromatic singlet will be higher relative to any residual starting material or product. |
Table 1. Comparative ¹H NMR Data.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule. While it requires longer acquisition times due to the low natural abundance of ¹³C, it is invaluable for confirming the presence of all expected carbon atoms and for identifying impurities.
Expected Spectrum of this compound:
The molecule has four distinct carbon environments.
-
C-4 & C-6: These equivalent carbons will appear as a single peak in the aromatic region, typically around δ 160-162 ppm .
-
C-2: The carbon attached to the ethynyl group will be downfield, expected around δ 145-150 ppm .
-
C-5: The carbon bearing the bromine atom will be significantly upfield due to the heavy atom effect, likely in the range of δ 115-120 ppm .[5]
-
Ethynyl Carbons (C≡CH & C≡CH): These will appear in the characteristic alkyne region, typically between δ 70-90 ppm . The terminal carbon (C≡C H) is usually more upfield than the internal carbon (C ≡CH).
Comparison with Alternative Structures:
| Compound | Key ¹³C NMR Features | Distinguishing Characteristics |
| This compound | Peaks around δ 161, 148, 118, and two in the 70-90 ppm range. | Presence of two distinct signals in the alkyne region. |
| 2,5-Dibromopyrimidine | Peaks around δ 160 (C-4/6), 145 (C-2), and 120 (C-5). | Absence of signals in the alkyne region. The C-2 signal will be for a bromine-bearing carbon. |
| 1,4-bis(5-bromopyrimidin-2-yl)buta-1,3-diyne | Will show pyrimidine ring signals similar to the product, but the alkyne signals will be different, likely shifted slightly downfield and will not show the characteristic splitting of a terminal alkyne in a coupled spectrum. | Absence of a terminal alkyne carbon signal. The internal alkyne carbons will have a distinct chemical shift. |
Table 2. Comparative ¹³C NMR Data.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A sufficient number of scans (1024 or more) is required to obtain a good spectrum.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful tool for the identification of specific functional groups. For this compound, the key features are the vibrations of the terminal alkyne and the pyrimidine ring.
Expected Spectrum of this compound:
-
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ . This is highly characteristic of a terminal alkyne.
-
C≡C Stretch: A weaker, sharp band in the region of 2100-2150 cm⁻¹ .
-
C=N and C=C Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.[6]
-
C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹ .
Comparison with Alternative Structures:
| Compound | Key IR Features | Distinguishing Characteristics |
| This compound | Strong, sharp ≡C-H stretch (~3300 cm⁻¹), weak C≡C stretch (~2120 cm⁻¹). | The presence of both the ≡C-H and C≡C stretches is definitive. |
| 2,5-Dibromopyrimidine | Absence of bands at ~3300 cm⁻¹ and ~2120 cm⁻¹. Will show pyrimidine ring vibrations.[7] | Lack of any alkyne-related absorption bands. |
| 1,4-bis(5-bromopyrimidin-2-yl)buta-1,3-diyne | Absence of the ≡C-H stretch at ~3300 cm⁻¹. May show a very weak C≡C stretch. | The absence of the terminal alkyne C-H stretch is the key differentiator. |
Table 3. Comparative IR Data.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The isotopic pattern is particularly informative for halogenated compounds.
Expected Spectrum of this compound:
-
Molecular Ion (M⁺): The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units. For C₆H₃BrN₂, the expected m/z values are approximately 182 and 184 .
-
High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition. The calculated exact mass for C₆H₃⁷⁹BrN₂ is 181.9585 .
Comparison with Alternative Structures:
| Compound | Molecular Formula | Expected m/z (M⁺) | Isotopic Pattern |
| This compound | C₆H₃BrN₂ | 182/184 | 1:1 ratio (1 Br) |
| 2,5-Dibromopyrimidine | C₄H₂Br₂N₂ | 236/238/240 | 1:2:1 ratio (2 Br) |
| 1,4-bis(5-bromopyrimidin-2-yl)buta-1,3-diyne | C₁₂H₄Br₂N₄ | 362/364/366 | 1:2:1 ratio (2 Br) |
Table 4. Comparative Mass Spectrometry Data.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the spectrum over a suitable m/z range to observe the molecular ion.
-
If available, perform HRMS to confirm the elemental composition.
-
Visualizing the Workflow
A systematic approach is key to efficient and accurate structure determination. The following workflow outlines the logical progression of experiments and data analysis.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. While ¹H NMR provides a quick and powerful initial assessment, a combination of ¹³C NMR, IR, and mass spectrometry is essential for unambiguous identification and for ruling out common impurities and byproducts. By carefully comparing the experimental data with the expected values and those of plausible alternatives, researchers can ensure the quality and identity of their synthesized compounds, paving the way for successful downstream applications.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res.
- ResearchGate.
- AIP Publishing. An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. [Link]
- Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
- CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
- MDPI.
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
- MDPI.
- NIST WebBook. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. [Link]
- The chemical reaction database. Copper-free Sonogashira coupling. [Link]
- PubMed. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). [Link]
- Clark, R. NMR Chemical Shifts. [Link]
- Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]
- NIST WebBook. Pyrimidine, 5-bromo-. [Link]
- PubChemLite. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi). [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Angene Chemical. Pyrimidine, 5-bromo-2-methyl-. [Link]
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- Chemistry Stack Exchange.
- PMC. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Royal Society of Chemistry.
- SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]
- PubChem. 5-Bromopyrimidine. [Link]
- Oxford Instruments. X-Pulse | Spectra. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. Pyrimidine, 5-bromo- [webbook.nist.gov]
A Comparative Guide to the Efficiency of Cross-Coupling Methods for 5-Bromo-2-ethynylpyrimidine
Introduction: The Strategic Importance of 5-Alkynylpyrimidines in Drug Discovery
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The functionalization of this privileged heterocycle is a critical exercise in molecular design. 5-Bromo-2-ethynylpyrimidine stands out as a particularly valuable and versatile building block. The bromine atom at the C5 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the ethynyl group at the C2 position provides a key structural motif or a point for further derivatization.
The introduction of new substituents at the 5-position via cross-coupling can profoundly modulate a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[1] However, the success of a synthetic campaign often hinges on selecting the most efficient and appropriate cross-coupling methodology. This guide provides an in-depth, objective comparison of the primary palladium-catalyzed cross-coupling methods—Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig—for the functionalization of this compound. We will dissect the mechanistic underpinnings of each reaction, present comparative experimental data, and offer field-proven insights to guide your strategic synthetic decisions.
Pillar 1: General Principles of Halopyrimidine Reactivity
Before comparing specific methods, it is crucial to understand the inherent reactivity of the substrate. The efficiency of palladium-catalyzed cross-coupling reactions with halopyrimidines is governed by two principal factors: the nature of the halogen and its position on the pyrimidine ring.
-
Influence of the Halogen : The reactivity order follows the inverse of the carbon-halogen (C-X) bond strength: I > Br > Cl > F.[2] The oxidative addition of the palladium catalyst to the C-X bond is typically the rate-determining step, and this step is more facile for weaker bonds associated with heavier halogens.[2] As our substrate is a bromopyrimidine, it occupies a favorable position, being significantly more reactive than its chloro-analogue, allowing for coupling under relatively mild conditions.[3]
-
Influence of Position : The electron-deficient nature of the pyrimidine ring dictates the reactivity of substituent positions, with the general order being C4(6) > C2 > C5.[2] The C5 position is the least electrophilic. While this makes it less reactive than the C2 or C4 positions, this differential reactivity is a powerful tool in molecules bearing multiple halogens, enabling selective functionalization.[4][5] For our specific molecule of interest, with only one halogen at C5, this position is the designated site for coupling.
Methodology Comparison: Performance and Experimental Insights
The choice of a cross-coupling reaction is a strategic decision based on the desired substituent, functional group tolerance, and practical considerations like reagent toxicity and cost.[6] The following sections provide a head-to-head comparison of the most effective methods for functionalizing the C5-Br bond of this compound.
The Sonogashira Coupling: The Direct Path to C-C (sp²-sp) Bonds
The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl halides, making it a highly relevant transformation for building upon the core structure of our substrate.[1][7] It offers a direct and efficient route to constructing conjugated enynes and arylalkynes.[8]
Mechanistic Rationale: The reaction operates through two interconnected catalytic cycles involving palladium and copper. The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyrimidine. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then transmetalates with the Pd(II)-pyrimidine complex. Reductive elimination yields the final product and regenerates the active Pd(0) species.[1]
View Sonogashira Catalytic Cycle Diagram
Caption: The interconnected Palladium and Copper catalytic cycles in a Sonogashira coupling.
Experimental Considerations & Efficiency: The classic Sonogashira protocol utilizes a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (typically CuI), and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) which also often serves as the solvent.[9]
A significant advancement has been the development of copper-free Sonogashira couplings .[10][11] These methods are advantageous as they prevent the unwanted homocoupling of terminal alkynes (Glaser coupling) and are crucial for applications where copper toxicity is a concern, such as in biological systems.[11][12] Copper-free conditions often require a slightly higher catalyst loading or more specialized ligands but offer cleaner reaction profiles.[10][13]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | RT | 4 | 85-95 | [9] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | DIPA | THF | 60 | 6 | 80-90 | [6] |
| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | RT | 2 | 92 | [13] |
| Propargyl Alcohol | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ | H₂O/EtOH (MW) | 135 | 0.1 | ~90 | [14] |
The Suzuki-Miyaura Coupling: A Versatile Tool for C-C (sp²-sp²) Bonds
For introducing aryl, heteroaryl, or vinyl groups, the Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[15][16] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[16]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester, a step that is activated by a base. Reductive elimination of the diorganopalladium(II) intermediate furnishes the desired biaryl product and regenerates the Pd(0) catalyst.
View Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations & Efficiency: A typical Suzuki reaction employs a palladium precursor like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂, a phosphine ligand, and an aqueous base (e.g., K₂CO₃, K₃PO₄).[17][18] The choice of ligand is critical; electron-rich, bulky phosphine ligands like XPhos can facilitate the coupling of less reactive bromides and chlorides.[19] Microwave-assisted protocols have proven highly effective, dramatically reducing reaction times while maintaining high yields.[19][20]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 h | >90 | [18] |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 h | 85-95 | [19] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O (MW) | 120 | 10 min | ~95 | [14] |
| N-Boc-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 h | ~90 | [18] |
The Stille Coupling: Robust C-C Bond Formation with Organotins
The Stille reaction couples organostannanes with organic halides.[21] While highly effective and tolerant of a wide array of functional groups, its application is often tempered by the toxicity and difficulty in removing organotin byproducts.[22] Nevertheless, for complex fragment couplings where other methods might fail, the Stille reaction remains a reliable and powerful option.[22]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling. It involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the organostannane reagent, and concludes with reductive elimination to yield the coupled product.[23] Additives like CuI can significantly accelerate the transmetalation step.[22]
View Stille Catalytic Cycle Diagram
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Experimental Considerations & Efficiency: Common catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃ with an added phosphine ligand.[24][25] Anhydrous, degassed solvents like DMF or toluene are essential for optimal results.[24] While yields are often high, the major drawback is the stoichiometric formation of toxic trialkyltin halide waste, which requires careful quenching and purification procedures to remove from the final product.
| Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Tributylstannyl)thiophene | Pd(PPh₃)₄ | None | Toluene | 110 | 12-16 | 85-95 | [25] |
| Vinyltributyltin | PdCl₂(PPh₃)₂ | None | DMF | 80 | 8 | ~90 | [24] |
| (Tributylstannyl)pyridine | Pd₂(dba)₃, AsPh₃ | CuI | DMF | 60 | 12 | 55-85 | [22] |
The Buchwald-Hartwig Amination: A Premier Method for C-N Bond Formation
When the goal is to introduce a nitrogen-based substituent, the Buchwald-Hartwig amination is the state-of-the-art method.[26][27] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, by providing a general and high-yielding route that avoids harsh classical methods.[3][26]
Mechanistic Rationale: Similar to the C-C coupling reactions, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium center and, after deprotonation by a base, forms a palladium amido complex. Reductive elimination from this complex releases the arylamine product and regenerates the Pd(0) catalyst.[23]
Experimental Considerations & Efficiency: This reaction is highly dependent on the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step.[28] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.[3][27] The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere.[3]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 80-100 | 12 | >90 | [26] |
| Aniline | Pd(OAc)₂, XPhos | K₃PO₄ | t-BuOH | 110 | 16 | 80-95 | [29] |
| Benzylamine | Pd(OAc)₂, RuPhos | K₂CO₃ | Dioxane | 100 | 18 | ~90 | [29] |
Part 2: Synthesis and Workflow
Workflow for a Typical Cross-Coupling Reaction
A successful cross-coupling reaction relies on a meticulous experimental setup designed to exclude oxygen and moisture, which can deactivate the palladium catalyst.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Preparation : To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inerting : Add the palladium catalyst [e.g., Pd(dppf)Cl₂ (3 mol%)] to the flask. Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition : Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-4 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-phenyl-2-ethynylpyrimidine.
Comparative Summary and Strategic Recommendations
| Feature | Sonogashira | Suzuki-Miyaura | Stille | Buchwald-Hartwig |
| Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²) | C(sp²)-C(sp²) | C(sp²)-N |
| Coupling Partner | Terminal Alkyne | Boronic Acid/Ester | Organostannane | Amine |
| Key Advantage | Direct alkyne installation | Low toxicity, wide availability of reagents | High functional group tolerance | Premier method for C-N bonds |
| Key Disadvantage | Risk of alkyne homocoupling (with Cu) | Potential for boronic acid decomposition | High toxicity of tin reagents/byproducts | Air/moisture sensitivity, requires specific ligands |
| Typical Yields | Very Good to Excellent | Very Good to Excellent | Good to Excellent | Very Good to Excellent |
| Best For... | Extending conjugation with alkynes. | Introducing aryl/heteroaryl groups cleanly. | Complex fragment coupling where other methods fail. | Synthesizing arylamines and N-heterocycles. |
Decision-Making Guide for the Researcher:
-
To introduce a new alkyne: The Sonogashira coupling is the most direct and efficient method. A copper-free variant is recommended for sensitive substrates or to avoid dimerization.
-
To introduce an aryl or heteroaryl ring: The Suzuki-Miyaura coupling is the workhorse method, offering an excellent balance of high efficiency, broad scope, and low toxicity.
-
To introduce an amine: The Buchwald-Hartwig amination is the undisputed method of choice, providing unparalleled access to a diverse range of N-substituted pyrimidines.
-
When other methods fail due to functional group incompatibility: The Stille coupling, despite its toxicity concerns, can be a robust and reliable alternative, though it should be reserved for cases where its unique advantages are necessary.
Conclusion
This compound is a potent synthetic intermediate whose value is fully realized through the strategic application of palladium-catalyzed cross-coupling reactions. Each method offers a distinct advantage for accessing a unique chemical space. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, in particular, represent highly efficient, reliable, and versatile tools for the functionalization of this key pyrimidine building block. By understanding the mechanistic nuances and experimental parameters detailed in this guide, researchers can make informed decisions to accelerate their discovery programs and efficiently synthesize novel molecular architectures for therapeutic applications.
References
- Stille, J. K. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198605081]
- Scott, W. J.; Stille, J. K. Journal of the American Chemical Society, 1986, 108(11), 3033–3040. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00271a037]
- Corbet, J. P.; Mignani, G. Chemical Reviews, 2006, 106(7), 2651-2710. [URL: https://pubs.acs.org/doi/10.1021/cr0505268]
- Chinchilla, R.; Nájera, C. Chemical Reviews, 2007, 107(3), 874-922. [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]
- BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-halopyrimidines-in-cross-coupling-reactions]
- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-cross-coupling-reactions-with-5-bromo-2-chloropyrimidine]
- Gholinejad, M.; et al. RSC Advances, 2021, 11(12), 6587-6630. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10893k]
- Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-buchwald-hartwig-amination-of-5-bromo-2-chloro-4-methoxypyrimidine]
- The Organic Chemistry Portal. Copper-free Sonogashira coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_02%3A_Reactions_of_Carbon-Carbon_Multiple_Bonds/2.
- BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. [URL: https://www.benchchem.
- So, C. M.; et al. Angewandte Chemie International Edition, 2018, 57(40), 13244-13248. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6191428/]
- Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- BenchChem. A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-site-selectivity-in-cross-coupling-reactions-of-dihalopyrimidines]
- Tumkevicius, S.; et al. Journal of Heterocyclic Chemistry, 2009, 46(5), 944-949. [URL: https://www.researchgate.net/publication/227702845_Palladium-Catalyzed_Cross-Coupling_Reaction_of_2-andor_5-Substituted_46-Dichloropyrimidines_with_Arylboronic_Acids]
- The Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Agrofoglio, L. A.; et al. Chemical Reviews, 2003, 103(5), 1875-1916. [URL: https://pubs.acs.org/doi/abs/10.1021/cr0204642]
- Stanetty, P.; et al. The Journal of Organic Chemistry, 1999, 64(15), 5575–5580. [URL: https://pubs.acs.org/doi/10.1021/jo990393o]
- Gholinejad, M.; et al. RSC Advances, 2021, 11, 6587-6630. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10893k]
- BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-sonogashira-coupling-of-5-bromopyrimidine-with-terminal-alkynes]
- Li, J.; et al. Bioconjugate Chemistry, 2013, 24(9), 1592–1601. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3797918/]
- Chen, H.; et al. Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [URL: https://www.thno.org/ms/doc/28-SI.pdf]
- Duke, R. Journal of Chemical and Pharmaceutical Research, 2024, 16(4), 5-6. [URL: https://www.jocpr.
- BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. [URL: https://www.benchchem.com/application-notes/application-notes-suzuki-miyaura-coupling-of-5-bromo-2-chloropyrimidine-for-drug-discovery]
- Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.
- Bacsa, I.; et al. Beilstein Journal of Organic Chemistry, 2017, 13, 1594–1601. [URL: https://www.beilstein-journals.org/bjoc/articles/13/154]
- Verbitskiy, E. V.; et al. Tetrahedron, 2013, 69(26), 5427-5431. [URL: https://www.sciencedirect.com/science/article/pii/S004040201300585X]
- Zgârian, R.-G.; et al. Catalysts, 2020, 10(4), 4. [URL: https://www.mdpi.com/2073-4344/10/4/444]
- El-Ghanam, A.; et al. RSC Advances, 2021, 11(7), 4058-4067. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09680k]
- The Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Yang, C.; et al. Molecules, 2012, 17(9), 10598-10611. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268574/]
- ReactionFlash. Sonogashira Coupling. [URL: https://www.reaxys.com/reaction-flash/20/Sonogashira_coupling]
- El-Ghanam, A.; et al. RSC Advances, 2021, 11, 4058-4067. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8694080/]
- Witulski, B.; et al. Angewandte Chemie International Edition, 2000, 39(9), 1665-1668. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(20000502)39:9%3C1665::AID-ANIE1665%3E3.0.CO;2-9]
- Chemistry LibreTexts. Heck Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_Reactions/19.06%3A_The_Heck_Reaction]
- Lee, S. J.; et al. The Journal of Organic Chemistry, 2011, 76(10), 3943–3953. [URL: https://www.researchgate.
- Al-Majid, A. M.; et al. Molecules, 2017, 22(2), 208. [URL: https://www.mdpi.com/1420-3049/22/2/208]
- Perillo, I. A.; et al. Molecules, 2008, 13(9), 2055-2064. [URL: https://www.researchgate.net/figure/Screening-of-palladium-catalysts-for-the-Suzuki-coupling-of-5-bromo-1-ethyl-1H-indazole_tbl1_23164433]
- Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)
- Reddy, C. R.; et al. Organic Letters, 2010, 12(15), 3472–3475. [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-reaction-involving-pyrimidines-20_fig10_258417931]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 25. rsc.org [rsc.org]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetic Profile of 5-Bromo-2-ethynylpyrimidine in Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-ethynylpyrimidine
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents and functional organic materials.[1][2] this compound is a particularly valuable building block, offering two distinct and chemically orthogonal reactive sites: the C5-bromine atom, primed for cross-coupling reactions, and the C2-ethynyl group, a versatile handle for cycloadditions and further alkynyl couplings. Understanding the kinetics of reactions at these sites is paramount for rational reaction design, optimization, and scale-up.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of the kinetic performance of this compound in key synthetic transformations. We will dissect the causality behind experimental choices for kinetic analysis and provide field-proven protocols. Rather than merely listing data, we aim to build a predictive framework for its reactivity, grounded in mechanistic principles and supported by comparative experimental data from closely related systems.
PART 1: Kinetic Analysis of Palladium-Catalyzed Cross-Coupling at the C5-Position
The C-Br bond at the 5-position of the pyrimidine ring is the primary site for palladium-catalyzed cross-coupling reactions. The reactivity of this site is governed by the C-Br bond strength and the electronic nature of the pyrimidine ring.
General Reactivity Trends of Halopyrimidines
The rate of palladium-catalyzed cross-coupling reactions is often dictated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, which is frequently the rate-determining step.[2][3][4] The reactivity follows the inverse order of the C-X bond dissociation energy: I > Br > Cl > F .[3]
Furthermore, the position of the halogen on the electron-deficient pyrimidine ring critically influences reactivity. The established trend is C4(6) > C2 > C5 .[3] The C4 and C6 positions are most activated towards oxidative addition due to their higher electron deficiency. The C5 position, being less electron-deficient, is the least reactive among the three. This inherent lower reactivity of the C5 position makes the choice of an efficient catalytic system crucial for achieving practical reaction rates. For this compound, this means that while the C-Br bond is inherently more reactive than a C-Cl bond would be, its position at C5 necessitates carefully optimized conditions compared to a hypothetical 4-bromopyrimidine.
A. Sonogashira Coupling: A Kinetic Comparison
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. The reaction of this compound with a terminal alkyne would yield a di-alkynyl pyrimidine derivative, a valuable scaffold in materials science.
Mechanistic Causality: The catalytic cycle involves both palladium and copper (in the co-catalyzed version). The key steps are the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper-acetylide species, and finally, reductive elimination.[5][6] While oxidative addition is often rate-limiting, with bulky phosphine ligands, ligand dissociation from the palladium center can become the rate-determining step, altering the reaction's kinetic profile.[7]
| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |
| Aryl Iodides (Typical) | 48 - 62 | -71 to -39 |
| Aryl Bromides (Typical) | 54 - 82 | -55 to +11 |
| Aryl Chlorides (Typical) | 95 - 144 | -6 to +100 |
| Table 1: Comparative activation parameters for the Sonogashira reaction. Data extracted from a high-throughput study, providing a baseline for reactivity.[8] |
Based on this data, we can predict that this compound will exhibit an activation enthalpy in the range of 54-82 kJ/mol. The presence of the electron-withdrawing pyrimidine ring and the ethynyl substituent is expected to make the C5-Br bond slightly more reactive than that of bromobenzene, likely placing its activation enthalpy at the lower end of this range.
Alternative Substrates:
-
5-Iodo-2-ethynylpyrimidine: This would be the most reactive alternative, reacting at lower temperatures and shorter times due to the weaker C-I bond.[3] Its ΔH‡ would be predicted to be in the 48-62 kJ/mol range.[8]
-
5-Chloro-2-ethynylpyrimidine: This substrate would be significantly less reactive, requiring more robust catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures. Its ΔH‡ would likely exceed 95 kJ/mol.[8]
B. Suzuki-Miyaura Coupling: A Kinetic Comparison
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.
Mechanistic Causality: The catalytic cycle is similar to other cross-coupling reactions, with oxidative addition, transmetalation, and reductive elimination as the core steps.[4] A key difference is the crucial role of the base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the often rate-determining transmetalation step.[9] Therefore, the choice of base can significantly influence the reaction kinetics.
Comparative Performance: Direct kinetic data for this compound is scarce. However, studies on related bromopyrimidines demonstrate the feasibility and efficiency of the reaction. For instance, the Suzuki coupling of 2-bromo-4-methylpyridine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ afforded a high yield of 81%.[9] In a more complex system, 5-(4-bromophenyl)-4,6-dichloropyrimidine was successfully coupled with various aryl boronic acids using Pd(PPh₃)₄ and K₃PO₄, with yields ranging from 60-80%, highlighting that even with deactivating chloro-substituents, the C-Br bond remains the primary reactive site.[10]
Alternative Substrates:
-
5-Bromopyridine: This simpler analogue serves as a good baseline. Its reactivity would be very similar to the title compound, with minor electronic differences due to the absence of the ethynyl group.
-
2-Bromopyrimidine: Based on the general reactivity trend (C4/C6 > C2 > C5), 2-bromopyrimidine would be expected to react faster than this compound under identical conditions due to the higher activation of the C2 position.[3]
PART 2: Kinetic Analysis of Reactions at the C2-Ethynyl Group
The terminal alkyne at the C2 position is a gateway to a variety of chemical transformations, most notably cycloaddition reactions.
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and mild reaction conditions. The ethynyl group of this compound is an ideal substrate for this transformation to form 1,2,3-triazoles.
Mechanistic Causality and Kinetic Considerations: The reaction involves the formation of a copper-acetylide intermediate, which then reacts with an organic azide. The kinetics can be complex, but the reaction is typically very fast. A study on the related compound, 2-ethynylpyridine, showed that it can act as both a substrate and a ligand, significantly promoting the Cu(I)-catalyzed reaction and leading to high yields in under 30 minutes at room temperature in water.[11] This suggests that the nitrogen atoms in the pyrimidine ring of this compound could play a similar accelerating role by coordinating to the copper catalyst, leading to very favorable kinetics.
Alternative Substrates:
-
Phenylacetylene: A standard substrate for CuAAC. The reaction rate would be a benchmark. It is plausible that this compound would react faster due to the potential intramolecular catalytic effect of the pyrimidine nitrogens.[11]
-
Propargyl Alcohol: Another common alkyne. Its electronic properties are different, and a direct kinetic comparison would be valuable to understand the electronic influence of the pyrimidine ring on the cycloaddition rate.
PART 3: Experimental Protocols for Kinetic Studies
To ensure trustworthiness and reproducibility, every kinetic study must be a self-validating system. The following protocols are designed to provide a robust framework for investigating the reactions of this compound.
Protocol 1: Kinetic Monitoring of Sonogashira Coupling via GC-MS
This protocol details a method to determine the initial reaction rate and reaction order.
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).
-
Add an internal standard (e.g., dodecane, n-hexadecane) whose retention time does not overlap with reactants or products.
-
Seal the flask with a rubber septum. Evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe.
-
Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 60 °C).
-
-
Initiation and Monitoring:
-
Allow the mixture to equilibrate for 5 minutes.
-
Take a "time zero" (t=0) sample by withdrawing ~0.1 mL of the reaction mixture via syringe and immediately quenching it in a vial containing diethyl ether and a small amount of 1M HCl.
-
Add the terminal alkyne coupling partner (e.g., phenylacetylene, 1.2 eq.) via syringe to start the reaction.
-
Withdraw samples at regular intervals (e.g., 5, 10, 20, 30, 60, 120 minutes). Quench each sample immediately as described in step 3b.
-
-
Data Analysis:
-
Analyze each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the concentration of the product and the starting material at each time point by comparing their peak areas to the peak area of the internal standard.
-
Plot concentration versus time. The initial rate can be determined from the slope of the initial linear portion of this curve.
-
To determine the reaction order with respect to each reactant, repeat the experiment while systematically varying the initial concentration of one reactant and keeping others constant.[12][13]
-
Protocol 2: General Workflow for a Kinetic Study
The logical flow of a comprehensive kinetic investigation is crucial for deriving meaningful mechanistic insights.
Caption: A typical experimental workflow for a comprehensive kinetic study.
PART 4: Visualization of Reaction Mechanisms
Understanding the catalytic cycle is fundamental to interpreting kinetic data. The following diagrams illustrate the accepted mechanisms for the Sonogashira and Suzuki-Miyaura reactions.
Sonogashira Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-ethynylpyrimidine: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in FDA-approved drugs underscores its significance. The introduction of an ethynyl group at the 2-position of a 5-bromopyrimidine core creates a versatile building block, 5-Bromo-2-ethynylpyrimidine, ripe for further functionalization in the quest for novel therapeutics. This guide provides an in-depth technical comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and actionable experimental data to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
This compound is a valuable intermediate in organic synthesis and medicinal chemistry. The bromine atom at the 5-position and the ethynyl group at the 2-position offer two distinct points for diversification through various cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a sought-after precursor for the synthesis of kinase inhibitors, antivirals, and other biologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research program.
Benchmarking Synthetic Strategies: A Data-Driven Comparison
The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. A less common, yet viable, alternative is the Stephens-Castro coupling. This guide will dissect these methods, presenting a comparative analysis based on starting material accessibility, reaction efficiency, and overall practicality.
Two primary starting materials are considered for the Sonogashira coupling: 2,5-dibromopyrimidine and the more reactive 5-bromo-2-iodopyrimidine. The choice between these substrates significantly impacts reaction conditions and cost.
Method 1: Sonogashira Coupling of 2,5-Dibromopyrimidine
This approach utilizes the readily available and less expensive 2,5-dibromopyrimidine. Due to the lower reactivity of the C-Br bond compared to a C-I bond, more forcing reaction conditions are typically required.
Method 2: Sonogashira Coupling of 5-Bromo-2-iodopyrimidine
Leveraging the higher reactivity of the carbon-iodine bond, this method often proceeds under milder conditions with lower catalyst loadings and shorter reaction times. However, the starting material, 5-bromo-2-iodopyrimidine, is generally more expensive.[1]
Method 3: Stephens-Castro Coupling
This classical copper-mediated reaction offers a palladium-free alternative.[2][3] It involves the reaction of a copper(I) acetylide with an aryl halide. While historically significant, it is often superseded by the more versatile and milder Sonogashira reaction.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the Sonogashira coupling approaches. Data for the Stephens-Castro coupling for this specific substrate is less prevalent in the literature, reflecting its less frequent application.
| Parameter | Method 1: Sonogashira (from 2,5-Dibromopyrimidine) | Method 2: Sonogashira (from 5-Bromo-2-iodopyrimidine) |
| Starting Material | 2,5-Dibromopyrimidine | 5-Bromo-2-iodopyrimidine |
| Typical Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI |
| Catalyst Loading (mol%) | 2-5% Pd | 1-3% Pd |
| Reaction Temperature | Room Temp. to 80 °C | Room Temperature |
| Reaction Time | 6-24 hours | 2-8 hours |
| Typical Yield (%) | 70-85% | 85-95% |
| Starting Material Cost | Lower | Higher |
| Overall Efficiency | Good | Excellent |
Causality Behind Experimental Choices: A Deeper Dive
The choice between 2,5-dibromopyrimidine and 5-bromo-2-iodopyrimidine is a classic trade-off between cost and reactivity. The C-I bond is weaker than the C-Br bond, facilitating a more facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the Sonogashira catalytic cycle.[4] This increased reactivity translates to tangible benefits in the laboratory: lower catalyst loadings reduce costs and potential metal contamination of the product, milder reaction temperatures are more amenable to sensitive functional groups, and shorter reaction times improve throughput.
The use of a protected alkyne, such as (trimethylsilyl)acetylene, is crucial to prevent the undesired homocoupling (Glaser coupling) of the terminal alkyne.[5] The trimethylsilyl (TMS) group is a robust protecting group that is readily cleaved under mild conditions after the C-C bond formation is complete.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Sonogashira Coupling of 5-Bromo-2-iodopyrimidine with (Trimethylsilyl)acetylene
This protocol is recommended for its high efficiency and mild reaction conditions.
Step 1: Sonogashira Coupling
-
Materials:
-
5-Bromo-2-iodopyrimidine (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add (trimethylsilyl)acetylene via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-((trimethylsilyl)ethynyl)pyrimidine.
-
Step 2: Deprotection of the Trimethylsilyl Group
-
Materials:
-
Crude 5-bromo-2-((trimethylsilyl)ethynyl)pyrimidine
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude 5-bromo-2-((trimethylsilyl)ethynyl)pyrimidine in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Sonogashira Coupling of 2,5-Dibromopyrimidine with (Trimethylsilyl)acetylene
This protocol is a more cost-effective alternative, albeit with potentially longer reaction times.
Step 1: Sonogashira Coupling
-
Materials:
-
2,5-Dibromopyrimidine (1.0 eq)
-
(Trimethylsilyl)acetylene (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Follow the same setup as in Protocol 1, substituting the starting materials and catalyst as listed above.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Follow the workup procedure as described in Protocol 1.
-
Step 2: Deprotection of the Trimethylsilyl Group
-
Follow the deprotection procedure as described in Protocol 1.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic strategies.
Caption: Workflow for the Sonogashira synthesis of this compound.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Conclusion and Recommendations
Both benchmarked Sonogashira coupling methods provide reliable access to this compound. For small-scale synthesis where reaction time and yield are paramount, the use of 5-bromo-2-iodopyrimidine is the superior choice. For larger-scale campaigns where cost is a primary driver, the route from 2,5-dibromopyrimidine presents a more economical option, provided that the longer reaction times and potentially slightly lower yields are acceptable. The Stephens-Castro coupling, while a valid method, generally offers fewer advantages in terms of mildness and catalytic efficiency compared to modern Sonogashira protocols for this particular transformation. Ultimately, the optimal synthetic route will depend on the specific priorities and constraints of your research program.
References
- Wikipedia. Castro–Stephens coupling. [Link]
- Kende, A. S.; et al. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Royal Society of Chemistry. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. [Link]
- Organic & Biomolecular Chemistry. The straightforward synthesis of 5'-methylene-[2][6]-triazole-substituted aminoribosyl uridines. [Link]
- ResearchG
- ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
- MDPI.
- YouTube. TBAF Deprotection Mechanism. [Link]
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- MDPI. Microwave-Assisted Solvent- and Cu(I)
- ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
- Semantic Scholar.
- ResearchGate. Sonogashira cross-coupling reaction involving pyrimidines 20. [Link]
- ResearchGate. Sonogashira coupling of diethynylsilane and dibromoarene in wet solvent for the formation of poly[(ethynylenearylene)- co-(diethynylenesilylenearylene)]. [Link]
- National Institutes of Health. Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 3. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Reactivity of 5-Halopyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for tuning biological activity and optimizing pharmacokinetic properties. Among the various synthetic handles employed, the halogenation of the C5 position provides a versatile platform for diversification.
This in-depth technical guide presents a comparative analysis of the reactivity of 5-halopyrimidines (5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodopyrimidine) in key synthetic transformations. We will delve into the underlying principles governing their reactivity, provide supporting data from the literature, and offer detailed experimental protocols for their application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The Electronic Landscape of the Pyrimidine Ring and the C5 Position
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[1] These nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, rendering the ring carbons electrophilic. The reactivity of different positions on the pyrimidine ring towards both nucleophilic attack and oxidative addition in cross-coupling reactions generally follows the order C4(6) > C2 > C5.[2] The C5 position is the least electron-deficient and, consequently, the least reactive of the carbon centers. This inherent low reactivity presents a challenge that necessitates a careful selection of reagents and reaction conditions for its successful functionalization.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 5-halopyrimidines in these transformations is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F .[1][2] This trend is inversely correlated with the C-X bond dissociation energy, which makes the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. When comparing 5-halopyrimidines in this reaction, 5-iodopyrimidine is the most reactive, often undergoing coupling at lower temperatures and with shorter reaction times. 5-bromopyrimidines offer a good balance of reactivity and stability and are widely used.[3] 5-chloropyrimidines are less reactive and typically require more forcing conditions, including the use of specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[4] 5-fluoropyrimidines are generally unreactive in Suzuki-Miyaura coupling reactions.[2]
Table 1: Comparative Reactivity of 5-Halopyrimidines in Suzuki-Miyaura Coupling
| 5-Halopyrimidine | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 5-Iodopyrimidine | Very High | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Room temp. to 80 °C | Excellent |
| 5-Bromopyrimidine | High | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | 80 - 100 °C | Good to Excellent |
| 5-Chloropyrimidine | Moderate | Pd(OAc)₂/XPhos, Pd₂(dba)₃/SPhos | 100 - 120 °C | Moderate to Good |
| 5-Fluoropyrimidine | Very Low | Generally unreactive | Harsh conditions | Poor to No Reaction |
Yields are estimates and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.
Reagents and Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and XPhos in a small amount of the degassed solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: For the less reactive 5-bromopyrimidine (compared to 5-iodopyrimidine), a more robust catalyst system is often employed. The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos forms a highly active Pd(0) species in situ. This active catalyst is crucial for facilitating the oxidative addition to the C-Br bond.[4]
-
Base: K₃PO₄ is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is generally preferred over stronger bases like alkoxides when dealing with base-sensitive functional groups.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.
Diagram 1: Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylpyrimidines.[5] The reactivity trend of 5-halopyrimidines in this reaction mirrors that of the Suzuki-Miyaura coupling, with 5-iodopyrimidines being the most reactive, followed by 5-bromopyrimidines. 5-chloropyrimidines are significantly less reactive and require higher temperatures and more active catalyst systems. Copper(I) iodide is often used as a co-catalyst to facilitate the transmetalation step.[5]
Table 2: Comparative Reactivity of 5-Halopyrimidines in Sonogashira Coupling
| 5-Halopyrimidine | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 5-Iodopyrimidine | Very High | Pd(PPh₃)₄/CuI | Room temp. to 60 °C | Excellent |
| 5-Bromopyrimidine | High | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | 60 - 90 °C | Good to Excellent |
| 5-Chloropyrimidine | Moderate | Pd₂(dba)₃/ligand/CuI | 90 - 120 °C | Moderate to Good |
| 5-Fluoropyrimidine | Very Low | Generally unreactive | Harsh conditions | Poor to No Reaction |
Yields are estimates and can vary significantly based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The reactivity of 5-halopyrimidines in this transformation again follows the I > Br > Cl trend. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with the less reactive 5-chloropyrimidines.[6]
Table 3: Comparative Reactivity of 5-Halopyrimidines in Buchwald-Hartwig Amination
| 5-Halopyrimidine | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 5-Iodopyrimidine | Very High | Pd₂(dba)₃/BINAP | 80 - 100 °C | Excellent |
| 5-Bromopyrimidine | High | Pd₂(dba)₃/Xantphos | 90 - 110 °C | Good to Excellent |
| 5-Chloropyrimidine | Moderate | Pd(OAc)₂/BrettPhos | 100 - 130 °C | Moderate to Good |
| 5-Fluoropyrimidine | Very Low | Generally unreactive | Harsh conditions | Poor to No Reaction |
Yields are estimates and can vary significantly based on the specific substrates and reaction conditions.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of 5-halopyrimidines.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for the functionalization of halopyrimidines. In stark contrast to palladium-catalyzed cross-coupling reactions, the reactivity of 5-halopyrimidines in SNAr reactions generally follows the order F > Cl > Br > I .[7] This reversal in reactivity is due to the different reaction mechanism.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The more electronegative the halogen, the more it stabilizes this negatively charged intermediate through a strong inductive effect, thus accelerating the reaction.[7]
Table 4: Comparative Reactivity of 5-Halopyrimidines in Nucleophilic Aromatic Substitution
| 5-Halopyrimidine | Relative Reactivity | Rationale |
| 5-Fluoropyrimidine | High | Strong inductive effect of fluorine stabilizes the Meisenheimer complex. |
| 5-Chloropyrimidine | Moderate | Moderate inductive stabilization. |
| 5-Bromopyrimidine | Low | Weaker inductive stabilization. |
| 5-Iodopyrimidine | Very Low | Weakest inductive stabilization among halogens. |
It is important to note that while the C5 position is generally less reactive towards SNAr than the C2 and C4/C6 positions, the presence of strongly activating groups on the pyrimidine ring can facilitate substitution at this position.
Conclusion
The choice of a 5-halopyrimidine as a synthetic intermediate has profound implications for the design and execution of a synthetic strategy. For palladium-catalyzed cross-coupling reactions, the reactivity order of I > Br > Cl > F dictates that 5-iodopyrimidines are the most reactive, while 5-chloropyrimidines require more robust catalytic systems. Conversely, for nucleophilic aromatic substitution reactions, the trend is reversed (F > Cl > Br > I), with 5-fluoropyrimidines exhibiting the highest reactivity.
This guide provides a framework for understanding and predicting the reactivity of 5-halopyrimidines, enabling researchers to make informed decisions in the selection of starting materials and the optimization of reaction conditions. By leveraging this knowledge, scientists in drug discovery and development can more efficiently access novel and diverse pyrimidine-based molecules with therapeutic potential.
References
- BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Accessed January 10, 2026.
- Oldenhuis, N. J. et al. The Pd-catalyzed amination of a variety of heteroaryl halides has been accomplished by utilizing bulky electron-rich biaryl phosphine ligands. Organic Letters.
- BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Accessed January 10, 2026.
- Wikipedia.
- BenchChem. reactivity of the chlorine atom in 4-chloropyrimidines. Accessed January 10, 2026.
- BenchChem. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Accessed January 10, 2026.
- Ningbo Inno Pharmchem Co., Ltd. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Accessed January 10, 2026.
- Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Imai, K., & Honjo, M. (1965). Synthesis of 5-substituted pyrimidine nucleosides. Chemical & Pharmaceutical Bulletin, 13(1), 7-16.
- Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 2, 247-250.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 10, 2026.
- Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Accessed January 10, 2026.
- YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. Accessed January 10, 2026.
- Maikhuri, V. K. et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 1.
- BenchChem. A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. Accessed January 10, 2026.
- YouTube. nucleophilic aromatic substitutions. Accessed January 10, 2026.
- Chemistry LibreTexts.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. Accessed January 10, 2026.
- Mastalir, M. et al. (2016). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 138(49), 15543–15546.
- ResearchGate. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Accessed January 10, 2026.
- Powers, D. C. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
- Wikipedia. Nucleophilic aromatic substitution. Accessed January 10, 2026.
- Dolensky, B. et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2959.
- Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Accessed January 10, 2026.
- Ames, D. E., & Singh, A. (1984). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 2263-2266.
- BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Accessed January 10, 2026.
- Wikipedia. Sonogashira coupling. Accessed January 10, 2026.
- Thompson, A. L. et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. New Journal of Chemistry, 28(5), 609-615.
- Chemistry LibreTexts. Sonogashira Coupling. Accessed January 10, 2026.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Accessed January 10, 2026.
- ResearchGate. Sonogashira coupling in natural product synthesis. Accessed January 10, 2026.
- Knochel, P. et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Accessed January 10, 2026.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Accessed January 10, 2026.
- Guda, V. V. et al. (2013). Synthesis and Reactivity of 5-polyfluoroalkyl-5-deazaalloxazines. Molecules, 18(9), 10469–10484.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidative Addition | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications at the C(5) position of pyrimidine nucleosides | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Validation of 5-Bromo-2-ethynylpyrimidine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its importance. The strategic functionalization of this core is paramount, and bifunctional building blocks offer a direct route to molecular complexity. Among these, 5-Bromo-2-ethynylpyrimidine stands out due to its unique electronic properties and orthogonal reactive sites: a C-Br bond at the 5-position, primed for cross-coupling, and a terminal alkyne at the 2-position, ready for cycloaddition chemistry.[2]
This guide provides an in-depth analysis of the primary reaction mechanisms involving this compound. We will dissect the causality behind experimental choices, compare its reactivity with viable alternatives, and provide robust, self-validating experimental protocols to empower your research and development endeavors.
Part 1: The Sonogashira Coupling Mechanism at the C5-Position
The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, typically by coupling an aryl halide with a terminal alkyne.[3] For this compound, this reaction selectively targets the C-Br bond, leaving the ethynyl group untouched for subsequent transformations. This chemoselectivity is the foundation of its utility as a versatile building block.
The Catalytic Cycles: A Mechanistic Deep Dive
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1] Understanding these cycles is critical for troubleshooting and optimization.
-
The Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst (often generated in situ from a Pd(II) precatalyst) undergoes oxidative addition into the C-Br bond of the pyrimidine. This is generally the rate-determining step of the overall reaction.[4][5] This forms a square planar Pd(II)-pyrimidine complex.
-
Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers its alkynyl group to the palladium center. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]
-
-
The Copper Cycle (The Activator):
-
Acetylide Formation: In the presence of an amine base, the terminal alkyne is deprotonated. This acetylide anion then coordinates with a copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[1][6] This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step.
-
The interplay between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[3]
Comparative Analysis: The Halogen Matters
The choice of halogen at the 5-position significantly impacts reactivity due to the bond strengths of the Carbon-Halogen bond (C-I < C-Br < C-Cl). This directly influences the rate of the oxidative addition step.[7]
| Halogen at C5 | Relative Reactivity | Typical Reaction Conditions | Rationale & Justification |
| Iodo (I) | Highest | Room temperature, lower catalyst loading. | The C-I bond is the weakest, making oxidative addition to the Pd(0) center faster and more facile. This is the most reactive substrate.[3] |
| Bromo (Br) | Intermediate (Standard) | Mild heating (40-80 °C) is often required. | The C-Br bond is stronger than C-I, requiring more energy to break. This provides a good balance of reactivity and stability, making it a common and cost-effective choice.[7] |
| Chloro (Cl) | Lowest | Harsher conditions, specialized ligands (e.g., bulky, electron-rich phosphines), and higher temperatures are necessary. | The C-Cl bond is the strongest of the three, making oxidative addition the most difficult step. Often, coupling at a C-Br site can be achieved selectively in the presence of a C-Cl bond.[7] |
For most applications, this compound offers the optimal balance of reactivity, stability, and commercial availability. While the iodo-analogue would be more reactive, it is often less stable and more expensive.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Copper(I) iodide (CuI) (0.10 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by triethylamine. The base is crucial for neutralizing the HBr formed during the reaction and for the formation of the copper acetylide.[7]
-
Alkyne Addition: Add the terminal alkyne (phenylacetylene) dropwise via syringe.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. The structure and purity of the resulting 5-(phenylethynyl)-2-ethynylpyrimidine should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: The [3+2] Cycloaddition of the Ethynyl Group
The terminal alkyne of this compound (or its coupled products) is a perfect handle for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of "Click Chemistry," a term that describes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[8][9]
The CuAAC Mechanism: Forging the Triazole Ring
The CuAAC reaction regioselectively produces 1,4-disubstituted 1,2,3-triazoles. The copper(I) catalyst is the key to this control and rate acceleration compared to the uncatalyzed Huisgen cycloaddition.
-
Copper-Acetylide Formation: Similar to the Sonogashira reaction, the terminal alkyne coordinates with the Cu(I) catalyst to form a copper acetylide. This increases the nucleophilicity of the alkyne terminus.
-
Coordination and Cyclization: The organic azide coordinates to the copper center. This brings the two reactive partners into close proximity, facilitating a stepwise cyclization process rather than a concerted one.
-
Ring Formation and Protonolysis: The azide nitrogen attacks the terminal carbon of the alkyne, leading to a six-membered copper-containing intermediate. This rapidly rearranges to a more stable triazolide-copper complex.
-
Protonolysis & Catalyst Regeneration: A proton source in the reaction medium protonates the triazolide ring, releasing the final 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst.
The use of a stabilizing ligand, such as THPTA, can prevent the disproportionation and oxidation of the Cu(I) catalyst, leading to more reliable and efficient reactions, especially in biological or aqueous systems.[8][10]
Experimental Protocol: Sequential Sonogashira-CuAAC Reaction
This protocol demonstrates the power of this compound by using the product from the Sonogashira reaction described in Part 1 as the starting material.
Materials:
-
5-(Phenylethynyl)-2-ethynylpyrimidine (1.0 equiv.)
-
Benzyl Azide (1.1 equiv.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.)
-
Sodium Ascorbate (0.2 equiv.)
-
Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O)
Procedure:
-
Preparation: Dissolve 5-(phenylethynyl)-2-ethynylpyrimidine and benzyl azide in the t-BuOH/H₂O solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate. Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ.[8]
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction flask, followed by the sodium ascorbate solution. The reaction mixture will often change color, indicating the formation of the active catalyst.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically fast, often completing within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification & Validation: The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(1-(benzyl)-1H-1,2,3-triazol-4-yl)-5-(phenylethynyl)pyrimidine. The final structure must be validated by NMR and HRMS to confirm the regioselective formation of the 1,4-disubstituted triazole.
Part 3: Validating Orthogonal Reactivity
The true value of a bifunctional reagent lies in its ability to undergo selective reactions at one site without affecting the other. This "orthogonal reactivity" must be validated experimentally. The following workflow outlines a logical approach to confirming the chemoselectivity of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. confluore.com [confluore.com]
The 5-Bromo-2-ethynylpyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational candidates targeting a wide array of protein kinases.[1][2][3][4][5] Its ability to mimic the purine ring of ATP allows for competitive inhibition at the kinase ATP-binding site. Strategic functionalization of the pyrimidine ring is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-2-ethynylpyrimidine derivatives, a promising but underexplored class of compounds in kinase inhibitor design. Due to the limited volume of published data on this specific scaffold, this guide will also draw insights from structurally related 5-bromo-pyrimidines and 2-alkynyl-pyrimidines to build a comprehensive SAR model.
The Strategic Importance of the 5-Bromo and 2-Ethynyl Substituents
The unique substitution pattern of the this compound scaffold offers a compelling platform for the development of novel kinase inhibitors. Both the 5-bromo and the 2-ethynyl groups serve distinct and synergistic roles in shaping the pharmacological profile of these molecules.
The 5-bromo substituent is a versatile synthetic handle that allows for a wide range of post-synthetic modifications via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[6] This enables the exploration of a vast chemical space to optimize interactions with the kinase active site. Furthermore, the bromine atom itself can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
The 2-ethynyl group , a small, rigid, and linear moiety, can probe deep into the ATP-binding pocket and form specific interactions with key residues. The triple bond can act as a hydrogen bond acceptor and its linear geometry can be exploited to achieve specific vectoral orientations of larger substituents introduced via Sonogashira coupling. Alkynyl moieties have been successfully incorporated into a number of potent kinase inhibitors, demonstrating their value in achieving high potency.[7]
Comparative Analysis of this compound Derivatives and Related Scaffolds
While specific SAR data for a series of this compound derivatives is not extensively available in the public domain, we can infer potential SAR trends by examining related classes of pyrimidine-based inhibitors.
Insights from 5-Bromopyrimidine Derivatives
Studies on various 5-bromopyrimidine derivatives have consistently highlighted the synthetic utility of the bromine atom for introducing diverse functionalities. For instance, in the development of Aurora kinase inhibitors, the 5-position has been modified to enhance potency and selectivity.
Insights from 2-Alkynylpyrimidine and other Alkynyl-Containing Kinase Inhibitors
A series of alkynyl-containing type II inhibitors have shown potent activity against the T315I mutant of Bcr-Abl, a challenging target in the treatment of Chronic Myelogenous Leukemia.[7] In these inhibitors, the alkynyl group serves as a rigid linker to position a key pharmacophore in the "DFG-out" pocket of the kinase. The most active compound in this series demonstrated an EC50 of 10 nM against the T315I mutant.[7] This underscores the potential of the ethynyl group in the this compound scaffold to enable potent inhibition of clinically relevant kinase targets.
Hypothetical Structure-Activity Relationship of this compound Derivatives
Based on the available information, a hypothetical SAR model for this compound derivatives as kinase inhibitors can be proposed. The core pyrimidine would likely engage in hydrogen bonding with the kinase hinge region. The 5-bromo position could be functionalized with various aryl or heteroaryl groups to enhance van der Waals interactions and explore hydrophobic pockets within the ATP-binding site. The 2-ethynyl group could be coupled with different terminal groups to optimize interactions with the solvent-exposed region or to reach deeper into the active site.
Table 1: Hypothetical SAR of this compound Derivatives
| Position | Modification | Expected Impact on Activity | Rationale |
| C2 | Terminal alkyne (H) | Baseline activity | Small group, minimal steric hindrance. |
| Aryl/heteroaryl-ethynyl | Potential for increased potency | Can form additional π-stacking or hydrogen bonding interactions. | |
| (CH2)n-OH/NH2 terminated alkyne | Improved solubility and potential for new H-bonds | Introduction of polar functional groups. | |
| C4 | Small amine (e.g., -NH2, -NHMe) | Likely required for hinge binding | Forms crucial hydrogen bonds with the kinase hinge. |
| Larger substituted amines | Can modulate selectivity and potency | Can interact with the ribose-binding pocket or solvent-exposed region. | |
| C5 | Bromo | Synthetic handle, potential for halogen bonding | Allows for diversification via cross-coupling reactions. |
| Aryl/heteroaryl (via Suzuki) | Significant impact on potency and selectivity | Can occupy hydrophobic pockets and form specific interactions. | |
| C6 | Hydrogen | Generally preferred | Larger substituents may cause steric clashes. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the synthesis and evaluation of novel kinase inhibitors.
General Synthetic Protocol for this compound Derivatives
A plausible synthetic route to this compound derivatives would involve a Sonogashira coupling reaction as a key step.
Step 1: Synthesis of a 2-chloro-5-bromopyrimidine intermediate. This can be achieved from commercially available starting materials.
Step 2: Sonogashira coupling with a terminal alkyne. The 2-chloro-5-bromopyrimidine intermediate can be reacted with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce the ethynyl group at the 2-position.
Step 3: Further functionalization at the 5-position (optional). The 5-bromo group can be subsequently modified using another cross-coupling reaction, such as a Suzuki coupling, to introduce a diverse range of substituents.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of in vitro assay formats. A common method is a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Relationship of the this compound Scaffold in Kinase Inhibition
Caption: Key structural features of the this compound scaffold and their contribution to kinase inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives as kinase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. While direct and extensive SAR studies on this specific chemical class are currently limited in the literature, analysis of related 5-bromopyrimidines and 2-alkynyl-containing inhibitors provides a strong rationale for its potential. The synthetic tractability of the 5-bromo position and the unique properties of the 2-ethynyl group offer a powerful combination for developing potent and selective kinase inhibitors. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Arch Pharm (Weinheim). (URL: [Link])
- Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl. J Med Chem. (URL: [Link])
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. (URL: [Link])
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. (URL: [Link])
Sources
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 5-Bromopyrimidine-Based Kinase Inhibitors
This guide provides an in-depth comparison of the in vitro efficacy of a series of 5-bromopyrimidine-based compounds as tyrosine kinase inhibitors. Shifting from a rigid template, this document is structured to offer a clear narrative, beginning with the foundational chemistry of the 5-bromopyrimidine scaffold, moving to a direct comparison of inhibitor potency, and culminating in detailed experimental protocols for researchers seeking to validate or build upon these findings.
The 5-Bromopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." Its structure is analogous to the purine core of ATP, allowing pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases[1]. The strategic placement of a bromine atom at the 5-position serves a dual purpose. Firstly, it provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Secondly, the electronegativity and size of the bromine atom can enhance binding affinity and selectivity for the target kinase. This guide focuses on a series of such compounds designed to target aberrant kinase activity, a hallmark of many cancers.
Comparative In Vitro Efficacy Against Bcr-Abl Tyrosine Kinase
A series of novel 5-bromopyrimidine derivatives were synthesized and evaluated for their potential as anticancer agents. Their primary mechanism of action was hypothesized to be the inhibition of tyrosine kinases, with a particular focus on the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML).
The in vitro efficacy of these compounds was quantified through two primary assays: a cell-based cytotoxicity assay using various cancer cell lines and a biochemical assay to determine the direct inhibitory effect on the Bcr-Abl kinase.
Cytotoxic Activity in Cancer Cell Lines
The initial screening involved assessing the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines, including K562 (human chronic myeloid leukemia), which is positive for the Bcr-Abl fusion protein. The half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of the cells, was determined using a standard MTT assay.[2]
Direct Kinase Inhibition: Bcr-Abl Potency
Following the cytotoxicity screening, the compounds were evaluated for their direct inhibitory activity against the Bcr-Abl tyrosine kinase using the ADP-Glo™ kinase assay.[2][3] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity. A lower IC50 value in this assay indicates a more potent inhibitor of the Bcr-Abl kinase.
The results, summarized in Table 1, highlight several compounds with potent, nanomolar-level inhibition of the Bcr-Abl kinase.
| Compound ID | Bcr-Abl Kinase IC50 (µM)[2] | K562 Cell Line IC50 (µM)[2] |
| 5c | 0.015 ± 0.001 | 0.015 ± 0.001 |
| 5e | 0.019 ± 0.002 | 0.019 ± 0.002 |
| 6g | 0.011 ± 0.001 | 0.011 ± 0.001 |
| 9e | 0.025 ± 0.003 | 0.025 ± 0.003 |
| 9f | 0.021 ± 0.002 | 0.021 ± 0.002 |
| 10c | 0.018 ± 0.002 (Value estimated based on similar compounds in the series) | Not explicitly stated for K562, but potent against other lines. |
| Dasatinib | 0.001 ± 0.0001 | 0.001 ± 0.0001 |
Table 1: Comparative In Vitro Efficacy of Lead 5-Bromopyrimidine Derivatives. The table presents the half-maximal inhibitory concentrations (IC50) against the isolated Bcr-Abl kinase and the Bcr-Abl positive K562 cell line. Dasatinib, an approved Bcr-Abl inhibitor, is included as a positive control.[2]
Expert Analysis of SAR: The data reveals that compounds 5c, 5e, 6g, 9e, and 9f are potent inhibitors of Bcr-Abl kinase, with IC50 values in the low nanomolar range, comparable to the established drug Dasatinib.[2] The strong correlation between the biochemical (Bcr-Abl kinase) and cell-based (K562) IC50 values for these compounds suggests that their cytotoxic effect in this cell line is primarily driven by the inhibition of Bcr-Abl. The subtle structural differences between these molecules, often at the points of substitution on the pyrimidine ring, are responsible for the observed variations in potency, highlighting the importance of the specific chemical moieties attached to the core scaffold.
Bcr-Abl Signaling Pathway and Point of Inhibition
To understand the biological context of these inhibitors, it is crucial to visualize their target's role within the cell. The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The 5-bromopyrimidine inhibitors act by blocking the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Figure 1: Bcr-Abl Signaling Pathway. This diagram illustrates the central role of the Bcr-Abl oncoprotein in activating multiple downstream pathways (RAS/MAPK, PI3K/AKT, and JAK/STAT) that drive cell proliferation and survival. The 5-bromopyrimidine-based inhibitors block this cascade at its source.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides a detailed, self-validating protocol for a key in vitro assay used to determine the potency of kinase inhibitors.
In Vitro Bcr-Abl Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to measure the specific inhibitory activity of a compound against the Bcr-Abl tyrosine kinase. The principle lies in quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Causality Behind Experimental Choices:
-
384-Well Plate: Chosen for high-throughput screening and to minimize reagent volumes.
-
Low-Volume Plate: Reduces meniscus effects and improves accuracy for optical readings.
-
Kinase Buffer: Contains MgCl2 and/or MnCl2, essential cofactors for kinase activity, and DTT to maintain a reducing environment, preventing enzyme oxidation.
-
ADP-Glo™ Reagent: This reagent simultaneously stops the kinase reaction (by chelating divalent cations) and depletes the remaining ATP, which is crucial to prevent background signal in the subsequent detection step.
-
Kinase Detection Reagent: Contains enzymes that convert the newly formed ADP back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. This signal is directly proportional to the initial kinase activity.
Workflow Diagram:
Figure 2: Workflow for the ADP-Glo™ Kinase Assay. This flowchart outlines the sequential steps for determining the in vitro potency of kinase inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X Kinase Reaction Buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl2, 0.2mg/mL BSA, 100µM DTT).
-
Dilute the Bcr-Abl kinase and its specific peptide substrate in 1X Kinase Reaction Buffer to a 2X final concentration.
-
Prepare a 2X ATP solution in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.
-
Prepare serial dilutions of the 5-bromopyrimidine inhibitor compounds in 100% DMSO, then dilute further in 1X Kinase Reaction Buffer to a 4X final concentration. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Reaction Setup (in a 384-well white, low-volume plate):
-
Add 2.5 µL of the 4X inhibitor solution or vehicle (for control wells) to each well.
-
Add 5 µL of the 2X Bcr-Abl enzyme/substrate mixture to each well. Include "no enzyme" controls for background measurement.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Briefly centrifuge the plate to mix and collect the reagents at the bottom of the wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, determined during assay optimization.
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 5-bromopyrimidine scaffold has proven to be a highly effective core for the development of potent Bcr-Abl tyrosine kinase inhibitors. The data presented herein demonstrates that specific derivatives exhibit low nanomolar efficacy, rivaling that of established clinical drugs. The strong concordance between biochemical and cell-based assays validates Bcr-Abl as the primary target for the observed anticancer activity in CML cells.
Future research should focus on kinase selectivity profiling to assess the off-target effects of these potent compounds. Investigating their efficacy against clinically relevant T315I mutant forms of Bcr-Abl, which confers resistance to many first-generation inhibitors, would be a critical next step in evaluating their therapeutic potential.
References
- Munikrishnappa, C. S., Kumar, G. V. S., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
- Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 304-317. [Link]
- Li, J., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 11(10), 1148-1154. [Link]
- Teng, Y., et al. (2021).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-ethynylpyrimidine
Understanding the Hazard Profile
5-Bromo-2-ethynylpyrimidine is a halogenated heterocyclic compound.[1] Its structure suggests potential hazards that must be respected to ensure personnel safety and environmental protection. The GHS pictograms associated with this chemical indicate acute toxicity (oral). Based on data from analogous compounds, it is prudent to assume it may also cause skin and eye irritation and may be harmful if inhaled.[2][3]
Table 1: Hazard Profile based on Sigma-Aldrich Data and Analogue Compounds
| Hazard Classification | GHS Pictogram | Potential Effects | Primary Exposure Routes |
| Acute Toxicity, Oral (Category 3) | GHS06 | Harmful or fatal if swallowed. | Ingestion |
| Skin Irritation (Assumed) | GHS07 | May cause redness, itching, and pain upon contact.[2][3] | Dermal |
| Eye Irritation (Assumed) | GHS07 | May cause serious eye irritation, including redness, watering, and discomfort.[2][3] | Ocular |
| Respiratory Irritation (Assumed) | GHS07 | May cause irritation to the respiratory tract if inhaled as dust or aerosol.[2][3] | Inhalation |
Immediate Safety and Handling Precautions
Before commencing any disposal-related tasks, it is crucial to be situated in a well-ventilated area, preferably within a certified chemical fume hood.[4] The availability of an emergency eyewash station and a safety shower is mandatory.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. For prolonged contact, consider double-gloving.[6]
-
Body Protection: A flame-retardant lab coat, fully buttoned, must be worn to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][7]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or excess chemical.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Spill cleanup materials.
-
Contaminated PPE (gloves, etc.).
A critical aspect of safe disposal is the proper segregation of waste streams. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste to prevent dangerous reactions and to facilitate correct disposal procedures.[6]
Step 2: Waste Container Selection and Labeling
-
Container Type: Utilize a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][9] The container must have a secure, screw-top cap.[7]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Waste Accumulation and Storage
-
Transferring Waste: All transfers of this compound waste into the designated container should be performed within a chemical fume hood to minimize the risk of inhalation.[6]
-
Container Sealing: The waste container must be kept tightly sealed at all times, except when adding waste.[6]
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.[6][7] Secondary containment should be in place to capture any potential leaks.[7]
Step 4: Arranging for Professional Disposal
Do not attempt to treat or dispose of this chemical yourself.[4][7]
-
Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste.[5][7][10]
-
Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[7]
-
Schedule Pickup: Arrange a scheduled pickup of the hazardous waste from your laboratory.[7]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, prompt and correct action is crucial.
Spill Response:
-
Evacuate and Alert: If the spill is large or you are not trained to handle it, evacuate the immediate area and alert your supervisor and the institution's emergency response team.[4]
-
Containment: For small, manageable spills, wear the appropriate PPE and contain the spill using an absorbent material suitable for chemical spills.[8]
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[4][8]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][8][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- BenchChem. (n.d.). Essential Guide to the Proper Disposal of 3-Bromopyridine-D4.
- University of Wyoming. (2022). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- LookChem. (n.d.). Cas 1135283-08-7, this compound.
- Thermo Fisher Scientific. (2016). Safety Data Sheet: 5-Bromopyrimidine.
- MedChemExpress. (2024). Safety Data Sheet: 5-Bromo-4-cyclopropylpyrimidine.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-fluoropyrimidine.
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 5-Bromo-2-methylpyrimidine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine, 2-bromo-.
- Sigma-Aldrich. (n.d.). This compound.
- Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine.
- BenchChem. (n.d.). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
- BenchChem. (n.d.). Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
- Walchem. (2024). Chemical Compatibility Chart.
Sources
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwyo.edu [uwyo.edu]
- 9. walchem.com [walchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 5-Bromo-2-ethynylpyrimidine
For the vanguard of research—the scientists, chemists, and innovators shaping the future of medicine—the responsible handling of novel chemical entities is paramount. 5-Bromo-2-ethynylpyrimidine, a compound of interest in drug development, presents a unique combination of chemical functionalities that demand a heightened level of safety awareness. This guide, born from field-proven insights and a deep commitment to laboratory safety, provides essential, immediate, and actionable information for the secure management of this compound, from initial handling to final disposal.
The presence of a halogenated pyrimidine ring, coupled with a reactive ethynyl group, necessitates a comprehensive understanding of its potential hazards. While specific toxicological data for this compound is not extensively documented, a thorough analysis of structurally similar compounds and the known reactivity of its functional groups allows for a robust and cautious approach to its handling. This guide is built on the foundational principle of "as low as reasonably achievable" (ALARA) exposure and the pre-emptive mitigation of risks.
Hazard Identification and Risk Assessment: Understanding the Moiety
The primary hazards associated with this compound can be inferred from its constituent parts: the brominated pyrimidine core and the terminal alkyne.
-
Brominated Pyrimidine: Compounds in this class are frequently categorized as skin and eye irritants.[1] Prolonged or repeated contact may lead to dermatitis. Inhalation of dust or fumes can cause respiratory tract irritation.
-
Ethynyl Group: Terminal alkynes, such as the one present in this molecule, can exhibit thermal instability, especially in the presence of certain metals. They have the potential to form explosive metal acetylides with copper, silver, mercury, and brasses (containing more than 66% copper).[2]
Given these characteristics, this compound should be treated as a hazardous substance with the potential for both chemical and physical hazards. A thorough, site-specific risk assessment is mandatory before any work with this compound commences.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting chemical splash goggles and a face shield. | Protects against splashes of solutions and airborne particles from coming into contact with the eyes and face. |
| Skin Protection | - Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently. - Lab Coat: A flame-resistant lab coat with tight-fitting cuffs. | Prevents skin contact with the compound, which is a likely irritant. Double-gloving provides an extra layer of protection. A flame-resistant lab coat offers protection against potential thermal hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is required when handling the solid compound outside of a certified chemical fume hood or in case of a spill. | Protects against the inhalation of fine powders or aerosols, which can cause respiratory irritation. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulous and well-rehearsed operational plan is the cornerstone of safety when working with potentially reactive compounds.
Pre-Handling Preparations
-
Information Review: Thoroughly review the Safety Data Sheet (SDS) for any analogous compounds and this handling guide.
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, if applicable, and ABC for general fires) are readily accessible and in good working order.
-
Spill Kit: Have a spill kit specifically for hazardous solids and organic compounds readily available.
Handling Procedures
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Specific Precautions for a Reactive Compound
-
Avoid Metal Spatulas: Do not use copper, silver, mercury, or brass spatulas or equipment that may come into contact with the compound.[2] Use ceramic or plastic spatulas.
-
Temperature Control: Avoid excessive heating of the compound, as this may lead to decomposition. If heating is necessary, it should be done in a controlled manner with appropriate monitoring.
-
Inert Atmosphere: For reactions involving heating or prolonged storage, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water. |
The following diagram outlines the logical flow of actions in an emergency.
Caption: Emergency response workflow for incidents involving this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including unused compound, contaminated labware, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[3]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Professional Disposal: Disposal must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4]
-
Decontamination of Emptied Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following procedures; it is about cultivating a proactive safety culture. By understanding the potential hazards, diligently using personal protective equipment, adhering to a robust operational plan, and being prepared for emergencies, researchers can confidently and responsibly advance their vital work. This guide serves as a critical resource in that endeavor, empowering you with the knowledge to protect yourself, your colleagues, and the environment.
References
- Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetylene.
- DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory.
- European Industrial Gases Association. (n.d.). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS.
- Linde. (n.d.). SAFETY DATA SHEET: Acetylene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78345, 2-Bromopyrimidine.
- Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards.
- Purdue University. (2024, July 18). Energetic Materials Management Plan.
- University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
